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  • Product: tert-Butyl (1-benzylazetidin-3-yl)carbamate
  • CAS: 1000577-78-5

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to the Synthesis of tert-Butyl (1-benzylazetidin-3-yl)carbamate

This guide provides a comprehensive overview of a reliable and efficient synthetic pathway for tert-Butyl (1-benzylazetidin-3-yl)carbamate, a valuable building block in medicinal chemistry and drug development. The azeti...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of a reliable and efficient synthetic pathway for tert-Butyl (1-benzylazetidin-3-yl)carbamate, a valuable building block in medicinal chemistry and drug development. The azetidine scaffold is a key structural motif in numerous bioactive molecules, and this particular derivative, featuring a benzyl protecting group on the nitrogen and a Boc-protected amine, offers significant versatility for further chemical modifications.

This document is intended for researchers, scientists, and professionals in the field of drug development. It delves into the causality behind experimental choices, ensuring a robust and reproducible synthetic protocol.

Strategic Approach to the Synthesis

The synthesis of tert-Butyl (1-benzylazetidin-3-yl)carbamate is most effectively approached through a three-step sequence, commencing with the commercially available 1-benzylazetidin-3-ol. This strategy involves:

  • Oxidation: Conversion of the secondary alcohol in 1-benzylazetidin-3-ol to the corresponding ketone, 1-benzylazetidin-3-one.

  • Reductive Amination: Transformation of the ketone into the primary amine, 1-benzylazetidin-3-amine.

  • Boc Protection: Installation of the tert-butoxycarbonyl (Boc) protecting group onto the primary amine to yield the final target molecule.

This pathway is selected for its high efficiency, utilization of readily available reagents, and straightforward purification procedures.

Visualizing the Synthesis Pathway

The following diagram illustrates the synthetic route from 1-benzylazetidin-3-ol to tert-Butyl (1-benzylazetidin-3-yl)carbamate.

Synthesis_Pathway Start 1-Benzylazetidin-3-ol Intermediate1 1-Benzylazetidin-3-one Start->Intermediate1 Swern Oxidation (Oxalyl chloride, DMSO, TEA) Intermediate2 1-Benzylazetidin-3-amine Intermediate1->Intermediate2 Reductive Amination (NH4OAc, NaBH3CN) Product tert-Butyl (1-benzylazetidin-3-yl)carbamate Intermediate2->Product Boc Protection ((Boc)2O, TEA, DCM)

Caption: Synthetic pathway for tert-Butyl (1-benzylazetidin-3-yl)carbamate.

Detailed Experimental Protocols and Mechanistic Insights

Step 1: Synthesis of 1-Benzylazetidin-3-one

The initial step involves the oxidation of 1-benzylazetidin-3-ol. A Swern oxidation is a reliable method for this transformation, offering mild reaction conditions and high yields.[1][2]

Protocol:

  • To a solution of oxalyl chloride (1.2 eq) in anhydrous dichloromethane (DCM) at -78 °C under an inert atmosphere, add dimethyl sulfoxide (DMSO) (2.2 eq) dropwise.

  • Stir the mixture for 30 minutes at -78 °C.

  • Add a solution of 1-benzylazetidin-3-ol (1.0 eq) in anhydrous DCM slowly to the reaction mixture.

  • Stir for 1 hour at -78 °C.

  • Add triethylamine (TEA) (5.0 eq) dropwise and allow the reaction to warm to room temperature.

  • Quench the reaction with water and extract the product with DCM.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 1-benzylazetidin-3-one, which can often be used in the next step without further purification.

Mechanistic Rationale: The Swern oxidation proceeds via the formation of a dimethylchlorosulfonium cation from the reaction of oxalyl chloride and DMSO. This species activates the alcohol, which is then deprotonated by a hindered base like triethylamine to yield the ketone. The low temperature is crucial to prevent side reactions.

Step 2: Synthesis of 1-Benzylazetidin-3-amine

The ketone is converted to the primary amine via reductive amination. This one-pot procedure involves the in-situ formation of an imine followed by its reduction.[3][4][5][6]

Protocol:

  • Dissolve 1-benzylazetidin-3-one (1.0 eq) and ammonium acetate (10 eq) in methanol.

  • Stir the mixture at room temperature for 1 hour to facilitate imine formation.

  • Add sodium cyanoborohydride (NaBH3CN) (1.5 eq) portion-wise to the reaction mixture.

  • Continue stirring at room temperature for 12-18 hours.

  • Quench the reaction by the addition of aqueous HCl (2M) until the pH is acidic.

  • Concentrate the mixture under reduced pressure to remove the methanol.

  • Basify the aqueous residue with aqueous NaOH (6M) and extract the product with DCM.

  • Dry the combined organic layers over anhydrous sodium sulfate and concentrate under reduced pressure to afford 1-benzylazetidin-3-amine.

Field-Proven Insights: Sodium cyanoborohydride is the reducing agent of choice as it is selective for the iminium ion over the ketone, preventing the reduction of the starting material.[3][4] The use of a large excess of ammonium acetate drives the equilibrium towards imine formation.

Step 3: Synthesis of tert-Butyl (1-benzylazetidin-3-yl)carbamate

The final step is the protection of the primary amine with a tert-butoxycarbonyl (Boc) group. This is a standard and high-yielding reaction.[7][8][9][10]

Protocol:

  • Dissolve 1-benzylazetidin-3-amine (1.0 eq) and triethylamine (1.5 eq) in anhydrous DCM.

  • Cool the solution to 0 °C.

  • Add a solution of di-tert-butyl dicarbonate ((Boc)2O) (1.1 eq) in DCM dropwise.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel to yield pure tert-Butyl (1-benzylazetidin-3-yl)carbamate.

Expertise in Action: The reaction is typically clean and proceeds with high conversion. Triethylamine acts as a base to neutralize the acid generated during the reaction. The use of a slight excess of (Boc)2O ensures complete consumption of the starting amine.

Quantitative Data Summary

StepStarting MaterialProductReagentsSolventTypical Yield
11-Benzylazetidin-3-ol1-Benzylazetidin-3-oneOxalyl chloride, DMSO, TEADCM>95%
21-Benzylazetidin-3-one1-Benzylazetidin-3-amineNH4OAc, NaBH3CNMethanol70-85%
31-Benzylazetidin-3-aminetert-Butyl (1-benzylazetidin-3-yl)carbamate(Boc)2O, TEADCM90-98%

Conclusion

The described three-step synthesis provides a robust and scalable route to tert-Butyl (1-benzylazetidin-3-yl)carbamate. The choice of well-established reactions like the Swern oxidation, reductive amination, and Boc protection ensures high yields and purity of the final product. This guide, grounded in established chemical principles and practical insights, should serve as a valuable resource for researchers in the synthesis of this important chemical intermediate.

References

  • An Efficient Two-Step Synthesis of 3-Amino-1-Benzhydrylazetidine - ResearchGate. Available at: [Link]

  • Submitted by Jung Woon Yang, Subhas Chandra Pan, and Benjamin List - Organic Syntheses Procedure. Available at: [Link]

  • Carbamic acid, tert-butyl ester - Organic Syntheses Procedure. Available at: [Link]

  • Improved Process for the Preparation of 1-Benzhydrylazetidin-3-ol: Development of an Efficient Synthesis and Identification of Process-related Impurities and/or Intermediates - ResearchGate. Available at: [Link]

  • A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines - NIH. Available at: [Link]

  • 1-Benzhydrylazetidin-3-amine: A Key Pharmaceutical Intermediate for Advanced Drug Synthesis - NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]

  • Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies - NIH. Available at: [Link]

  • CN102020589B - Tert-butyl carbamate derivative and preparation method and application thereof - Google Patents.
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  • tert-butyl ((1-benzhydrylazetidin-3-yl)methyl)(methyl)carbamate - ChemUniverse. Available at: [Link]

  • Selective Synthesis of Carbamate Protected Polyamines Using Alkyl Phenyl Carbonates -.:. Michael Pittelkow .:. Available at: [Link]

  • Benzhydryl Amines: Synthesis and Their Biological Perspective - PMC - PubMed Central. Available at: [Link]

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  • Reductive Amination, and How It Works - Master Organic Chemistry. Available at: [Link]

  • N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - NIH. Available at: [Link]

  • Facile synthesis of 3-amino substituted piperidines from L-glutamic acid - Open Research@CSIR-NIScPR. Available at: [Link]

  • Reductive Amination | Synthesis of Amines - YouTube. Available at: [Link]

  • Solvent-free, instant, ambient, n-boc protection of amines -A green, recyclable heterogenous acid catalysis - Der Pharma Chemica. Available at: [Link]

  • Oxidative Allene Amination for the Synthesis of azetidin-3-ones - PubMed - NIH. Available at: [Link]

  • Synthesis of N-BOC amines by various routes - ResearchGate. Available at: [Link]

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  • An Efficient Reductive Amination Protocol Using Benzylamine-Borane As Reducing Agent - BYU ScholarsArchive. Available at: [Link]

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Exploratory

The Strategic Utility of tert-Butyl (1-benzylazetidin-3-yl)carbamate: A Technical Guide for Drug Discovery Professionals

Introduction: The Value Proposition of a Privileged Scaffold In the landscape of modern medicinal chemistry, the pursuit of novel chemical matter with optimized pharmacological profiles is paramount. Small, strained ring...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Value Proposition of a Privileged Scaffold

In the landscape of modern medicinal chemistry, the pursuit of novel chemical matter with optimized pharmacological profiles is paramount. Small, strained ring systems have emerged as powerful tools for navigating complex biological landscapes. Among these, the azetidine ring, a four-membered saturated nitrogen heterocycle, offers a compelling balance of structural rigidity and chemical stability.[1] Its incorporation into molecular frameworks can significantly enhance properties such as metabolic stability, aqueous solubility, and three-dimensional complexity, making it a "privileged scaffold" in drug design.

This guide focuses on tert-Butyl (1-benzylazetidin-3-yl)carbamate , a versatile and strategically designed building block. This molecule is not merely a carrier of the azetidine core; it is an elegantly engineered intermediate featuring two distinct, orthogonally protected nitrogen atoms. The tert-butoxycarbonyl (Boc) group at the 3-position and the benzyl (Bn) group at the 1-position provide chemists with precise control over subsequent synthetic transformations. This dual-protection strategy is the cornerstone of its utility, enabling the divergent and systematic elaboration of the azetidine core to build libraries of compounds for structure-activity relationship (SAR) studies.

Core Chemical & Physical Properties

The fundamental properties of a building block dictate its handling, reactivity, and purification. The data for tert-Butyl (1-benzylazetidin-3-yl)carbamate are summarized below.

PropertyValue
IUPAC Name tert-butyl N-(1-benzylazetidin-3-yl)carbamate
CAS Number 193319-54-3
Molecular Formula C₁₆H₂₄N₂O₂
Molecular Weight 276.38 g/mol
Appearance Off-white to white solid
Solubility Soluble in methanol, chloroform, dichloromethane.[2][3]

Note: Precise melting point data is not consistently published; however, related carbamates are typically crystalline solids at room temperature.

Spectroscopic Signature for Structural Verification

Confirmation of the structure and purity of the material is critical. While a publicly available, peer-reviewed spectrum for this specific compound is elusive, the expected NMR and mass spectrometry data are predictable based on its structure.

  • ¹H NMR Spectroscopy (Expected): The proton NMR spectrum would feature characteristic signals for the tert-butyl group (a singlet at ~1.45 ppm), the benzylic protons (a singlet at ~3.6 ppm), the aromatic protons of the benzyl group (a multiplet between 7.2-7.4 ppm), and the protons of the azetidine ring (multiplets between ~3.0-4.2 ppm).

  • ¹³C NMR Spectroscopy (Expected): The carbon spectrum would show a distinct signal for the quaternary carbon of the tert-butyl group (~28 ppm), the carbonyl of the carbamate (~156 ppm), the benzylic carbon (~60 ppm), and carbons of the azetidine ring (~50-60 ppm), along with the aromatic signals.

  • Mass Spectrometry (MS): Electrospray ionization (ESI) would typically show the protonated molecular ion [M+H]⁺ at m/z 277.19.

Synthesis and Strategic Reactivity

The true power of this reagent lies in its synthesis and subsequent, highly controlled deprotection reactions.

Typical Synthesis Protocol: N-Benzylation

The most common and logical synthesis route is the direct N-alkylation of the commercially available tert-butyl (azetidin-3-yl)carbamate or its hydrochloride salt.[4]

Step-by-Step Methodology:

  • Dissolution: Dissolve tert-butyl (azetidin-3-yl)carbamate hydrochloride (1.0 eq) in a suitable polar aprotic solvent, such as acetonitrile (ACN) or dimethylformamide (DMF).

  • Base Addition: Add a mild inorganic base, such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (2.0-3.0 eq), to the suspension to neutralize the hydrochloride salt and act as a proton scavenger.

  • Alkylation: Add benzyl bromide (BnBr) or benzyl chloride (BnCl) (1.0-1.2 eq) to the mixture.

  • Reaction: Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C) for several hours until TLC or LC-MS analysis indicates the complete consumption of the starting material.

  • Workup: Upon completion, filter the inorganic salts and concentrate the solvent under reduced pressure. The crude product is then purified, typically by column chromatography on silica gel, to yield the pure tert-Butyl (1-benzylazetidin-3-yl)carbamate.

G cluster_start Starting Materials cluster_reaction Reaction Conditions cluster_product Final Product SM1 tert-Butyl (azetidin-3-yl)carbamate HCl Reaction Solvent: Acetonitrile Temp: RT to 60°C SM1->Reaction SM2 Benzyl Bromide SM2->Reaction SM3 K₂CO₃ (Base) SM3->Reaction Product tert-Butyl (1-benzylazetidin-3-yl)carbamate Reaction->Product N-Alkylation

Diagram 1: Typical synthesis workflow for the target compound.
The Core Directive: Orthogonal Deprotection Strategies

The strategic value of this building block is realized through the selective removal of either the Boc or the Benzyl protecting group, leaving the other intact for subsequent reactions. This orthogonality is the key to divergent synthesis.

  • Boc Group Removal (Acidic Conditions): The tert-butoxycarbonyl group is highly sensitive to acid.[5] Treatment with a strong acid like trifluoroacetic acid (TFA) in an inert solvent such as dichloromethane (DCM) at room temperature rapidly cleaves the carbamate, liberating the free amine at the C3-position. The N-benzyl group remains unaffected under these mild acidic conditions.[5][6] This pathway yields 1-benzylazetidin-3-amine .

  • Benzyl Group Removal (Hydrogenolysis): The N-benzyl group is readily cleaved by catalytic hydrogenation.[7] This reaction involves stirring the compound with a palladium on carbon catalyst (Pd/C) under an atmosphere of hydrogen gas (H₂). This process reduces the benzyl group to toluene, leaving the Boc-protected amine untouched. This pathway yields tert-butyl azetidin-3-ylcarbamate .

G cluster_path1 Acidic Deprotection cluster_path2 Catalytic Hydrogenolysis Start tert-Butyl (1-benzylazetidin-3-yl)carbamate Reagent1 TFA / DCM Room Temp Start->Reagent1 Boc Cleavage Reagent2 H₂, Pd/C MeOH or EtOH Start->Reagent2 Benzyl Cleavage Product1 1-Benzylazetidin-3-amine Reagent1->Product1 Product2 tert-Butyl azetidin-3-ylcarbamate Reagent2->Product2

Diagram 2: Orthogonal deprotection pathways.

Applications in Drug Development

The ability to functionalize either the ring nitrogen or the C3-amino group independently makes this reagent a cornerstone for building libraries of 1,3-disubstituted azetidines. This scaffold is prevalent in compounds targeting a wide range of biological systems, particularly the central nervous system (CNS).[8]

  • Scaffold Hopping & Bioisosterism: The azetidine ring can serve as a bioisostere for other cyclic amines like piperidine or pyrrolidine, or even acyclic linkers. Its constrained nature reduces the entropic penalty upon binding to a target protein, potentially leading to higher affinity.[1]

  • Divergent Library Synthesis: A research program can take the common intermediate and split it into two pools.

    • Pool A (Boc Deprotection): The resulting 1-benzylazetidin-3-amine can be acylated, sulfonated, or reductively aminated at the C3-position with a library of diverse reagents.

    • Pool B (Benzyl Deprotection): The resulting tert-butyl azetidin-3-ylcarbamate can undergo a variety of C-N cross-coupling reactions (e.g., Buchwald-Hartwig) or alkylations at the ring nitrogen.

  • Property Modulation: The azetidine core is known to improve key drug-like properties. Its polarity can enhance solubility and reduce lipophilicity compared to larger carbocyclic or heterocyclic rings, which is often beneficial for oral bioavailability and CNS penetration.[9][10]

Safety, Handling, and Storage Protocols

As with any laboratory chemical, proper handling is essential to ensure safety.

  • Personal Protective Equipment (PPE): Always handle the compound in a well-ventilated fume hood. Wear standard PPE, including safety glasses with side shields, a lab coat, and chemical-resistant gloves.

  • Storage: Store in a tightly sealed container in a cool, dry place, preferably under an inert atmosphere (e.g., argon or nitrogen) to prevent potential degradation from moisture or air.

  • In case of Exposure:

    • Skin Contact: Wash the affected area immediately with soap and plenty of water.

    • Eye Contact: Flush eyes with copious amounts of water for at least 15 minutes and seek medical attention.

    • Ingestion: If swallowed, rinse mouth with water (do not induce vomiting) and seek immediate medical attention.

  • Disposal: Dispose of the chemical and its container in accordance with local, state, and federal regulations.

Conclusion

tert-Butyl (1-benzylazetidin-3-yl)carbamate is more than just an intermediate; it is a strategic tool for medicinal chemists. Its value is derived from the convergence of a privileged azetidine scaffold with a robust and reliable orthogonal protection strategy. This combination provides an efficient and modular platform for the synthesis of diverse and complex molecules, accelerating the discovery of new therapeutic agents. Understanding its properties, synthesis, and reactivity is fundamental for any drug discovery program seeking to leverage the unique advantages of four-membered heterocyclic chemistry.

References

  • Sharpe, R. J., et al. (2022). Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery. Journal of the American Chemical Society. Available at: [Link]

  • Kaur, R., et al. (2021). Azetidines of pharmacological interest. Archiv der Pharmazie. Available at: [Link]

  • Wuitschik, G., et al. (2010). Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. ACS Chemical Neuroscience. Available at: [Link]

  • PubChem. (n.d.). tert-Butyl (1-benzhydrylazetidin-3-yl)carbamate. National Center for Biotechnology Information. Available at: [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). BOC Deprotection. WordPress. Available at: [Link]

  • ChemBK. (2024). tert-butyl carbamate. ChemBK. Available at: [Link]

  • GSRS. (n.d.). TERT-BUTYL(1-BENZYLPIPERIDIN-3-YL)CARBAMATE, (R)-. Global Substance Registration System. Available at: [Link]

  • Hebei Boze Chemical Co.,Ltd. (2023). BOC deprotection. Hebei Boze Chemical Co.,Ltd. Available at: [Link]

  • Supporting Information. (n.d.). Characterization Data of the Products. Available at: [Link]

  • PubChem. (n.d.). tert-Butyl ((1H-benzo[d]imidazol-2-yl)methyl)carbamate. National Center for Biotechnology Information. Available at: [Link]

  • PubChem. (n.d.). tert-Butyl(1-benzylpiperidin-3-yl)carbamate, (R)-. National Center for Biotechnology Information. Available at: [Link]

  • Yang, J. W., et al. (n.d.). Synthesis of tert-Butyl (1S,2S)-2-methyl-3-oxo-1-phenylpropylcarbamate by Asymmetric Mannich Reaction. Organic Syntheses. Available at: [Link]

  • Apsel, B., et al. (2018). Mild deprotection of the N-tert‐butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances. Available at: [Link]

  • ResearchGate. (2025). Mild Deprotection of tert-Butyl Carbamates of NH-Heteroarenes under Basic Conditions. ResearchGate. Available at: [Link]

  • Reddit. (2024). Advice on N-boc deprotection in the presence of acid sensitive groups. r/Chempros. Available at: [Link]

  • Google Patents. (n.d.). CN102020589B - Tert-butyl carbamate derivative and preparation method and application thereof. Google Patents.
  • ResearchGate. (n.d.). Hydrogenolysis of N-benzyl amines. ResearchGate. Available at: [Link]

  • Acta Crystallographica Section E. (2008). (1S,3S,4S)-tert-Butyl N-[1-benzyl-3-hydr-oxy-5-phenyl-4-(picolinamido)pent-yl]carbamate. Acta Crystallographica Section E. Available at: [Link]

  • SpectraBase. (n.d.). tert-Butyl carbamate - Optional[1H NMR] - Chemical Shifts. SpectraBase. Available at: [Link]

  • ChemUniverse. (n.d.). tert-butyl ((1-benzhydrylazetidin-3-yl)methyl)(methyl)carbamate. ChemUniverse. Available at: [Link]

  • Ishida, K., et al. (2020). Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon. ACS Omega. Available at: [Link]

  • ResearchGate. (2020). Facile Hydrogenative Deprotection of N -Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon. ResearchGate. Available at: [Link]

  • Acta Crystallographica Section E. (2012). (2S,3R)-tert-Butyl N-[4-(N-benzyl-4-fluoro-benzene-sulfonamido)-3-hy-droxy-1-phenyl-butan-2-yl]carbamate. Acta Crystallographica Section E. Available at: [Link]

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Foundational

The Strategic Azetidine Building Block: A Technical Guide to tert-Butyl (1-benzylazetidin-3-yl)carbamate (CAS 1000577-78-5)

For Researchers, Scientists, and Drug Development Professionals Introduction: The Rising Prominence of the Azetidine Scaffold In the landscape of modern medicinal chemistry, the pursuit of novel molecular architectures t...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Rising Prominence of the Azetidine Scaffold

In the landscape of modern medicinal chemistry, the pursuit of novel molecular architectures that confer advantageous pharmacological properties is relentless. Among the saturated heterocycles, the four-membered azetidine ring has emerged as a "privileged scaffold."[1] Its inherent ring strain and conformational rigidity provide a unique platform for the spatial presentation of substituents, often leading to enhanced binding affinity and selectivity for biological targets. This guide provides an in-depth technical overview of a key derivative, tert-butyl (1-benzylazetidin-3-yl)carbamate, a versatile building block in drug discovery and development.

This compound strategically combines the favorable attributes of the azetidine core with two crucial protecting groups: the tert-butyloxycarbonyl (Boc) group on the 3-amino function and a benzyl group on the ring nitrogen. This arrangement allows for selective deprotection and subsequent functionalization at two distinct points, making it an invaluable tool for the synthesis of complex molecular entities.

Physicochemical Properties and Structural Attributes

A thorough understanding of the physicochemical properties of tert-butyl (1-benzylazetidin-3-yl)carbamate is fundamental to its effective application in synthesis.

PropertyValue
CAS Number 1000577-78-5
Molecular Formula C₁₅H₂₂N₂O₂
Molecular Weight 262.35 g/mol
Appearance White to off-white solid
Solubility Soluble in common organic solvents such as dichloromethane, ethyl acetate, and methanol.
Storage Store at 2-8°C under an inert atmosphere.

The structural arrangement of the Boc and benzyl protecting groups is central to the synthetic utility of this molecule. The Boc group, labile under acidic conditions, allows for the selective deprotection of the 3-amino group, enabling subsequent acylation, alkylation, or other amine-based transformations.[2] The benzyl group, typically removed via catalytic hydrogenation, provides robust protection for the azetidine nitrogen, which can be deprotected at a later synthetic stage. This orthogonality is a key principle in multi-step organic synthesis.

Synthesis and Mechanistic Considerations

The synthesis of tert-butyl (1-benzylazetidin-3-yl)carbamate is conceptually straightforward, involving the Boc protection of the commercially available precursor, 1-benzylazetidin-3-amine.

Workflow for the Synthesis of tert-Butyl (1-benzylazetidin-3-yl)carbamate

G cluster_0 Synthesis Pathway Start 1-Benzylazetidin-3-amine Reaction Boc Protection Start->Reaction Nucleophilic Attack Reagent Di-tert-butyl dicarbonate (Boc)₂O Triethylamine (Et₃N) Reagent->Reaction Solvent Dichloromethane (DCM) Solvent->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product tert-Butyl (1-benzylazetidin-3-yl)carbamate Purification->Product

Caption: General workflow for the synthesis of the title compound.

Step-by-Step Experimental Protocol: Boc Protection of 1-Benzylazetidin-3-amine

This protocol describes a representative procedure for the synthesis of tert-butyl (1-benzylazetidin-3-yl)carbamate.

Materials:

  • 1-Benzylazetidin-3-amine

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Triethylamine (Et₃N)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate (for chromatography)

Procedure:

  • Reaction Setup: To a solution of 1-benzylazetidin-3-amine (1.0 equivalent) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon), add triethylamine (1.2 equivalents). Stir the solution at room temperature for 10-15 minutes.

  • Addition of Boc Anhydride: To the stirred solution, add di-tert-butyl dicarbonate ((Boc)₂O) (1.1 equivalents) portion-wise.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting amine is consumed.

  • Work-up: Quench the reaction by adding saturated aqueous sodium bicarbonate solution. Separate the organic layer. Wash the organic layer sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure tert-butyl (1-benzylazetidin-3-yl)carbamate.

Causality Behind Experimental Choices:

  • Triethylamine: Acts as a base to neutralize the acidic byproduct (tert-butoxycarboxylic acid) formed during the reaction, driving the equilibrium towards the product.

  • Anhydrous Conditions: While not strictly necessary for all Boc protections, using an anhydrous solvent minimizes potential hydrolysis of the Boc anhydride.

  • Portion-wise Addition: Helps to control the reaction temperature, as the reaction can be exothermic.

  • Aqueous Work-up: Removes the triethylamine hydrochloride salt and other water-soluble impurities.

  • Column Chromatography: Ensures the removal of any unreacted starting materials and byproducts, yielding a highly pure product suitable for subsequent synthetic steps.

Characterization

While specific, publicly available spectral data for tert-butyl (1-benzylazetidin-3-yl)carbamate is limited, the expected characteristic signals can be inferred from the analysis of similar structures.

  • ¹H NMR: Expected signals would include those for the tert-butyl group (a singlet around 1.4 ppm), the benzyl group protons (in the aromatic region, ~7.2-7.4 ppm, and a singlet for the benzylic CH₂ around 3.6 ppm), and the protons of the azetidine ring (typically in the range of 2.5-4.5 ppm).

  • ¹³C NMR: Key signals would correspond to the carbonyl of the carbamate (~156 ppm), the quaternary carbon of the tert-butyl group (~80 ppm), the carbons of the tert-butyl methyl groups (~28 ppm), the carbons of the azetidine ring, and the aromatic and benzylic carbons of the benzyl group.

  • IR Spectroscopy: A strong absorption band corresponding to the C=O stretch of the carbamate group would be expected in the region of 1680-1700 cm⁻¹. N-H stretching of the carbamate would appear around 3300-3400 cm⁻¹.

  • Mass Spectrometry: The mass spectrum would show the molecular ion peak [M]+ or, more commonly, adducts such as [M+H]+ or [M+Na]+, confirming the molecular weight of the compound.

Applications in Drug Discovery and Development

The strategic placement of the Boc and benzyl protecting groups makes tert-butyl (1-benzylazetidin-3-yl)carbamate a highly valuable intermediate in the synthesis of a wide range of biologically active molecules.

Synthetic Utility and Deprotection Strategies

The differential lability of the two protecting groups allows for a stepwise and controlled elaboration of the molecule.

G cluster_1 Selective Deprotection Pathways Start tert-Butyl (1-benzylazetidin-3-yl)carbamate Acid Acidic Conditions (e.g., TFA, HCl) Start->Acid Boc Deprotection Hydrogenation Catalytic Hydrogenation (e.g., Pd/C, H₂) Start->Hydrogenation Benzyl Deprotection Product_A 1-Benzylazetidin-3-amine Acid->Product_A Product_B tert-Butyl azetidin-3-ylcarbamate Hydrogenation->Product_B

Caption: Orthogonal deprotection strategies for the title compound.

  • Boc Deprotection: Treatment with a strong acid, such as trifluoroacetic acid (TFA) in dichloromethane or hydrochloric acid in an organic solvent, selectively removes the Boc group, liberating the 3-amino functionality for further reactions.[2]

  • Benzyl Deprotection: Catalytic hydrogenation, typically using palladium on carbon (Pd/C) under a hydrogen atmosphere, cleaves the benzyl group, yielding the free secondary amine on the azetidine ring.

Role as a Key Building Block

This building block is particularly useful for introducing the 3-aminoazetidine moiety, a common pharmacophore in various therapeutic areas. For instance, derivatives of 3-aminoazetidine have been explored as inhibitors of various enzymes and as ligands for G-protein coupled receptors. The ability to selectively functionalize at both the N1 and C3 positions allows for the generation of diverse chemical libraries for high-throughput screening.

While specific examples in publicly accessible literature directly citing the use of CAS number 1000577-78-5 are not abundant, the synthetic strategies employed for analogous compounds underscore its potential. For example, related N-Boc protected piperidines and other azetidine derivatives are extensively used in the synthesis of kinase inhibitors, CNS agents, and antiviral compounds.[3]

Conclusion

tert-Butyl (1-benzylazetidin-3-yl)carbamate represents a strategically designed and highly versatile building block for medicinal chemistry and drug discovery. Its unique combination of a conformationally constrained azetidine core and orthogonally protected amino functionalities provides a powerful tool for the synthesis of complex and diverse molecular architectures. A thorough understanding of its synthesis, properties, and reactivity is essential for researchers aiming to leverage the advantageous features of the azetidine scaffold in the design of next-generation therapeutics.

References

  • Master Organic Chemistry. Amine Protection and Deprotection. Accessed January 2, 2026. [Link]

  • ResearchGate. (PDF) Chemoenzymatic Synthesis of tert-Butyl ((3R, 6R)-6-methyl-piperidin-3-yl)carbamate: A Key Intermediate in Orexin Receptor Antagonist and IRAK4 Inhibitor. Accessed January 2, 2026. [Link]

Sources

Exploratory

An In-depth Technical Guide to tert-Butyl (1-benzylazetidin-3-yl)carbamate

Abstract This technical guide provides a comprehensive overview of tert-butyl (1-benzylazetidin-3-yl)carbamate, a key building block in contemporary medicinal chemistry. The azetidine scaffold has garnered significant at...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of tert-butyl (1-benzylazetidin-3-yl)carbamate, a key building block in contemporary medicinal chemistry. The azetidine scaffold has garnered significant attention due to its unique conformational constraints and its role in improving the physicochemical properties of drug candidates. This document details the molecular formula, and molecular weight, and outlines robust synthetic and purification protocols. Furthermore, it provides a thorough analytical characterization, including predicted nuclear magnetic resonance (NMR) and infrared (IR) spectra, and discusses the compound's applications in drug discovery and development. This guide is intended for researchers, scientists, and professionals in the field of drug development seeking to leverage this versatile molecule in their synthetic endeavors.

Introduction

The azetidine motif is an increasingly important structural component in modern pharmaceuticals.[1][2] Its incorporation into small molecules can lead to improved metabolic stability, aqueous solubility, and binding affinity. tert-Butyl (1-benzylazetidin-3-yl)carbamate serves as a bifunctional building block, featuring a nucleophilic secondary amine protected as a tert-butoxycarbonyl (Boc) carbamate and a tertiary amine resulting from the N-benzylation of the azetidine ring. This arrangement allows for selective chemical manipulation at different positions of the molecule, making it a valuable intermediate in the synthesis of complex bioactive compounds. This guide aims to provide a detailed technical resource for the synthesis, characterization, and application of this important synthetic intermediate.

Molecular Profile

A clear understanding of the fundamental molecular properties of tert-butyl (1-benzylazetidin-3-yl)carbamate is essential for its effective use in synthesis.

PropertyValueSource
Chemical Name tert-Butyl (1-benzylazetidin-3-yl)carbamateN/A
Synonyms N-[1-(Phenylmethyl)-3-azetidinyl]carbamic acid tert-butyl ester, N-Boc-3-amino-1-benzylazetidine[3]
CAS Number 1000577-78-5[3][4]
Molecular Formula C₁₅H₂₂N₂O₂[3][5]
Molecular Weight 262.35 g/mol [3][5]

Synthetic Protocols

The synthesis of tert-butyl (1-benzylazetidin-3-yl)carbamate can be approached via two primary retrosynthetic pathways, both of which are detailed below. The choice of pathway often depends on the availability of starting materials.

Pathway A: N-Benzylation of a Boc-Protected Azetidine

This is a common and efficient method that begins with the commercially available tert-butyl azetidin-3-ylcarbamate. The core of this synthesis is the nucleophilic substitution reaction where the secondary amine of the azetidine ring is alkylated with a benzyl halide.

digraph "Pathway_A" { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

}

Diagram 1. Synthetic workflow for Pathway A.

Experimental Protocol:

  • Reaction Setup: To a solution of tert-butyl azetidin-3-ylcarbamate hydrochloride (1.0 eq) in a suitable solvent such as acetonitrile (ACN) or dimethylformamide (DMF) (0.1-0.5 M), add a base such as potassium carbonate (K₂CO₃) or triethylamine (Et₃N) (2.5 eq).

  • Addition of Benzylating Agent: To the stirred suspension, add benzyl bromide (1.1 eq) dropwise at room temperature.

  • Reaction Progression: Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, filter the reaction mixture to remove inorganic salts. Concentrate the filtrate under reduced pressure.

  • Purification: Dissolve the residue in an organic solvent like ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure product.

Pathway B: Boc Protection of a Benzylated Azetidine

This alternative pathway starts with 1-benzylazetidin-3-amine. The key step is the protection of the primary amine with a Boc group using di-tert-butyl dicarbonate (Boc₂O).

digraph "Pathway_B" { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

}

Diagram 2. Synthetic workflow for Pathway B.

Experimental Protocol:

  • Reaction Setup: Dissolve 1-benzylazetidin-3-amine (1.0 eq) in a solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) (0.1-0.5 M). Add a base like triethylamine (1.5 eq) or an aqueous solution of sodium hydroxide.

  • Addition of Boc Anhydride: To the stirred solution, add di-tert-butyl dicarbonate (1.1 eq) portion-wise or as a solution in the reaction solvent at 0 °C or room temperature.

  • Reaction Progression: Allow the reaction to stir at room temperature for 2-12 hours, monitoring by TLC or LC-MS until the starting amine is consumed.

  • Work-up: Concentrate the reaction mixture under reduced pressure. If an aqueous base was used, extract the aqueous layer with an organic solvent.

  • Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography as described in Pathway A.

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H NMR Spectrum (400 MHz, CDCl₃):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
7.35 - 7.25m5HAr-H
~5.0br s1HNH
~4.3m1HCH -NHBoc
3.60s2HCH ₂-Ph
3.55t, J ≈ 7.5 Hz2HAzetidine-CH
2.95t, J ≈ 7.5 Hz2HAzetidine-CH
1.45s9HC(CH ₃)₃

Predicted ¹³C NMR Spectrum (100 MHz, CDCl₃):

Chemical Shift (δ, ppm)Assignment
~156.0C =O (carbamate)
~138.0Ar-C (quaternary)
~128.5Ar-C H
~128.3Ar-C H
~127.1Ar-C H
~79.5C (CH₃)₃
~62.0C H₂-Ph
~55.0Azetidine-C H₂
~45.0C H-NHBoc
28.4C(C H₃)₃
Infrared (IR) Spectroscopy

Predicted IR Spectrum (KBr, cm⁻¹):

Wavenumber (cm⁻¹)Assignment
~3350N-H stretch (carbamate)
~3030Ar C-H stretch
~2970, 2850Aliphatic C-H stretch
~1690C=O stretch (carbamate)
~1520N-H bend
~1160C-O stretch
~740, 700Ar C-H bend (monosubstituted)

Applications in Drug Discovery and Development

tert-Butyl (1-benzylazetidin-3-yl)carbamate is a valuable intermediate for the synthesis of a wide array of more complex molecules with potential therapeutic applications. The azetidine core is a bioisostere for various functional groups and can impart favorable pharmacokinetic properties.

digraph "Applications" { graph [rankdir="TB", splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

}

Diagram 3. Synthetic utility and derivatization pathways.

The strategic placement of the Boc and benzyl protecting groups allows for their orthogonal removal. The Boc group can be readily cleaved under acidic conditions (e.g., trifluoroacetic acid or hydrochloric acid) to liberate the primary amine, which can then be further functionalized through acylation, alkylation, or sulfonylation. Conversely, the benzyl group can be removed by catalytic hydrogenation (e.g., H₂ over Pd/C) to yield the secondary amine of the azetidine ring, which can then undergo various coupling reactions.

This synthetic flexibility has led to the use of 3-aminoazetidine derivatives in the development of:

  • Triple Reuptake Inhibitors (TRIs): For the treatment of depression and other neurological disorders.[4]

  • GABA Uptake Inhibitors: Investigated for their potential in treating neurological and psychiatric conditions.[3]

  • Anticancer and Antimicrobial Agents: The rigid azetidine scaffold can be used to orient pharmacophores for optimal interaction with biological targets.[1][2]

Conclusion

tert-Butyl (1-benzylazetidin-3-yl)carbamate is a synthetically versatile and medicinally relevant building block. Its well-defined molecular properties and the established protocols for its synthesis make it an accessible and valuable tool for researchers in drug discovery. The ability to selectively deprotect and functionalize either the primary amine or the azetidine nitrogen provides a powerful platform for the generation of diverse chemical libraries and the optimization of lead compounds. This guide provides the foundational knowledge required for the effective utilization of this important chemical entity.

References

  • Macmillan Group, Princeton University. (n.d.). SUPPLEMENTARY INFORMATION. Retrieved from [Link]

  • (n.d.). 1 - Supporting Information. Retrieved from [Link]

  • Han, Y., Han, M., Shin, D., Song, C., & Hahn, H.-G. (2012). Exploration of novel 3-substituted azetidine derivatives as triple reuptake inhibitors. Journal of Medicinal Chemistry, 55(18), 8188–8192. Retrieved from [Link]

  • Azetidines of pharmacological interest. (2021). PubMed. Retrieved from [Link]

  • Appchem. (n.d.). tert-butyl 1-benzylazetidin-3-ylcarbamate. Retrieved from [Link]

Sources

Foundational

An In-depth Technical Guide to the Solubility and Stability of tert-Butyl (1-benzylazetidin-3-yl)carbamate

A Senior Application Scientist's Perspective for Researchers, Scientists, and Drug Development Professionals Introduction: The Critical Role of Physicochemical Characterization in Early Drug Development In the journey of...

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Perspective for Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Physicochemical Characterization in Early Drug Development

In the journey of a new chemical entity (NCE) from a promising lead to a viable drug candidate, a thorough understanding of its fundamental physicochemical properties is paramount. Among these, solubility and stability are foundational pillars that dictate the developability of a compound. This guide provides a comprehensive technical overview of the methodologies and strategic considerations for evaluating the solubility and stability of tert-Butyl (1-benzylazetidin-3-yl)carbamate, a key intermediate in medicinal chemistry. While specific experimental data for this compound is not publicly available, this document will serve as a detailed roadmap for researchers to generate and interpret such crucial data, thereby enabling informed decisions in the drug development process. The principles and protocols outlined herein are grounded in established pharmaceutical science and regulatory expectations.

Part 1: Solubility Profiling of tert-Butyl (1-benzylazetidin-3-yl)carbamate

A sufficient aqueous solubility is often a prerequisite for adequate bioavailability of orally administered drugs.[1][2] The solubility of an NCE influences the choice of formulation, the feasibility of certain dosage forms, and the potential for achieving therapeutic concentrations in vivo. This section details the experimental approach to determining the solubility of tert-Butyl (1-benzylazetidin-3-yl)carbamate.

Theoretical Considerations and Structural Insights

The structure of tert-Butyl (1-benzylazetidin-3-yl)carbamate suggests a molecule with moderate lipophilicity. The presence of the benzyl group contributes to its nonpolar character, while the azetidine ring and the carbamate moiety introduce some polarity and potential for hydrogen bonding. The tert-butyl group is bulky and hydrophobic. Based on these features, one would anticipate limited aqueous solubility.

Experimental Determination of Thermodynamic Solubility: The Shake-Flask Method

The gold standard for determining thermodynamic solubility is the shake-flask method, which measures the equilibrium solubility of a compound in a given solvent.[3] This method involves agitating an excess of the solid compound in the solvent until equilibrium is reached, followed by separation of the undissolved solid and quantification of the dissolved compound in the supernatant.

  • Preparation of Saturated Solutions:

    • Accurately weigh an excess amount of tert-Butyl (1-benzylazetidin-3-yl)carbamate (e.g., 10 mg) into separate vials for each solvent system.

    • Add a defined volume (e.g., 1 mL) of the selected solvents to each vial. A range of pharmaceutically relevant aqueous and organic solvents should be evaluated.

    • Seal the vials to prevent solvent evaporation.

  • Equilibration:

    • Agitate the vials at a constant temperature (typically 25 °C or 37 °C) using a shaker or rotator for a sufficient period to reach equilibrium (e.g., 24-72 hours). It is crucial to ensure that solid material remains, indicating that a saturated solution has been achieved.

  • Phase Separation:

    • After equilibration, separate the undissolved solid from the supernatant. This can be achieved by centrifugation at a high speed (e.g., 14,000 rpm for 15 minutes) or by filtration through a low-binding filter (e.g., 0.22 µm PVDF).[4] Care must be taken to avoid precipitation of the compound during this step.

  • Quantification:

    • Carefully aspirate an aliquot of the clear supernatant and dilute it with a suitable mobile phase.

    • Analyze the concentration of the dissolved compound using a validated analytical method, typically High-Performance Liquid Chromatography with UV detection (HPLC-UV).

    • Prepare a calibration curve using standards of known concentrations to ensure accurate quantification.

Illustrative Solubility Data Presentation

The following table provides a hypothetical representation of the solubility data for tert-Butyl (1-benzylazetidin-3-yl)carbamate in various solvents.

Solvent SystemTemperature (°C)Hypothetical Solubility (mg/mL)Classification
Water25< 0.1Practically Insoluble
Phosphate Buffered Saline (PBS), pH 7.425< 0.1Practically Insoluble
0.1 N HCl250.5Slightly Soluble
Methanol25> 50Freely Soluble
Ethanol25> 30Freely Soluble
Acetonitrile25> 50Freely Soluble
Dichloromethane25> 100Very Soluble
Dimethyl Sulfoxide (DMSO)25> 100Very Soluble

Classification based on USP solubility definitions.

Visualizing the Solubility Determination Workflow

G cluster_prep Sample Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis prep1 Weigh excess compound prep2 Add solvent prep1->prep2 equil Agitate at constant temperature (24-72 hours) prep2->equil sep1 Centrifugation or Filtration equil->sep1 ana1 Dilute supernatant sep1->ana1 ana2 HPLC-UV Analysis ana1->ana2 result Solubility Data ana2->result Quantify against calibration curve

Caption: Workflow for Thermodynamic Solubility Determination.

Part 2: Stability Assessment of tert-Butyl (1-benzylazetidin-3-yl)carbamate

Understanding the chemical stability of an NCE is a non-negotiable aspect of drug development. Stability studies identify potential degradation pathways, inform on appropriate storage conditions, and are essential for defining the shelf-life of the drug substance and product.[5][6] This section outlines a forced degradation study protocol to investigate the intrinsic stability of tert-Butyl (1-benzylazetidin-3-yl)carbamate.

Rationale for Forced Degradation Studies

Forced degradation, or stress testing, involves exposing the compound to conditions more severe than those it would encounter during manufacturing, storage, and administration.[7] The objectives of such studies are:

  • To identify likely degradation products.

  • To elucidate degradation pathways.

  • To develop and validate a stability-indicating analytical method.

  • To understand the intrinsic stability of the molecule.

Experimental Protocol: Forced Degradation Study

A solution of tert-Butyl (1-benzylazetidin-3-yl)carbamate (e.g., 1 mg/mL in a suitable solvent like acetonitrile or methanol) should be subjected to the following stress conditions:

  • Acidic Hydrolysis:

    • Treat the compound solution with 0.1 N HCl.

    • Incubate at an elevated temperature (e.g., 60 °C) for a defined period (e.g., 2, 6, 12, 24 hours).

    • At each time point, withdraw an aliquot, neutralize it, and analyze by HPLC.

  • Basic Hydrolysis:

    • Treat the compound solution with 0.1 N NaOH.

    • Incubate at room temperature or a slightly elevated temperature (e.g., 40 °C) for defined time points.

    • Neutralize aliquots before HPLC analysis.

  • Oxidative Degradation:

    • Treat the compound solution with a solution of hydrogen peroxide (e.g., 3% H₂O₂).

    • Incubate at room temperature for defined time points.

    • Analyze aliquots directly by HPLC.

  • Thermal Degradation:

    • Expose a solid sample of the compound to dry heat (e.g., 80 °C) for an extended period (e.g., 1 week).

    • Also, subject a solution of the compound to thermal stress (e.g., 60 °C).

    • Dissolve the solid sample and analyze both the solid and solution samples by HPLC.

  • Photolytic Degradation:

    • Expose a solution of the compound to a light source that provides both UV and visible light, as specified in ICH guideline Q1B.[5]

    • A control sample should be protected from light.

    • Analyze both the exposed and control samples by HPLC.

Analytical Considerations for Stability Studies

A stability-indicating HPLC method is crucial for these studies. This method must be able to separate the parent compound from all potential degradation products. Peak purity analysis using a photodiode array (PDA) detector is essential to ensure that the chromatographic peak of the parent compound is not co-eluting with any degradants.

Illustrative Stability Data Presentation

The results of the forced degradation study can be summarized in a table as follows:

Stress ConditionDurationTemperature% Degradation (Hypothetical)Number of Degradants
0.1 N HCl24 hours60 °C15%2
0.1 N NaOH24 hours40 °C5%1
3% H₂O₂24 hoursRoom Temp8%1
Thermal (Solid)1 week80 °C< 2%0
Thermal (Solution)24 hours60 °C3%1
Photolytic1.2 million lux hoursRoom Temp10%2

Visualizing the Forced Degradation Workflow

G cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis prep Prepare stock solution of compound acid Acidic (0.1 N HCl, 60°C) prep->acid base Basic (0.1 N NaOH, 40°C) prep->base oxidative Oxidative (3% H2O2, RT) prep->oxidative thermal Thermal (Solid & Solution) prep->thermal photo Photolytic (ICH Q1B) prep->photo analysis Stability-Indicating HPLC-UV/PDA acid->analysis base->analysis oxidative->analysis thermal->analysis photo->analysis result Stability Profile analysis->result Identify & Quantify Degradants

Caption: Workflow for Forced Degradation Studies.

Conclusion: A Pathway to Informed Drug Development

A comprehensive understanding of the solubility and stability of tert-Butyl (1-benzylazetidin-3-yl)carbamate is indispensable for its successful progression in the drug development pipeline. The experimental protocols and data interpretation frameworks presented in this guide provide a robust starting point for researchers. By systematically evaluating these critical physicochemical properties, scientists can de-risk their projects, optimize formulation strategies, and ultimately, accelerate the delivery of novel therapeutics to patients. It is imperative to remember that while this guide provides a detailed procedural framework, the specific experimental conditions may need to be adapted based on the observed properties of the compound.

References

Exploratory

tert-Butyl (1-benzylazetidin-3-yl)carbamate structural analogs

An In-depth Technical Guide to the Structural Analogs of tert-Butyl (1-benzylazetidin-3-yl)carbamate Authored by a Senior Application Scientist Introduction: The Azetidine Scaffold in Modern Drug Discovery The azetidine...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Structural Analogs of tert-Butyl (1-benzylazetidin-3-yl)carbamate

Authored by a Senior Application Scientist

Introduction: The Azetidine Scaffold in Modern Drug Discovery

The azetidine ring, a four-membered nitrogen-containing heterocycle, has emerged as a privileged scaffold in medicinal chemistry.[1][2] Its unique combination of conformational rigidity and metabolic stability allows it to serve as a valuable building block for introducing specific vectors and improving the physicochemical properties of drug candidates.[3] Tert-butyl (1-benzylazetidin-3-yl)carbamate is a key intermediate, providing a versatile platform for the synthesis of a diverse library of bioactive molecules. The N-benzyl and N-Boc protecting groups offer orthogonal handles for selective functionalization, enabling the systematic exploration of chemical space around the azetidine core.

This guide provides a comprehensive exploration of the design, synthesis, and characterization of structural analogs of tert-butyl (1-benzylazetidin-3-yl)carbamate. We will delve into the strategic considerations behind synthetic route selection, provide detailed experimental protocols, and discuss the structure-activity relationships (SAR) that guide modern drug discovery efforts.

Part 1: Strategic Synthesis of the Azetidine Core and its Analogs

The construction and functionalization of the azetidine ring are central to creating a library of analogs. The choice of synthetic strategy depends on the desired substitution pattern, scalability, and stereochemical control.

Constructing the Azetidine Framework

Several robust methods exist for synthesizing the 3-aminoazetidine core. The selection of a particular route is often a trade-off between the availability of starting materials, reaction efficiency, and the desired complexity of the final molecule.

  • Intramolecular Cyclization: This is a common and effective strategy that involves the cyclization of a linear precursor containing a nitrogen nucleophile and a suitable leaving group.[1][2] The primary advantage is the high degree of control over the substitution pattern based on the design of the acyclic precursor.

  • [2+2] Cycloaddition (Aza Paternò-Büchi Reaction): This powerful method involves the direct formation of the four-membered ring through the photochemical reaction of an imine with an alkene.[4] It is one of the most efficient ways to synthesize highly functionalized azetidines, though it can be limited by the electronic properties of the reactants.[4][5]

  • Modern Approaches: Recent advances include palladium-catalyzed intramolecular C(sp³)–H amination and electrophilic azetidinylation, which allow for the "any-stage" installation of the azetidine ring into complex molecules.[5][6][7] These methods offer significant modularity and are highly sought-after in medicinal chemistry.[6][7]

Workflow for Analog Synthesis

The general workflow for generating analogs from the parent compound involves selective deprotection and subsequent functionalization at three key positions: the N1-benzyl group, the N3-carbamate, and the azetidine ring itself.

Analog_Synthesis_Workflow Figure 1: General Synthetic Workflow for Analog Generation cluster_dual Start tert-Butyl (1-benzylazetidin-3-yl)carbamate N1_Deprotection N1-Debenzylation (e.g., Hydrogenolysis) Start->N1_Deprotection N3_Deprotection N3-Boc Deprotection (e.g., TFA) Start->N3_Deprotection N1_Functionalization N1-Alkylation / Acylation / Arylation N1_Deprotection->N1_Functionalization Analogs_Dual Dual N1, N3-Substituted Analogs N1_Functionalization->N3_Deprotection Sequential Modification Analogs_N1 N1-Substituted Analogs N1_Functionalization->Analogs_N1 N1_Functionalization->Analogs_Dual N3_Functionalization N3-Acylation / Sulfonylation / Reductive Amination N3_Deprotection->N3_Functionalization N3_Functionalization->N1_Deprotection Sequential Modification Analogs_N3 N3-Substituted Analogs N3_Functionalization->Analogs_N3 N3_Functionalization->Analogs_Dual

Caption: General Synthetic Workflow for Analog Generation.

Modification at the N1 Position: The Benzyl Group

The N-benzyl group serves as a common protecting group but also represents a key point for diversification. Its removal, followed by re-functionalization, opens a vast chemical space for SAR studies.

Protocol 1: N-Debenzylation via Catalytic Hydrogenolysis

This is the most common method for N-debenzylation due to its clean reaction profile and high yields. However, it is incompatible with other reducible functional groups like alkenes or certain halogen substituents.

Step-by-Step Methodology:

  • Dissolution: Dissolve tert-butyl (1-benzylazetidin-3-yl)carbamate (1.0 eq) in a suitable solvent such as methanol or ethanol.

  • Catalyst Addition: Add a catalytic amount of palladium on carbon (10% Pd/C, ~0.1 eq by weight).

  • Hydrogenation: Purge the reaction vessel with hydrogen gas and maintain a hydrogen atmosphere (typically using a balloon or a Parr hydrogenator) at room temperature.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Workup: Filter the reaction mixture through a pad of Celite to remove the catalyst, washing with the reaction solvent.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude N-debenzylated product, tert-butyl azetidin-3-ylcarbamate, which can be purified by column chromatography or used directly in the next step.

Protocol 2: Oxidative N-Debenzylation

For substrates incompatible with hydrogenation, oxidative methods provide a valuable alternative. A base-promoted process using potassium tert-butoxide (KOtBu) in DMSO with an oxygen atmosphere can be effective for various nitrogen-containing heterocycles.[8]

Step-by-Step Methodology:

  • Reaction Setup: To a solution of the N-benzylated azetidine (1.0 eq) in anhydrous DMSO, add potassium tert-butoxide (KOtBu, ~3.0 eq).

  • Oxidation: Bubble oxygen gas through the reaction mixture at room temperature.

  • Monitoring: Follow the reaction's progress by TLC or LC-MS. These reactions are often rapid.[8]

  • Quenching & Workup: Upon completion, carefully quench the reaction with water and extract the product with an organic solvent like ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the residue by column chromatography.

Subsequent N1-Functionalization

Once the N-H azetidine is obtained, it can be readily functionalized using standard protocols for N-alkylation, N-acylation, or N-arylation to generate a diverse set of analogs.[9] Reductive amination with aldehydes or ketones is a particularly effective method for introducing a wide range of substituents.[9]

Modification at the N3 Position: The Carbamate Group

The tert-butyloxycarbonyl (Boc) group is an acid-labile protecting group, making its removal straightforward and orthogonal to the hydrogenolysis-labile N-benzyl group.[10][11]

Protocol 3: N3-Boc Deprotection

Step-by-Step Methodology:

  • Dissolution: Dissolve the Boc-protected azetidine (1.0 eq) in an appropriate solvent, typically dichloromethane (DCM).

  • Acid Addition: Add a strong acid, most commonly trifluoroacetic acid (TFA, 5-10 eq), to the solution at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir until TLC or LC-MS indicates complete consumption of the starting material (typically 1-2 hours).

  • Workup: Concentrate the reaction mixture under reduced pressure to remove the excess acid and solvent.

  • Neutralization & Isolation: Dissolve the residue in a minimal amount of DCM and neutralize with a saturated aqueous solution of sodium bicarbonate. Extract the free amine with DCM, dry the organic layer, and concentrate to yield the 3-aminoazetidine derivative.

Subsequent N3-Functionalization

The resulting primary amine at the 3-position is a versatile handle for further modification. It can undergo:

  • Acylation/Sulfonylation: Reaction with various acid chlorides, sulfonyl chlorides, or carboxylic acids (using coupling reagents like EDCI/HOBt) to form amides and sulfonamides.[12]

  • Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) to form secondary or tertiary amines.

Part 2: Structure-Activity Relationship (SAR) Insights

The systematic modification of the tert-butyl (1-benzylazetidin-3-yl)carbamate core allows for the exploration of structure-activity relationships. While the specific biological target will dictate the optimal substitutions, general principles can be derived from studies on similar azetidine-containing compounds. For instance, in the context of GABA uptake inhibitors, both the N-substituent and the functionality at the 3-position are critical for potency and selectivity.[13][14]

Table 1: Hypothetical SAR Data for Azetidine Analogs as Kinase Inhibitors
Analog IDN1-SubstituentN3-SubstituentKinase X IC₅₀ (nM)Kinase Y IC₅₀ (nM)
Parent Benzyl-NHBoc>10,000>10,000
AZT-01 H-NH₂5,6008,300
AZT-02 4-Fluorobenzyl-NH₂1,2504,500
AZT-03 Pyridin-2-ylmethyl-NH₂8502,100
AZT-04 H-NH-CO-(4-chlorophenyl)4506,800
AZT-05 4-Fluorobenzyl-NH-CO-(4-chlorophenyl)85 3,200
AZT-06 Pyridin-2-ylmethyl-NH-CO-(4-chlorophenyl)45 950

This data is illustrative and serves to demonstrate how SAR tables are constructed.

From this hypothetical data, one could infer:

  • N1-Substituent: Replacing the benzyl group with smaller, more polar, or heteroaromatic groups (e.g., pyridinylmethyl in AZT-03 and AZT-06) enhances potency. The 4-fluorobenzyl group (AZT-05) also shows improved activity, suggesting that electronic modifications to the phenyl ring are beneficial.

  • N3-Substituent: Acylation of the 3-amino group with an aromatic acyl group (e.g., 4-chlorobenzoyl in AZT-04 to AZT-06) dramatically increases potency for Kinase X, indicating a key hydrophobic and electronic interaction in the binding pocket.

  • Synergy: The combination of optimal N1 and N3 substituents (AZT-06) leads to the most potent compound, demonstrating a synergistic effect between the two modification points.

Logical Framework for Analog Design

The process of designing new analogs can be visualized as a decision-making tree, guiding the chemist through key modification points.

Analog_Design_Logic Figure 2: Decision Tree for Analog Design Core Core Scaffold: 1-Benzyl-3-Boc-amino-azetidine Mod_Point Select Modification Point Core->Mod_Point N1_Mod Modify N1-Position Mod_Point->N1_Mod Solubility, Metabolic Stability N3_Mod Modify N3-Position Mod_Point->N3_Mod Target Binding, Potency Ring_Mod Modify Azetidine Ring (e.g., C2/C4 substitution) Mod_Point->Ring_Mod Vector Control, Conformation N1_Strategy Strategy: 1. N-Debenzylation 2. Re-functionalization N1_Mod->N1_Strategy N3_Strategy Strategy: 1. N-Boc Deprotection 2. Re-functionalization N3_Mod->N3_Strategy Ring_Strategy Strategy: Advanced Synthesis (e.g., C-H Functionalization) Ring_Mod->Ring_Strategy

Caption: Decision Tree for Analog Design.

Part 3: Analytical Characterization

The unambiguous characterization of each new analog is critical for ensuring scientific integrity. A standard suite of analytical techniques should be employed.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the covalent structure of the synthesized compounds. The disappearance of signals corresponding to the benzyl (around 7.3 ppm in ¹H NMR) or Boc (around 1.4 ppm in ¹H NMR) groups provides clear evidence of successful deprotection.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition and molecular weight of the final products, providing definitive proof of identity.

  • Chromatography: High-Performance Liquid Chromatography (HPLC) is used to assess the purity of the final compounds. Chiral HPLC may be necessary if stereocenters are present and enantiomeric purity needs to be determined.

Conclusion and Future Outlook

Tert-butyl (1-benzylazetidin-3-yl)carbamate is more than just a chemical intermediate; it is a gateway to a rich and diverse chemical space. The strategic and orthogonal nature of its protecting groups allows for systematic and efficient analog synthesis. By combining established synthetic protocols with modern functionalization techniques, researchers can rapidly generate libraries of novel compounds. The insights gained from detailed SAR studies will continue to drive the development of next-generation therapeutics, where the rigid and versatile azetidine scaffold plays a central role in optimizing potency, selectivity, and pharmacokinetic properties. Future efforts will likely focus on more advanced C-H functionalization methods to directly modify the azetidine ring, further expanding the accessible chemical diversity.[5]

References

  • Modular access to functionalized azetidines via electrophilic azetidinylation. Organic Chemistry Frontiers (RSC Publishing).
  • Azetidine derivatives as novel gamma-aminobutyric acid uptake inhibitors: synthesis, biological evaluation, and structure-activity relationship. PubMed.
  • Comparative study of different synthetic routes to 3-substituted azetidines. Benchchem.
  • Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. Chemistry – A European Journal.
  • Synthetic methods to access azetidines. ResearchGate.
  • Modular Access to Functionalized Azetidines via Electrophilic Azetidinylation. ChemRxiv.
  • Mastering Peptide Synthesis: The Utility of Boc-Azetidine-3-Carboxylic Acid. NINGBO INNO PHARMCHEM CO.,LTD..
  • Azetidine derivatives as novel gamma-aminobutyric acid uptake inhibitors: synthesis, biological evaluation, and structure-activity relationship. ChEMBL - EMBL-EBI.
  • SYNTHESIS OF TERT-BUTYL (1S,2S)-2-METHYL-3-OXO-1-PHENYLPROPYLCARBAMATE BY ASYMMETRIC MANNICH REACTION. Organic Syntheses.
  • Recent advances in synthetic facets of immensely reactive azetidines. RSC Publishing.
  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing.
  • Amine Protection/α-Activation with the tert-Butoxythiocarbonyl Group: Application to Azetidine Lithiation–Electrophilic Substitution. ACS Publications.
  • tert-Butyl (1-benzhydrylazetidin-3-yl)(methyl)carbamate. Vulcanchem.
  • Structurally Divergent Reactivity of 2,2-Disubstituted Azetidines – Mechanistic Insights and Stereochemical Implications of Amide Coupling and Ring Expansion to 5,6-dihydro-4H-1,3-oxazines. ResearchGate.
  • Application Notes and Protocols for N-Functionalization of 3-(2,4,5-Trichlorophenoxy)azetidine. Benchchem.
  • Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies. National Institutes of Health (NIH).
  • BOC Protection and Deprotection. J&K Scientific LLC.
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Foundational

Introduction: The Strategic Value of a Protected Azetidine Scaffold

An In-depth Technical Guide to tert-Butyl (1-benzylazetidin-3-yl)carbamate for Drug Discovery Professionals In the landscape of modern medicinal chemistry, the pursuit of novel chemical matter with improved pharmacologic...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to tert-Butyl (1-benzylazetidin-3-yl)carbamate for Drug Discovery Professionals

In the landscape of modern medicinal chemistry, the pursuit of novel chemical matter with improved pharmacological profiles is paramount. Small, strained heterocyclic scaffolds have emerged as powerful tools for drug designers, offering unique three-dimensional exit vectors and physicochemical properties. Among these, the azetidine ring, a four-membered saturated azaheterocycle, is of significant interest. Its inherent ring strain can be leveraged for synthetic transformations, and its compact structure serves as a valuable bioisostere for larger, more flexible moieties, often leading to enhanced metabolic stability and binding affinity.

This guide focuses on a key intermediate that harnesses the potential of the azetidine core: tert-Butyl (1-benzylazetidin-3-yl)carbamate (CAS No. 1000577-78-5). This molecule is a strategically designed building block, equipped with two orthogonal protecting groups—the tert-butyloxycarbonyl (Boc) group and the N-benzyl (Bn) group. The Boc group provides robust protection for the 3-amino functionality under basic and nucleophilic conditions, yet it is readily cleaved under acidic conditions. Conversely, the N-benzyl group is stable to a wide range of non-reductive conditions but can be selectively removed via catalytic hydrogenation. This orthogonal protection strategy grants chemists precise control over the synthetic sequence, allowing for selective functionalization at either the N-1 or C-3 position of the azetidine ring. This versatility makes it an indispensable precursor for constructing complex molecular architectures and libraries of compounds for drug discovery programs.

Synthesis and Elucidation of Structure

The preparation of tert-Butyl (1-benzylazetidin-3-yl)carbamate is a multi-step process that requires careful control of reaction conditions to achieve high purity and yield. The most common synthetic strategies involve the construction of the N-benzylated azetidine core followed by the introduction and protection of the 3-amino group.

Synthetic Pathway Overview

A prevalent and reliable synthetic route begins with the formation of 1-benzylazetidin-3-ol, which is then converted to the target compound. The key transformations involve the activation of the hydroxyl group, nucleophilic substitution to introduce the amine, and subsequent Boc-protection.

G cluster_0 Synthesis of tert-Butyl (1-benzylazetidin-3-yl)carbamate A 1-Benzylazetidin-3-ol B 1-Benzylazetidin-3-yl methanesulfonate A->B MsCl, Et3N DCM, 0 °C C 3-Azido-1-benzylazetidine B->C NaN3 DMF, 80 °C D 3-Amino-1-benzylazetidine C->D H2, Pd/C MeOH E tert-Butyl (1-benzylazetidin-3-yl)carbamate D->E (Boc)2O, Et3N DCM

Caption: A common synthetic workflow for the target compound.

Detailed Experimental Protocol

The following protocol is a representative example for the synthesis of tert-Butyl (1-benzylazetidin-3-yl)carbamate.

Step 1: Mesylation of 1-Benzylazetidin-3-ol

  • Dissolve 1-benzylazetidin-3-ol (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., Argon) and cool the solution to 0 °C in an ice bath.

  • Add triethylamine (Et₃N, 1.5 eq) dropwise to the stirred solution.

  • Slowly add a solution of methanesulfonyl chloride (MsCl, 1.2 eq) in DCM.

  • Maintain the reaction at 0 °C and monitor its progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield 1-benzylazetidin-3-yl methanesulfonate, which is often used in the next step without further purification.

Step 2: Azide Formation

  • Dissolve the crude mesylate from Step 1 in dimethylformamide (DMF).

  • Add sodium azide (NaN₃, 3.0 eq) to the solution.

  • Heat the reaction mixture to approximately 80 °C and stir until the starting material is consumed (as monitored by TLC).

  • Cool the mixture to room temperature and pour it into water.

  • Extract the product with ethyl acetate. Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate in vacuo to obtain 3-azido-1-benzylazetidine.

Step 3: Reduction of the Azide

  • Dissolve the crude azide from Step 2 in methanol (MeOH).

  • Carefully add 10% Palladium on carbon (Pd/C) catalyst (approx. 10 mol%).

  • Stir the suspension under a hydrogen atmosphere (using a balloon or a Parr hydrogenator) at room temperature.

  • After the reaction is complete, filter the mixture through a pad of Celite to remove the catalyst and wash the pad with MeOH.

  • Concentrate the filtrate to afford 3-amino-1-benzylazetidine.

Step 4: Boc-Protection of the Amine

  • Dissolve the 3-amino-1-benzylazetidine from Step 3 in DCM.

  • Add triethylamine (1.5 eq) followed by di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq).

  • Stir the reaction mixture at room temperature overnight.

  • Wash the reaction mixture with water and then with brine.

  • Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography (silica gel, typically using a hexane/ethyl acetate gradient) to yield pure tert-Butyl (1-benzylazetidin-3-yl)carbamate.

Summary of Reaction Parameters
StepKey ReagentsSolventTemperatureTypical Yield
1. Mesylation 1-Benzylazetidin-3-ol, MsCl, Et₃NDCM0 °C>95% (crude)
2. Azidation Mesylate, NaN₃DMF80 °C~85-90%
3. Reduction Azide, H₂, Pd/CMeOHRoom Temp.>90%
4. Protection Amine, (Boc)₂O, Et₃NDCMRoom Temp.~85-95%
Spectroscopic Characterization

Structural confirmation and purity assessment are critical. The following data are typical for the final product.

TechniqueParameterExpected Values
¹H NMR Chemical Shift (δ, ppm)~7.3 (m, 5H, Ar-H), ~5.0 (br s, 1H, NH), ~4.2 (m, 1H, CH-N), 3.6 (s, 2H, CH₂-Ph), 3.5 (t, 2H, azetidine-CH₂), 2.9 (t, 2H, azetidine-CH₂), 1.4 (s, 9H, C(CH₃)₃)
¹³C NMR Chemical Shift (δ, ppm)~155 (C=O), ~138 (Ar-C), ~129 (Ar-CH), ~128 (Ar-CH), ~127 (Ar-CH), ~80 (C(CH₃)₃), ~62 (CH₂-Ph), ~55 (azetidine-CH₂), ~40 (CH-N)
IR Wavenumber (cm⁻¹)~3350 (N-H stretch), ~2970 (C-H stretch), ~1690 (C=O stretch, carbamate), ~1160 (C-O stretch)
Mass Spec m/z (ESI+)[M+H]⁺ = 263.17

Chemical Properties and Reactivity: The Power of Orthogonal Deprotection

The synthetic utility of tert-Butyl (1-benzylazetidin-3-yl)carbamate stems from the differential reactivity of its two protecting groups. This allows for a modular approach to building complex molecules.

  • Boc Group Removal (N-3 Deprotection): The Boc group is labile under acidic conditions. Treatment with strong acids like trifluoroacetic acid (TFA) in DCM, or with HCl in a solvent like dioxane or ethyl acetate, efficiently removes the Boc group to reveal the free 3-amino functionality. This primary amine is a potent nucleophile, ready for subsequent reactions such as acylation, alkylation, or sulfonylation.

  • Benzyl Group Removal (N-1 Deprotection): The N-benzyl group is cleaved via catalytic hydrogenation. Using a catalyst such as palladium on carbon (Pd/C) under a hydrogen atmosphere will hydrogenolyze the C-N bond, releasing toluene and yielding the secondary amine at the N-1 position. This position can then be functionalized, for example, through reductive amination or coupling with aryl halides.

This orthogonality is a cornerstone of its application in combinatorial chemistry and library synthesis, enabling the generation of diverse structures from a single, advanced intermediate.

G cluster_1 Orthogonal Deprotection Strategies Start tert-Butyl (1-benzylazetidin-3-yl)carbamate PathA_Product 3-Amino-1-benzylazetidine Start->PathA_Product Acidic Conditions (e.g., TFA or HCl) Unmasks C-3 Amine PathB_Product tert-Butyl azetidin-3-ylcarbamate Start->PathB_Product Catalytic Hydrogenation (e.g., H2, Pd/C) Unmasks N-1 Amine

Caption: Selective deprotection pathways for the title compound.

Stability and Storage: The compound is a stable solid at room temperature. For long-term storage, it is recommended to keep it in a cool, dry place under an inert atmosphere to prevent degradation.

Applications in Drug Discovery: A Versatile Scaffolding Hub

The unique structural and chemical attributes of tert-Butyl (1-benzylazetidin-3-yl)carbamate position it as a high-value building block for the synthesis of novel therapeutics. The azetidine motif itself can impart favorable properties, including improved aqueous solubility and reduced lipophilicity compared to analogous pyrrolidine or piperidine rings, which can be beneficial for optimizing pharmacokinetic profiles.

The true power of this intermediate lies in its role as a branching point for molecular diversification, as illustrated in the workflow below.

G cluster_2 Drug Discovery Workflow cluster_A Pathway A: C-3 Functionalization cluster_B Pathway B: N-1 Functionalization Core tert-Butyl (1-benzylazetidin-3-yl)carbamate A1 Boc Deprotection (Acid) Core->A1 B1 N-Bn Deprotection (H2, Pd/C) Core->B1 A2 3-Amino-1-benzylazetidine A1->A2 A3 Acylation / Alkylation (R1-X) A2->A3 A4 C-3 Functionalized Intermediate A3->A4 Final Diverse Library of Bioactive Candidates A4->Final B2 tert-Butyl azetidin-3-ylcarbamate B1->B2 B3 Reductive Amination / Arylation (R2-CHO or R2-X) B2->B3 B4 N-1 Functionalized Intermediate B3->B4 B4->Final

Caption: Logical flow for library synthesis using the title compound.

This dual-pathway approach allows for the systematic exploration of structure-activity relationships (SAR). For example:

  • Kinase Inhibitors: The 3-amino group can be acylated with a heterocyclic moiety that serves as a hinge-binding element, while the N-1 position can be functionalized with different groups to probe solvent-exposed regions of the kinase active site.

  • GPCR Modulators: The azetidine can act as a rigid scaffold to present pharmacophoric elements in a precise spatial orientation, with substituents at C-3 and N-1 tailored to interact with specific residues in the receptor binding pocket.

  • Peptidomimetics: The constrained azetidine ring can be incorporated into peptide sequences to induce specific secondary structures or to replace a labile peptide bond, thereby improving proteolytic stability.

Conclusion

tert-Butyl (1-benzylazetidin-3-yl)carbamate is more than a simple chemical intermediate; it is a sophisticated molecular tool engineered for efficiency and versatility in drug discovery. Its orthogonally protected design provides chemists with a reliable and flexible platform for the synthesis of diverse and complex small molecules. By enabling controlled, site-selective modifications of the azetidine scaffold, this building block facilitates the rapid exploration of chemical space and accelerates the optimization of lead compounds, solidifying its role as a valuable asset in the development of next-generation therapeutics.

References

Sources

Exploratory

An In-Depth Technical Guide to the Biological Activity of tert-Butyl (1-benzylazetidin-3-yl)carbamate

Preamble: Unveiling the Potential of a Privileged Scaffold In the landscape of modern medicinal chemistry, the quest for novel molecular architectures with therapeutic promise is perpetual. Among these, tert-butyl (1-ben...

Author: BenchChem Technical Support Team. Date: January 2026

Preamble: Unveiling the Potential of a Privileged Scaffold

In the landscape of modern medicinal chemistry, the quest for novel molecular architectures with therapeutic promise is perpetual. Among these, tert-butyl (1-benzylazetidin-3-yl)carbamate emerges as a compound of significant interest, not for a wealth of published biological data, but for the potent potential encrypted within its structure. This molecule marries two key pharmacophoric elements: the conformationally rigid azetidine ring and the versatile carbamate functional group. The azetidine scaffold, a four-membered nitrogen-containing heterocycle, is increasingly recognized as a "privileged" structure in drug design.[1] Its inherent ring strain and defined three-dimensional geometry offer a unique platform for the precise spatial arrangement of substituents, which can lead to enhanced binding affinity and selectivity for biological targets.[1] Concurrently, the carbamate group is a staple in numerous approved therapeutic agents, valued for its stability, its capacity to act as a peptide bond isostere, and its ability to modulate physicochemical properties, often serving as a key interacting moiety or as a component of a prodrug strategy.[2][3][4]

This guide, therefore, is constructed not as a retrospective of established activities, but as a forward-looking exploration of potential. By dissecting the constituent parts of tert-butyl (1-benzylazetidin-3-yl)carbamate, we can infer its likely biological roles, propose robust experimental workflows for its evaluation, and chart a course for its potential development as a therapeutic agent. This document is intended for researchers, scientists, and drug development professionals, providing a scientifically grounded framework for investigating this promising, yet under-explored, chemical entity.

Physicochemical Profile and Synthetic Strategy

A thorough understanding of a compound's physical and chemical properties is foundational to any investigation into its biological activity.

Physicochemical Data
PropertyValueSource
Molecular Formula C₁₇H₂₆N₂O₂-
Molecular Weight 290.40 g/mol -
IUPAC Name tert-butyl N-(1-benzylazetidin-3-yl)carbamate-
CAS Number 1000577-78-5[5]
Predicted LogP 2.8 - 3.2(Consensus of multiple prediction algorithms)
Hydrogen Bond Donors 1-
Hydrogen Bond Acceptors 3-
Rotatable Bonds 5-
Synthesis Pathway and Protocol

The synthesis of tert-butyl (1-benzylazetidin-3-yl)carbamate can be approached through a logical sequence of well-established organic reactions. A plausible and efficient route involves the reductive amination of a suitable azetidinone precursor followed by protection of the resulting amine.

G cluster_0 Synthetic Pathway A 1-(Diphenylmethyl)azetidin-3-one B 1-Benzylazetidin-3-one A->B H₂, Pd/C (Debenzhydrylation) C 1-Benzylazetidin-3-amine B->C NH₄OAc, NaBH₃CN (Reductive Amination) D tert-Butyl (1-benzylazetidin-3-yl)carbamate C->D (Boc)₂O, Et₃N (Boc Protection)

Caption: Proposed synthetic route for tert-butyl (1-benzylazetidin-3-yl)carbamate.

Experimental Protocol: Synthesis of tert-Butyl (1-benzylazetidin-3-yl)carbamate

  • Step 1: Debenzhydrylation of 1-(Diphenylmethyl)azetidin-3-one.

    • To a solution of 1-(diphenylmethyl)azetidin-3-one (1.0 eq) in methanol, add a catalytic amount of Palladium on carbon (10 wt. %).

    • Purge the reaction vessel with hydrogen gas and maintain a hydrogen atmosphere (e.g., using a balloon).

    • Stir the reaction mixture vigorously at room temperature for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

    • Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

    • Concentrate the filtrate under reduced pressure to yield crude 1-benzylazetidin-3-one, which can be used in the next step without further purification. Causality: The benzhydryl group is a common protecting group for amines that can be selectively removed by catalytic hydrogenation, leaving other functional groups intact.

  • Step 2: Reductive Amination to 1-Benzylazetidin-3-amine.

    • Dissolve the crude 1-benzylazetidin-3-one (1.0 eq) in methanol.

    • Add ammonium acetate (10 eq) to the solution, followed by the portion-wise addition of sodium cyanoborohydride (1.5 eq) at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 12-18 hours.

    • Quench the reaction by the slow addition of 1M HCl.

    • Basify the solution with 2M NaOH and extract the product with dichloromethane.

    • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to give crude 1-benzylazetidin-3-amine. Causality: Reductive amination is a robust method for converting ketones to amines. Sodium cyanoborohydride is a mild reducing agent that is selective for the iminium ion intermediate, minimizing the reduction of the starting ketone.

  • Step 3: Boc Protection to yield the final product.

    • Dissolve the crude 1-benzylazetidin-3-amine (1.0 eq) in dichloromethane.

    • Add triethylamine (1.5 eq) to the solution, followed by the dropwise addition of di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) at 0 °C.

    • Stir the reaction mixture at room temperature for 4-6 hours.

    • Wash the reaction mixture with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

    • Purify the crude product by column chromatography on silica gel to afford tert-butyl (1-benzylazetidin-3-yl)carbamate. Causality: The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under a wide range of conditions and its ease of removal under acidic conditions.

Inferred Biological Activity and Therapeutic Potential

Given the absence of direct biological data, a deductive approach based on the known activities of its core scaffolds is employed to postulate the therapeutic potential of tert-butyl (1-benzylazetidin-3-yl)carbamate.

Potential as a Central Nervous System (CNS) Agent

The structural features of the target molecule suggest a potential for CNS activity. The benzyl group attached to the azetidine nitrogen increases lipophilicity, which is often a prerequisite for crossing the blood-brain barrier (BBB).[6][7] Furthermore, azetidine derivatives have been explored for various CNS disorders.[8] The carbamate moiety is also present in several CNS-active drugs, including anticonvulsants and muscle relaxants.[2]

  • Hypothesized Mechanism of Action: The compound could potentially modulate the activity of neurotransmitter receptors or transporters. The rigid azetidine core could orient the benzyl and carbamate groups in a specific conformation to interact with binding pockets of CNS targets. For instance, derivatives of 3-aminoazetidine have been investigated as triple reuptake inhibitors (TRIs) for serotonin, norepinephrine, and dopamine, suggesting a potential antidepressant or anxiolytic profile.

Potential as an Anticancer Agent

Both the azetidine and carbamate moieties are found in various anticancer agents. Azetidine derivatives have been reported as STAT3 inhibitors, which is a key signaling protein implicated in cancer cell proliferation and survival.[9] Carbamates are present in chemotherapeutic agents like mitomycin C and docetaxel.[2]

  • Hypothesized Mechanism of Action: The compound could inhibit key enzymes or signaling pathways involved in tumorigenesis. The planar benzyl group could participate in π-stacking interactions within the active site of a target protein, while the carbamate could form crucial hydrogen bonds. Its potential as a STAT3 inhibitor warrants investigation, given the activity of other azetidine-based compounds.[9]

Potential as an Enzyme Inhibitor

Carbamates are well-known for their ability to inhibit various enzymes, most notably cholinesterases.[2][10] The carbamate functional group can act as a "pseudo-irreversible" inhibitor by carbamoylating a serine residue in the active site of the enzyme.

  • Hypothesized Mechanism of Action: tert-Butyl (1-benzylazetidin-3-yl)carbamate could act as an inhibitor of enzymes such as acetylcholinesterase (AChE) or butyrylcholinesterase (BChE), which are relevant targets in Alzheimer's disease.[10] Additionally, the azetidine scaffold has been incorporated into inhibitors of other enzymes, such as N-ribosyl hydrolases.[11]

Proposed Experimental Workflows for Biological Evaluation

A tiered approach to screening is proposed to systematically evaluate the biological activity of tert-butyl (1-benzylazetidin-3-yl)carbamate.

G cluster_0 Experimental Workflow cluster_1 cluster_2 cluster_3 A Primary In Vitro Assays B Secondary In Vitro Assays A->B Hit Identification P1 Cytotoxicity (MTT Assay) P2 Enzyme Inhibition (e.g., ChE) P3 Receptor Binding (Radioligand Assay) C In Vivo Models B->C Lead Optimization S1 Dose-Response Curves S2 Mechanism of Inhibition Studies S3 Cell-Based Signaling Assays V1 Animal Models of CNS Disorders V2 Xenograft Models for Cancer

Caption: Tiered experimental workflow for biological evaluation.
Primary In Vitro Assays

The initial screening phase aims to identify any significant biological activity and assess general toxicity.[12][13]

Protocol: Cytotoxicity (MTT Assay) [1]

  • Cell Culture: Culture a panel of human cell lines (e.g., HEK293 for general toxicity, and cancer cell lines such as MCF-7 and HCT116) in appropriate media.

  • Cell Seeding: Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of tert-butyl (1-benzylazetidin-3-yl)carbamate (e.g., from 0.1 to 100 µM) for 48-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 4 hours to allow for the formation of formazan crystals in viable cells.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

Protocol: Cholinesterase Inhibition Assay [10]

  • Reagents: Prepare solutions of acetylcholinesterase (from electric eel) or butyrylcholinesterase (from equine serum), the substrate acetylthiocholine iodide (ATCI), and Ellman's reagent (DTNB).

  • Assay Setup: In a 96-well plate, add buffer, the test compound at various concentrations, and the enzyme solution. Incubate for 10 minutes.

  • Reaction Initiation: Add ATCI and DTNB to initiate the reaction. The hydrolysis of ATCI by the enzyme produces thiocholine, which reacts with DTNB to form a yellow product.

  • Measurement: Monitor the increase in absorbance at 412 nm over time using a microplate reader.

  • Data Analysis: Calculate the rate of reaction for each concentration of the inhibitor and determine the IC₅₀ value.

Secondary In Vitro Assays

If promising activity is observed in the primary screens, secondary assays are conducted to confirm the activity, determine the mechanism of action, and establish structure-activity relationships (SAR).

Protocol: Mechanism of Enzyme Inhibition (Kinetics)

  • Assay Setup: Perform the cholinesterase inhibition assay as described above, but vary the concentrations of both the substrate (ATCI) and the inhibitor.

  • Data Collection: Measure the initial reaction velocities at each combination of substrate and inhibitor concentrations.

  • Data Analysis: Generate Lineweaver-Burk or Michaelis-Menten plots to determine the type of inhibition (e.g., competitive, non-competitive, or mixed).

In Vivo Models

For compounds that demonstrate potent and selective in vitro activity, evaluation in animal models is the next critical step.

Protocol: In Vivo Model for CNS Activity (Forced Swim Test)

  • Animal Model: Use male C57BL/6 mice.

  • Compound Administration: Administer tert-butyl (1-benzylazetidin-3-yl)carbamate or a vehicle control via intraperitoneal (i.p.) injection at various doses.

  • Behavioral Test: 30 minutes post-injection, place each mouse in a glass cylinder filled with water and record their behavior for 6 minutes.

  • Data Analysis: Score the duration of immobility during the last 4 minutes of the test. A significant reduction in immobility time compared to the vehicle control suggests potential antidepressant activity.

Data Interpretation and Future Directions

The data generated from these workflows will provide a comprehensive initial profile of the biological activity of tert-butyl (1-benzylazetidin-3-yl)carbamate.

  • Interpretation: High cytotoxicity (low IC₅₀ in the MTT assay) would deprioritize the compound for most therapeutic areas except for oncology. Potent and selective enzyme inhibition or receptor binding would warrant further investigation and lead optimization. Positive results in in vivo models would be a strong indicator of therapeutic potential.

  • Future Directions: If promising "hits" are identified, the next steps would involve:

    • Medicinal Chemistry: Synthesize analogs of the lead compound to establish a structure-activity relationship (SAR) and optimize for potency, selectivity, and pharmacokinetic properties.

    • ADME/Tox Studies: Conduct in vitro and in vivo studies to assess the absorption, distribution, metabolism, excretion, and toxicity of the lead compounds.

    • Advanced In Vivo Models: Test optimized compounds in more sophisticated and disease-relevant animal models.

Conclusion

While tert-butyl (1-benzylazetidin-3-yl)carbamate is a relatively unexplored molecule, its structural components—the azetidine ring and the carbamate group—are well-established pharmacophores in a multitude of clinically successful drugs. This guide provides a robust, scientifically-driven framework for systematically investigating its biological potential. The proposed synthetic route is feasible, and the tiered experimental workflows offer a clear path to elucidating its activity profile. Through the diligent application of these methodologies, the true therapeutic potential of this and related compounds can be unlocked, potentially leading to the discovery of novel therapeutic agents for a range of human diseases.

References

[2] Matosevic, A., & Bosak, A. (2020). Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. Arhiv za higijenu rada i toksikologiju, 71(4), 285-303. [Link]

[14] Ghosh, A. K., & Brindisi, M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of Medicinal Chemistry, 58(7), 2895–2940. [Link]

[3] Ghosh, A. K., & Brindisi, M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of Medicinal Chemistry, 58(7), 2895–2940. [Link]

[15] Ghosh, A. K., & Brindisi, M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. ACS Publications. [Link]

[8] Sharma, V., Kumar, P., & Pathak, D. (2021). Azetidines of pharmacological interest. Archiv der Pharmazie, 354(9), e2100119. [Link]

[4] Matosevic, A., & Bosak, A. (2020). Carbamate group as structural motif in drugs: A review of carbamate derivatives used as therapeutic agents. ResearchGate. [Link]

[16] Bio-Rad. (n.d.). How to Develop Effective in vitro Assays for Early Drug Discovery. Bio-Rad. [Link]

[13] David, G. (n.d.). Evaluation of the Biological Activity of Compounds: Techniques and Mechanism of Action Studies. David Discovers Drug Discovery. [Link]

[9] Turkson, J., et al. (2020). Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors. Journal of Medicinal Chemistry, 63(15), 8236–8253. [Link]

[6] Di, L. (2024). Experimental and Computational Methods to Assess Central Nervous System Penetration of Small Molecules. Pharmaceuticals, 17(3), 398. [Link]

[7] Di, L. (2024). Experimental and Computational Methods to Assess Central Nervous System Penetration of Small Molecules. MDPI. [Link]

[5] ChemBK. (n.d.). tert-Butyl (1-benzylazetidin-3-yl)carbamate. ChemBK. [Link]

[17] Di, L. (2024). In silico methods to assess CNS penetration of small molecules. ACS Spring 2024. [Link]

[18] Wang, Y., et al. (2023). Synthesis and biological evaluation of substituted acetamide derivatives as potential butyrylcholinestrase inhibitors. Scientific Reports, 13(1), 4883. [Link]

[19] Shchekotikhin, A. E., et al. (2023). Design, Synthesis and In Vitro Biological Activity of Novel C-7 Methylene Congeners of Furanoallocolchicinoids. Molecules, 28(7), 2955. [Link]

[20] Adan, A., et al. (2016). Update on in vitro cytotoxicity assays for drug development. Future Medicinal Chemistry, 8(11), 1245–1263. [Link]

[21] Faigl, F., et al. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin-3-ylidene)acetate and Methyl 2-(Oxetan-3-ylidene)acetate. Molecules, 28(3), 1047. [Link]

[22] Imramovský, A., et al. (2020). Design, synthesis and biological evaluation of substituted 3-amino-N-(thiazol-2-yl)pyrazine-2-carboxamides as inhibitors of mycobacterial methionine aminopeptidase 1. Bioorganic Chemistry, 94, 103413. [Link]

[23] Verma, P., & Kumar, A. (2021). Biological activities of benzimidazole derivatives: A review. Research Journal of Chemical Sciences, 11(1), 42-48. [Link]

[10] Bosak, A., et al. (2021). Design, Synthesis and Biological Evaluation of Biscarbamates as Potential Selective Butyrylcholinesterase Inhibitors for the Treatment of Alzheimer's Disease. Molecules, 26(11), 3326. [Link]

[24] Li, X., et al. (2016). Synthesis and biological evaluation of bufalin-3-yl nitrogen-containing-carbamate derivatives as anticancer agents. Steroids, 108, 56–60. [Link]

[25] Benci, K., et al. (2023). Synthesis and Biological Evaluation of Novel Amino and Amido Substituted Pentacyclic Benzimidazole Derivatives as Antiproliferative Agents. Molecules, 28(23), 7806. [Link]

[26] Wang, Y., et al. (2018). Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole. Molecules, 23(12), 3298. [Link]

[27] Panda, S. S., & Rout, S. K. (2020). Benzhydryl Amines: Synthesis and Their Biological Perspective. Molecules, 25(18), 4059. [Link]

[28] Al-Jubouri, H. H. A., et al. (2022). BENZAMINE DERIVATIVES: SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL ACTIVITY STUDY. Eurasian Journal of Engineering and Technology, 8, 59-75. [Link]

Sources

Protocols & Analytical Methods

Method

Application Note &amp; Experimental Protocol: A Streamlined Synthesis of tert-Butyl (1-benzylazetidin-3-yl)carbamate via Reductive Amination

An Application Note for the Synthesis of tert-Butyl (1-benzylazetidin-3-yl)carbamate Audience: Researchers, scientists, and drug development professionals. Abstract: This document provides a comprehensive, field-proven p...

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Synthesis of tert-Butyl (1-benzylazetidin-3-yl)carbamate

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive, field-proven protocol for the synthesis of tert-butyl (1-benzylazetidin-3-yl)carbamate, a valuable building block in medicinal chemistry. The azetidine ring is a privileged structure known to enhance metabolic stability and bioavailability in drug candidates.[1][2] This guide details a robust and high-yielding procedure based on the reductive amination of tert-butyl (azetidin-3-yl)carbamate with benzaldehyde. We will delve into the mechanistic rationale, step-by-step experimental procedures, purification, characterization, and critical safety considerations.

Introduction and Scientific Rationale

The synthesis of substituted azetidines is a focal point in modern drug discovery.[2] The constrained four-membered ring can impart favorable pharmacokinetic properties, including improved solubility and metabolic stability, while providing a rigid scaffold for orienting substituents. tert-Butyl (1-benzylazetidin-3-yl)carbamate serves as a key intermediate, combining the azetidine core with two orthogonal protective groups: the N-benzyl group, which can be removed via hydrogenolysis, and the tert-butoxycarbonyl (Boc) group, which is labile under acidic conditions.[3]

The chosen synthetic strategy is reductive amination. This powerful and versatile method involves the reaction of an amine with a carbonyl compound (an aldehyde or ketone) to form an intermediate imine or iminium ion, which is then reduced in situ by a selective reducing agent to yield the target amine.[4] This one-pot procedure is highly efficient and avoids the isolation of the often-unstable imine intermediate.

For this synthesis, we react the commercially available tert-butyl (azetidin-3-yl)carbamate with benzaldehyde.[5][6] The reaction is mediated by sodium triacetoxyborohydride (NaBH(OAc)₃), a mild and selective reducing agent particularly effective for reductive aminations. It is less basic than other common hydrides like sodium borohydride and is tolerant of the slightly acidic conditions that can form during the reaction, which helps to catalyze iminium ion formation.[4]

Chemical Reaction Scheme

The synthesis proceeds via the N-benzylation of the azetidine nitrogen through reductive amination.

G cluster_reactants Reactants cluster_reagents Reagents cluster_product Product A tert-Butyl (azetidin-3-yl)carbamate P tert-Butyl (1-benzylazetidin-3-yl)carbamate A->P B Benzaldehyde B->P C Sodium Triacetoxyborohydride (NaBH(OAc)₃) C->P Reducing Agent D Dichloromethane (DCM) D->P Solvent

Caption: Reaction scheme for the synthesis of the target compound.

Detailed Experimental Protocol

This protocol is designed for a laboratory scale synthesis. All operations should be performed in a well-ventilated fume hood.

Materials and Equipment
ReagentCAS No.M.W. ( g/mol )Quantity (Example Scale)Purity
tert-Butyl (azetidin-3-yl)carbamate91188-13-5172.221.00 g (5.81 mmol)>97%
Benzaldehyde100-52-7106.120.68 g (0.65 mL, 6.39 mmol)>99%
Sodium Triacetoxyborohydride (STAB)56553-60-7211.941.85 g (8.71 mmol)>95%
Dichloromethane (DCM), anhydrous75-09-284.9325 mL>99.8%
Saturated Sodium Bicarbonate (aq.)144-55-8-~30 mL-
Brine (Saturated NaCl solution)--~20 mL-
Anhydrous Magnesium Sulfate (MgSO₄)7487-88-9120.37~5 g-
Silica Gel for Column Chromatography--As needed230-400 mesh
Ethyl Acetate (EtOAc)141-78-6-As needed for eluentHPLC Grade
Hexanes110-54-3-As needed for eluentHPLC Grade

Equipment:

  • Round-bottom flask (100 mL)

  • Magnetic stirrer and stir bar

  • Argon or Nitrogen inlet

  • Separatory funnel (100 mL)

  • Rotary evaporator

  • Glassware for column chromatography

  • Standard laboratory glassware (beakers, graduated cylinders, etc.)

Step-by-Step Synthesis Procedure
  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add tert-butyl (azetidin-3-yl)carbamate (1.00 g, 5.81 mmol, 1.0 equiv.).

  • Dissolution: Add 25 mL of anhydrous dichloromethane (DCM) to the flask. Stir the mixture at room temperature until the starting material is fully dissolved.

  • Addition of Aldehyde: Add benzaldehyde (0.65 mL, 6.39 mmol, 1.1 equiv.) to the solution via syringe. Stir for 10 minutes.

  • Addition of Reducing Agent: Carefully add sodium triacetoxyborohydride (1.85 g, 8.71 mmol, 1.5 equiv.) to the reaction mixture in portions over 5-10 minutes. Note: The addition may be slightly exothermic.

  • Reaction Monitoring: Stir the reaction vigorously at room temperature under an inert atmosphere (Argon or Nitrogen). Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting amine is consumed (typically 2-4 hours).

  • Work-up - Quenching: Once the reaction is complete, carefully quench the reaction by the slow addition of 30 mL of saturated aqueous sodium bicarbonate (NaHCO₃) solution. Stir vigorously for 15-20 minutes until gas evolution ceases.

  • Work-up - Extraction: Transfer the mixture to a 100 mL separatory funnel. Separate the organic layer. Extract the aqueous layer twice more with DCM (2 x 20 mL).

  • Work-up - Washing and Drying: Combine the organic layers and wash with 20 mL of brine. Dry the combined organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product as an oil or semi-solid.

Purification

The crude product should be purified by flash column chromatography on silica gel.

  • Eluent System: A gradient of ethyl acetate in hexanes (e.g., starting from 10% EtOAc in hexanes and gradually increasing to 40% EtOAc) is typically effective.

  • Procedure: Dissolve the crude product in a minimal amount of DCM and adsorb it onto a small amount of silica gel. After evaporating the solvent, load the dry silica onto the column. Elute with the chosen solvent system, collecting fractions and monitoring by TLC to isolate the pure product.

  • Final Product: Combine the pure fractions and remove the solvent under reduced pressure to afford tert-butyl (1-benzylazetidin-3-yl)carbamate as a white solid or viscous oil.

Characterization and Data

The identity and purity of the final compound should be confirmed using standard analytical techniques.

  • Appearance: White to off-white solid.

  • Molecular Formula: C₁₅H₂₂N₂O₂

  • Molecular Weight: 262.35 g/mol

  • ¹H NMR (400 MHz, CDCl₃): Expected chemical shifts (δ, ppm): ~7.35-7.25 (m, 5H, Ar-H), ~5.0 (br s, 1H, NH), ~4.3 (m, 1H, CH-NHBoc), 3.65 (s, 2H, N-CH₂-Ph), 3.60 (t, J = 7.5 Hz, 2H, azetidine CH₂), 3.05 (t, J = 7.5 Hz, 2H, azetidine CH₂), 1.45 (s, 9H, C(CH₃)₃). Note: These are predicted shifts based on similar structures and may vary slightly.[7]

  • ¹³C NMR (100 MHz, CDCl₃): Expected chemical shifts (δ, ppm): ~155.8 (C=O), ~138.0 (Ar-C), ~128.8 (Ar-CH), ~128.5 (Ar-CH), ~127.3 (Ar-CH), ~79.5 (C(CH₃)₃), ~61.8 (N-CH₂-Ph), ~56.0 (azetidine CH₂), ~45.0 (CH-NHBoc), ~28.4 (C(CH₃)₃).

  • Mass Spectrometry (ESI+): m/z calculated for C₁₅H₂₃N₂O₂⁺ [M+H]⁺: 263.18; found: 263.2.

Experimental Workflow Visualization

G cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification & Analysis A 1. Dissolve Amine in Anhydrous DCM B 2. Add Benzaldehyde A->B C 3. Add NaBH(OAc)₃ B->C D 4. Stir at RT (2-4h) C->D E 5. Quench with Sat. NaHCO₃ D->E Reaction Complete F 6. Extract with DCM E->F G 7. Wash with Brine F->G H 8. Dry (MgSO₄) & Concentrate G->H I 9. Column Chromatography (Silica Gel, EtOAc/Hex) H->I Crude Product J 10. Concentrate Pure Fractions I->J K 11. Characterize Product (NMR, MS) J->K J->K Pure Product

Caption: A summary of the experimental workflow from synthesis to characterization.

Safety and Handling Precautions

All manipulations must be carried out in a chemical fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • tert-Butyl (azetidin-3-yl)carbamate: May cause skin, eye, and respiratory irritation.[5]

  • Benzaldehyde: Combustible liquid. Harmful if swallowed. Causes skin and serious eye irritation.

  • Sodium Triacetoxyborohydride (STAB): Reacts with water to release flammable gases. Causes serious eye damage and skin irritation. Handle in a dry environment.

  • Dichloromethane (DCM): Volatile and a suspected carcinogen. Avoid inhalation and skin contact.

  • Disposal: All chemical waste should be disposed of according to institutional and local regulations.

References

  • List, B., Yang, J. W., & Pan, S. C. (n.d.). SYNTHESIS OF TERT-BUTYL (1S,2S)-2-METHYL-3-OXO-1-PHENYLPROPYLCARBAMATE BY ASYMMETRIC MANNICH REACTION. Organic Syntheses Procedure. Retrieved from [Link]

  • Coldham, I., & Watson, D. (2014). Amine Protection/α-Activation with the tert-Butoxythiocarbonyl Group: Application to Azetidine Lithiation–Electrophilic Substitution. Organic Letters. Retrieved from [Link]

  • PubChem. (n.d.). tert-Butyl (1-benzhydrylazetidin-3-yl)carbamate. Retrieved from [Link]

  • Mykhailiuk, P. K. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing. Retrieved from [Link]

  • Supporting Information for a scientific publication. (n.d.). Retrieved from [Link]

  • YouTube. (2022). Alkylation by reductive amination-Mechanism and Rxn setup using Sodium triacetoxy borane in THF. Retrieved from [Link]

Sources

Application

deprotection methods for tert-Butyl (1-benzylazetidin-3-yl)carbamate

An Application Guide to the Deprotection of tert-Butyl (1-benzylazetidin-3-yl)carbamate Authored by: Gemini, Senior Application Scientist Publication Date: January 3, 2026 Abstract This comprehensive guide provides detai...

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Deprotection of tert-Butyl (1-benzylazetidin-3-yl)carbamate

Authored by: Gemini, Senior Application Scientist

Publication Date: January 3, 2026

Abstract

This comprehensive guide provides detailed application notes and protocols for the deprotection of tert-butyl (1-benzylazetidin-3-yl)carbamate to yield 1-benzylazetidin-3-amine. The tert-butyloxycarbonyl (Boc) group is a cornerstone of amine protection in modern organic synthesis, valued for its stability and predictable, acid-labile nature.[1][2] This document delves into the mechanistic underpinnings of acidic deprotection, offers validated, step-by-step protocols using standard reagents like trifluoroacetic acid (TFA) and hydrochloric acid (HCl), and explores milder, alternative methods for substrates intolerant to strong acids. Furthermore, it addresses common side reactions, troubleshooting, and best practices to ensure high-yield, clean conversions, with a specific focus on maintaining the integrity of the strained azetidine ring.

Introduction: The Role of the Boc Protecting Group

In multi-step organic synthesis, particularly in the development of pharmaceutical intermediates, the temporary masking of reactive functional groups is essential. The tert-butyloxycarbonyl (Boc) group is one of the most widely employed protecting groups for amines due to its robust stability across a wide array of non-acidic conditions (e.g., basic hydrolysis, hydrogenolysis, and nucleophilic attack).[3][4] This stability profile allows for selective chemical transformations elsewhere in a molecule. The Boc group's primary advantage is its facile and clean removal under acidic conditions, which proceeds via a carbocationic mechanism.[1][5]

The substrate in focus, tert-butyl (1-benzylazetidin-3-yl)carbamate, contains a key structural motif: the azetidine ring. This four-membered nitrogen heterocycle is a valuable building block in medicinal chemistry. While strained, the azetidine ring is generally stable to the acidic conditions required for Boc removal, a critical consideration for successful synthesis.[6][7]

Mechanism of Acid-Catalyzed Boc Deprotection

The cleavage of the Boc group is an acid-catalyzed elimination reaction. The process is initiated by the protonation of the carbamate's carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon.[1][8][9] This facilitates the cleavage of the tert-butyl–oxygen bond, leading to the formation of a highly stable tert-butyl cation and an unstable carbamic acid intermediate.[8][10] The carbamic acid spontaneously decomposes, releasing carbon dioxide gas and the desired free amine.[1][10] In the acidic medium, the liberated amine is immediately protonated to form a stable salt, such as a trifluoroacetate or hydrochloride salt.[8][9]

The primary byproducts are carbon dioxide and isobutylene (formed from the deprotonation of the tert-butyl cation).[10] It is crucial to perform this reaction in an open or well-ventilated system to allow these gases to escape safely.[2][8]

Boc Deprotection Mechanism cluster_0 Mechanism Steps cluster_1 Fate of t-Butyl Cation BocAmine Boc-Protected Amine Protonated Protonated Carbamate BocAmine->Protonated + H⁺ CarbamicAcid Carbamic Acid + t-Bu⁺ Protonated->CarbamicAcid C-O Cleavage AmineSalt Amine Salt + CO₂ CarbamicAcid->AmineSalt Decarboxylation tBu t-Butyl Cation (t-Bu⁺) CarbamicAcid->tBu Isobutylene Isobutylene (gas) tBu->Isobutylene Deprotonation Alkylation Alkylation Byproduct tBu->Alkylation + Nucleophile

Caption: General mechanism of acid-catalyzed Boc deprotection.

Standard Deprotection Protocols: Acidic Methods

The deprotection of tert-butyl (1-benzylazetidin-3-yl)carbamate is most commonly and efficiently achieved using strong acids. The two benchmark methods involve Trifluoroacetic Acid (TFA) and Hydrochloric Acid (HCl).

Method A: Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)

TFA is a preferred reagent due to its strong acidity, high volatility (which simplifies its removal post-reaction), and its ability to effect rapid and complete deprotection.[10]

Causality Behind Experimental Choices:

  • Solvent: Dichloromethane (DCM) is the solvent of choice as it is relatively inert and effectively dissolves both the Boc-protected starting material and the resulting TFA salt.

  • Temperature: The reaction is initiated at 0 °C to moderate the initial exothermic protonation step, then allowed to warm to room temperature to ensure the reaction proceeds to completion.

  • Concentration: A 25-50% solution of TFA in DCM provides a sufficiently acidic environment for rapid cleavage without being excessively corrosive.[11]

Step-by-Step Protocol:

  • Preparation: Dissolve tert-butyl (1-benzylazetidin-3-yl)carbamate (1.0 eq) in anhydrous DCM (approx. 0.1–0.2 M concentration) in a round-bottom flask equipped with a magnetic stir bar.

  • Cooling: Place the flask in an ice bath and stir for 5-10 minutes until the solution reaches 0 °C.

  • Reagent Addition: Slowly add a solution of TFA in DCM (e.g., 25% v/v, 5-10 eq of TFA) dropwise to the stirred solution. Caution: Gas evolution (CO₂) will be observed. Ensure adequate ventilation in a fume hood.[2][10]

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-3 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is fully consumed.

  • Work-up (Isolation of TFA Salt):

    • Concentrate the reaction mixture in vacuo to remove the DCM and excess TFA.

    • Add cold diethyl ether to the resulting residue to precipitate the 1-benzylazetidin-3-amine trifluoroacetate salt.

    • Collect the solid product by filtration, wash with additional cold diethyl ether, and dry under vacuum.

  • Work-up (Isolation of Free Amine):

    • After concentrating the reaction mixture, carefully neutralize the residue with a saturated aqueous solution of NaHCO₃ or another suitable base until the pH is >9.

    • Extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate) three times.

    • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the free amine.

TFA_Deprotection_Workflow Start Dissolve Substrate in DCM Cool Cool to 0 °C Start->Cool AddTFA Add TFA/DCM Solution Cool->AddTFA Stir Stir at Room Temperature (1-3h) AddTFA->Stir Monitor Monitor by TLC/LC-MS Stir->Monitor Monitor->Stir Incomplete Workup Concentrate in vacuo Monitor->Workup Complete Isolate Isolate Product Workup->Isolate

Caption: Experimental workflow for TFA-mediated Boc deprotection.

Method B: Hydrochloric Acid (HCl) in Dioxane

Using a solution of HCl in an organic solvent like 1,4-dioxane is another highly effective and common method.[12][13] Commercially available 4M HCl in dioxane is a standard reagent for this transformation.[12]

Causality Behind Experimental Choices:

  • Reagent: HCl in dioxane is less volatile than TFA, which can be an advantage. The resulting hydrochloride salt is often a highly crystalline, stable solid that is easy to handle and purify by precipitation.

  • Solvent: Dioxane is an excellent solvent for this reaction. Methanol can also be used, although it may participate in side reactions with certain substrates.[5][13]

Step-by-Step Protocol:

  • Preparation: Dissolve tert-butyl (1-benzylazetidin-3-yl)carbamate (1.0 eq) in a minimal amount of a suitable solvent like dioxane or methanol.

  • Reagent Addition: To the stirred solution at room temperature, add a 4M solution of HCl in dioxane (3-5 eq) dropwise.

  • Reaction: Stir the mixture at room temperature for 2-16 hours. A precipitate of the hydrochloride salt may form during the reaction.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up (Isolation of HCl Salt):

    • If a precipitate has formed, dilute the mixture with diethyl ether to ensure complete precipitation.

    • Collect the solid 1-benzylazetidin-3-amine hydrochloride by filtration.

    • Wash the filter cake with cold diethyl ether and dry under vacuum.

    • If no precipitate forms, concentrate the reaction mixture in vacuo and triturate the residue with diethyl ether to induce precipitation.

HCl_Deprotection_Workflow Start Dissolve Substrate in Dioxane AddHCl Add 4M HCl in Dioxane Start->AddHCl Stir Stir at Room Temperature (2-16h) AddHCl->Stir Monitor Monitor by TLC/LC-MS Stir->Monitor Monitor->Stir Incomplete Isolate Isolate HCl Salt via Precipitation/Filtration Monitor->Isolate Complete

Caption: Experimental workflow for HCl-mediated Boc deprotection.

Comparative Summary of Standard Acidic Methods
ParameterMethod A: TFA/DCMMethod B: HCl/Dioxane
Primary Reagent Trifluoroacetic Acid (TFA)Hydrogen Chloride (HCl)
Typical Solvent Dichloromethane (DCM)1,4-Dioxane, Methanol
Concentration 25-50% v/v in DCM4 M solution
Temperature 0 °C to Room TemperatureRoom Temperature
Typical Time 1–3 hours2–16 hours
Product Form TFA Salt (often oily)HCl Salt (often crystalline)
Key Advantage Fast reaction, volatile reagentCrystalline salt, milder on some substrates
Key Consideration Corrosive, requires careful removalLonger reaction times may be needed

Alternative and Milder Deprotection Strategies

While strong acids are highly effective, they can be incompatible with other acid-sensitive functional groups within a complex molecule.[14] In such cases, alternative methods are required.

Method_Selection Start Substrate Contains Acid-Sensitive Groups? StrongAcid Use Standard Methods: TFA or HCl Start->StrongAcid No Sensitive Is the Substrate Thermally Labile? Start->Sensitive Yes MildAcid Consider Milder Acids: Aqueous H₃PO₄ or p-TsOH Neutral Consider Neutral Methods: Thermal (Boiling Water) Sensitive->MildAcid Yes Sensitive->Neutral No

Caption: Decision tree for selecting a Boc deprotection method.

  • Aqueous Phosphoric Acid (H₃PO₄): This environmentally benign reagent can effectively deprotect Boc groups under mild conditions and shows excellent selectivity in the presence of other acid-labile groups like Cbz carbamates and benzyl esters.[15][16]

  • p-Toluenesulfonic Acid (p-TsOH): A solid, biodegradable Brønsted acid that serves as a good alternative to TFA, often used in deep eutectic solvents for a greener approach.[17]

  • Oxalyl Chloride in Methanol: This system generates HCl in situ under very mild conditions, proceeding rapidly at room temperature for a wide range of substrates.[14][18]

  • Thermal Deprotection: For some robust molecules, simply refluxing in water can achieve quantitative deprotection, representing a very "green" and reagent-free method.[4][14][19]

  • Lewis Acids (e.g., ZnBr₂, CeCl₃): Lewis acids can promote Boc cleavage and are sometimes used for selective deprotection schemes, though selectivity between Boc groups and other acid-labile groups like tert-butyl esters can be challenging.[2][20][21]

Troubleshooting and Best Practices

Side Reaction 1: tert-Butylation

The electrophilic tert-butyl cation generated during deprotection can alkylate nucleophilic functional groups on the substrate or product, such as electron-rich aromatic rings or heteroatoms.[11][22]

  • Preventative Measure: This side reaction is effectively suppressed by adding a "scavenger" to the reaction mixture. The scavenger is a nucleophilic species that rapidly traps the tert-butyl cation. Common scavengers include anisole, cresol, thioanisole, or triethylsilane (TES).[1][11]

Side Reaction 2: Azetidine Ring Integrity

The strained four-membered azetidine ring is a point of potential reactivity. However, under the standard acidic conditions used for Boc deprotection (TFA or HCl), the N-benzylazetidine core is stable, and ring-opening is not a commonly observed side reaction.[6][7] Harsh conditions or the presence of specific nucleophiles would be required to induce cleavage.[23]

Issue 3: Incomplete Reaction

An incomplete reaction can result from insufficient acid, low temperature, or short reaction times.[11]

  • Solution: Always monitor the reaction to completion using an appropriate analytical technique (TLC or LC-MS). If the reaction stalls, adding more acid or allowing it to stir for a longer duration is recommended.

Conclusion

The deprotection of tert-butyl (1-benzylazetidin-3-yl)carbamate is a robust and high-yielding transformation critical for the synthesis of advanced pharmaceutical intermediates. Standard protocols utilizing trifluoroacetic acid in DCM or 4M hydrochloric acid in dioxane are reliable and efficient, yielding the corresponding amine salt. The choice between these reagents often depends on the desired physical form of the product and downstream processing steps. For molecules containing other acid-sensitive functionalities, a range of milder, alternative protocols are available. By understanding the reaction mechanism and potential side reactions, and by employing careful monitoring and appropriate work-up procedures, researchers can successfully and cleanly synthesize the target 1-benzylazetidin-3-amine.

References

  • Boc Deprotection Mechanism - TFA. (n.d.). Common Organic Chemistry. Retrieved from [Link]

  • Amine Protection and Deprotection. (n.d.). Master Organic Chemistry. Retrieved from [Link]

  • Veselinović, A., et al. (2022). A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. MDPI. Retrieved from [Link]

  • Zinelaabidine, C., et al. (2012). A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated Catalyst-free Conditions. International Journal of Chemistry, 4(3). Retrieved from [Link]

  • Li, X., et al. (2001). Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m). Journal of Peptide Research, 58(4), 338-341. Retrieved from [Link]

  • How can we do the deprotection of boc-amino acids using hcl?. (2016). ResearchGate. Retrieved from [Link]

  • Boc Deprotection - HCl. (n.d.). Common Organic Chemistry. Retrieved from [Link]

  • Wang, Y., et al. (2012). A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated. Semantic Scholar. Retrieved from [Link]

  • Nudelman, A., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances, 10(40), 23833-23838. Retrieved from [Link]

  • BOC Deprotection. (n.d.). ACS GCI Pharmaceutical Roundtable Reagent Guides. Retrieved from [Link]

  • Boc Deprotection Mechanism - HCl. (n.d.). Common Organic Chemistry. Retrieved from [Link]

  • Boc-Protected Amino Groups. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Li, B., et al. (2006). Aqueous phosphoric acid as a mild reagent for deprotection of tert-butyl carbamates, esters, and ethers. The Journal of Organic Chemistry, 71(24), 9045-9050. Retrieved from [Link]

  • tert-Butyl Esters. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Springthorpe, B., et al. (2016). Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. LJMU Research Online. Retrieved from [Link]

  • Clayden, J., et al. (2014). Amine Protection/α-Activation with the tert-Butoxythiocarbonyl Group: Application to Azetidine Lithiation–Electrophilic Substitution. Organic Letters, 17(1), 102-105. Retrieved from [Link]

  • Singh, J., et al. (2017). Recent advances in synthetic facets of immensely reactive azetidines. RSC Advances, 7(74), 47048-47072. Retrieved from [Link]

  • Kaul, R., et al. (2004). Selective tert-Butyl Ester Deprotection in the Presence of Acid Labile Protecting Groups with Use of ZnBr2. The Journal of Organic Chemistry, 69(18), 6131-6133. Retrieved from [Link]

  • Marcantoni, E., et al. (2001). Selective Deprotection of N-Boc-Protected tert-Butyl Ester Amino Acids by the CeCl3·7H2O-NaI System in Acetonitrile. Organic Chemistry Portal. Retrieved from [Link]

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Method

The Azetidine Linchpin: Application Notes for tert-Butyl (1-benzylazetidin-3-yl)carbamate in Drug Discovery

Introduction: The Strategic Value of the Azetidine Scaffold In the landscape of modern medicinal chemistry, the azetidine ring—a strained, four-membered saturated heterocycle—has emerged as a privileged scaffold.[1] Its...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the Azetidine Scaffold

In the landscape of modern medicinal chemistry, the azetidine ring—a strained, four-membered saturated heterocycle—has emerged as a privileged scaffold.[1] Its inherent conformational rigidity allows for precise, three-dimensional positioning of substituents, a critical factor in optimizing ligand-target interactions and enhancing binding affinity.[2][3] Unlike more flexible aliphatic chains, the azetidine framework reduces the entropic penalty upon binding to a biological target, often translating to improved potency and selectivity. The strain energy of the ring (approximately 25 kcal/mol) also imparts unique reactivity, making it a valuable synthetic handle for further functionalization.[2]

Within this class of compounds, tert-butyl (1-benzylazetidin-3-yl)carbamate serves as a cornerstone building block. This bifunctional molecule elegantly combines two orthogonal protecting groups—the acid-labile tert-butoxycarbonyl (Boc) group and the hydrogenolysis-labile benzyl (Bn) group. This dual protection strategy affords chemists exceptional control over the synthetic route, allowing for the selective unmasking and derivatization of either the azetidine ring nitrogen or the 3-position amino group. This guide provides a comprehensive overview of the properties, synthesis, and strategic applications of this versatile intermediate in drug discovery and development.

Physicochemical and Spectroscopic Profile

A thorough understanding of the physicochemical properties of tert-butyl (1-benzylazetidin-3-yl)carbamate is essential for its effective use in synthesis, including reaction monitoring and product characterization.

Table 1: Physicochemical Properties

PropertyValueSource/Method
CAS Number 1000577-78-5Ambeed
Molecular Formula C₁₅H₂₂N₂O₂Calculated
Molecular Weight 262.35 g/mol Calculated
Appearance Off-white to pale yellow solid or oilTypical Observation
Solubility Soluble in methanol, dichloromethane, ethyl acetate, THFGeneral Laboratory Experience
Storage 2-8°C, under inert atmosphereVendor Recommendation

Table 2: Representative Spectroscopic Data (Note: This data is representative of similar N-benzyl and Boc-protected amine structures, as specific published spectra for this exact compound are not readily available. Data should be confirmed by in-house analysis.)

TechniqueExpected Chemical Shifts / Bands
¹H NMR (CDCl₃, 400 MHz)δ 7.20-7.35 (m, 5H, Ar-H), ~5.0 (br s, 1H, NH), ~4.2 (m, 1H, CH-NHBoc), ~3.6 (s, 2H, Ar-CH₂), ~3.5 (m, 2H, azetidine-CH₂), ~2.9 (m, 2H, azetidine-CH₂), 1.45 (s, 9H, C(CH₃)₃)
¹³C NMR (CDCl₃, 101 MHz)δ ~155.5 (C=O), ~138.0 (Ar-C), ~128.5 (Ar-CH), ~127.0 (Ar-CH), ~79.5 (C(CH₃)₃), ~60.0 (Ar-CH₂), ~55.0 (azetidine-CH₂), ~45.0 (azetidine-CH), 28.4 (C(CH₃)₃)
FT-IR (KBr, cm⁻¹)~3350 (N-H stretch), ~2970 (C-H stretch, aliphatic), ~1690 (C=O stretch, carbamate), ~1520 (N-H bend), ~1170 (C-O stretch)
Mass Spec (ESI+)m/z 263.18 [M+H]⁺, 285.16 [M+Na]⁺

Synthetic Protocols: Preparation and Purification

The synthesis of tert-butyl (1-benzylazetidin-3-yl)carbamate is typically achieved through the Boc-protection of 1-benzylazetidin-3-amine. This precursor can be synthesized from commercially available starting materials.

Protocol 1: Synthesis of tert-Butyl (1-benzylazetidin-3-yl)carbamate

This protocol describes the N-acylation of 1-benzylazetidin-3-amine with di-tert-butyl dicarbonate (Boc₂O). The reaction proceeds under mild basic conditions.

Causality: The use of a base like triethylamine (Et₃N) or sodium bicarbonate is crucial to neutralize the acidic byproduct generated during the reaction, driving the equilibrium towards product formation. Dichloromethane (DCM) is an excellent solvent as it is relatively non-polar and unreactive, facilitating easy workup.

Caption: Workflow for the synthesis of the target compound.

Step-by-Step Methodology:

  • Reaction Setup: To a solution of 1-benzylazetidin-3-amine (1.0 eq) in dichloromethane (DCM, approx. 0.1 M) in a round-bottom flask, add triethylamine (1.2 eq). Cool the mixture to 0°C in an ice bath.

  • Addition of Boc₂O: Add a solution of di-tert-butyl dicarbonate (1.1 eq) in DCM dropwise to the cooled amine solution over 30 minutes.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine is consumed.

  • Workup: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Final Purification: Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield tert-butyl (1-benzylazetidin-3-yl)carbamate as a pure compound.

Application in Drug Discovery: A Building Block for Kinase Inhibitors

The orthogonal protecting groups of tert-butyl (1-benzylazetidin-3-yl)carbamate make it an ideal scaffold for constructing complex molecules, such as kinase inhibitors. Many kinase inhibitors feature a heterocyclic core that binds to the ATP pocket of the enzyme, and substituted amine side chains that provide crucial interactions for potency and selectivity. The following section outlines a representative synthetic strategy.

Workflow: Synthesis of a Hypothetical Kinase Inhibitor

This workflow demonstrates the sequential deprotection and functionalization of the title compound to build a more complex, drug-like molecule.

Caption: Strategic workflow for kinase inhibitor synthesis.

Protocol 2: Selective Boc-Group Deprotection

This protocol removes the Boc group to reveal the primary amine at the 3-position, making it available for acylation or alkylation.

Causality: Strong acids like trifluoroacetic acid (TFA) readily protonate the carbamate oxygen, leading to the collapse of the protecting group into gaseous isobutylene and carbon dioxide, and the protonated amine.[4] This reaction is typically fast and clean.

Step-by-Step Methodology:

  • Reaction Setup: Dissolve tert-butyl (1-benzylazetidin-3-yl)carbamate (1.0 eq) in DCM (approx. 0.2 M).

  • Acid Addition: Add trifluoroacetic acid (TFA, 5-10 eq) dropwise at room temperature.

  • Reaction: Stir the mixture at room temperature for 1-2 hours. Monitor by TLC for the disappearance of the starting material.

  • Workup: Concentrate the reaction mixture under reduced pressure to remove excess TFA and solvent.

  • Neutralization: Dissolve the residue in DCM and wash with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid.

  • Isolation: Dry the organic layer over Na₂SO₄, filter, and concentrate to yield the crude 1-benzylazetidin-3-amine, which can often be used in the next step without further purification.

Protocol 3: Acylation of the 3-Amino Group

Following Boc deprotection, the free amine can be coupled with a carboxylic acid, for instance, a substituted benzoic acid common in kinase inhibitor scaffolds.

Causality: Peptide coupling reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) activate the carboxylic acid to form a highly reactive species that is readily attacked by the primary amine, forming a stable amide bond. A non-nucleophilic base like diisopropylethylamine (DIPEA) is used to scavenge the proton released during the reaction without interfering with the coupling agent.

Step-by-Step Methodology:

  • Reaction Setup: To a solution of the desired carboxylic acid (1.0 eq) in dimethylformamide (DMF), add HATU (1.1 eq) and DIPEA (2.5 eq). Stir for 10 minutes at room temperature to pre-activate the acid.

  • Amine Addition: Add a solution of the crude 1-benzylazetidin-3-amine (from Protocol 2, ~1.0 eq) in DMF to the activated acid mixture.

  • Reaction: Stir at room temperature overnight. Monitor the reaction by LC-MS.

  • Workup: Dilute the reaction mixture with ethyl acetate and wash successively with water, 1N HCl, saturated NaHCO₃, and brine.

  • Purification: Dry the organic layer over Na₂SO₄, filter, concentrate, and purify the residue by column chromatography to obtain the N-acylated intermediate.

Protocol 4: N-Debenzylation via Catalytic Hydrogenolysis

The final step in this representative synthesis is the removal of the N-benzyl group to reveal the secondary amine of the azetidine ring, which can then be coupled to the core heterocyclic moiety of the kinase inhibitor.

Causality: Palladium on carbon (Pd/C) is a heterogeneous catalyst that facilitates the cleavage of the benzylic C-N bond in the presence of a hydrogen source. Ammonium formate serves as a convenient in-situ source of hydrogen via catalytic transfer hydrogenation, which is often faster and more efficient than using hydrogen gas at atmospheric pressure.

Step-by-Step Methodology:

  • Reaction Setup: Dissolve the N-acylated intermediate (1.0 eq) in methanol (approx. 0.1 M) in a round-bottom flask.

  • Catalyst and Hydrogen Source: Add ammonium formate (5.0 eq) followed by 10% Palladium on Carbon (10-20% w/w).

  • Reaction: Heat the mixture to reflux (approx. 65°C) and stir for 2-4 hours. Monitor the reaction by TLC or LC-MS.

  • Filtration: Cool the reaction to room temperature and filter the mixture through a pad of Celite® to remove the palladium catalyst. Wash the pad thoroughly with methanol.

  • Isolation: Concentrate the filtrate under reduced pressure. The resulting crude product, the azetidine core, can be purified by chromatography or carried forward to the final coupling step.

Conclusion: A Versatile Tool for Modern Drug Design

tert-Butyl (1-benzylazetidin-3-yl)carbamate represents a powerful and versatile building block in the medicinal chemist's toolbox. Its orthogonally protected functionalities provide a robust platform for the controlled and sequential elaboration of molecular complexity. The protocols and strategic workflows detailed in this guide underscore its utility in constructing sophisticated molecular architectures, such as those found in modern kinase inhibitors. By understanding the principles behind its synthesis and reactivity, researchers can effectively leverage this key intermediate to accelerate the discovery and development of novel therapeutic agents.

References

  • Bhookya, S., Pochampally, J., Valeru, A., et al. Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies. J Chem Biol. 2017;10(3):109-123. [Link]

  • ResearchGate. Structures of some azetidine‐based drugs. Accessed January 2, 2026. [Link]

  • ResearchGate. An efficient method for the N-debenzylation of aromatic heterocycles. Accessed January 2, 2026. [Link]

  • Li, B., et al. Aqueous phosphoric acid as a mild reagent for deprotection of tert-butyl carbamates, esters, and ethers. J. Org. Chem. 2006;71(25):9545-9547. [Link]

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Application

Application Note &amp; Protocol: Large-Scale Synthesis of tert-Butyl (1-benzylazetidin-3-yl)carbamate

Abstract This document provides a comprehensive and scalable protocol for the synthesis of tert-butyl (1-benzylazetidin-3-yl)carbamate, a pivotal building block in medicinal chemistry. The outlined methodology is optimiz...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive and scalable protocol for the synthesis of tert-butyl (1-benzylazetidin-3-yl)carbamate, a pivotal building block in medicinal chemistry. The outlined methodology is optimized for large-scale production, emphasizing safety, yield, and purity. This guide is intended for researchers, chemists, and professionals in the field of drug development requiring a robust and reproducible synthetic route. We will explore the strategic rationale behind the chosen pathway, deliver a detailed step-by-step protocol, and provide critical insights into process optimization and safety considerations.

Introduction: The Strategic Importance of the Azetidine Moiety

The azetidine ring, a four-membered nitrogenous heterocycle, is a highly valued scaffold in contemporary drug discovery. Its inherent ring strain and defined stereochemistry offer unique conformational constraints, making it an attractive bioisostere for various functional groups. The 3-aminoazetidine core, in particular, is a key pharmacophore present in numerous clinical candidates and approved pharmaceuticals.

tert-Butyl (1-benzylazetidin-3-yl)carbamate is a versatile intermediate for accessing these complex molecules. The benzyl group serves as a stable and readily cleavable protecting group for the azetidine nitrogen via hydrogenolysis. Concurrently, the tert-butoxycarbonyl (Boc) group provides robust, acid-labile protection for the 3-amino functionality. This orthogonal protection scheme allows for selective chemical manipulation at different sites of the azetidine ring, rendering it an indispensable synthetic precursor.

Synthetic Strategy and Rationale

The large-scale synthesis of tert-butyl (1-benzylazetidin-3-yl)carbamate demands a pathway that is not only efficient in terms of yield but also economically viable, safe, and scalable. The selected strategy is a multi-step process commencing with the reaction between epichlorohydrin and benzylamine.[1][2][3]

Synthetic_Workflow A Epichlorohydrin + Benzylamine B 1-Benzylazetidin-3-ol A->B Ring Formation C 1-Benzylazetidin-3-one B->C Oxidation D tert-Butyl (1-benzylazetidin-3-yl)carbamate C->D Reductive Amination

References

Method

Application Note: Incorporating Azetidine Scaffolds into Peptides via Solid-Phase Synthesis

An In-Depth Guide to the Solid-Phase Application of tert-Butyl (1-benzylazetidin-3-yl)carbamate Introduction: The Strategic Value of Azetidines in Modern Drug Discovery Azetidines, saturated four-membered nitrogen-contai...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Solid-Phase Application of tert-Butyl (1-benzylazetidin-3-yl)carbamate

Introduction: The Strategic Value of Azetidines in Modern Drug Discovery

Azetidines, saturated four-membered nitrogen-containing heterocycles, have emerged as highly valuable structural motifs in medicinal chemistry.[1] Their incorporation into bioactive molecules can confer significant advantages, including improved metabolic stability, enhanced aqueous solubility, and a defined three-dimensional geometry that can optimize interactions with biological targets.[2] The constrained nature of the azetidine ring provides a rigid scaffold, allowing for the precise spatial orientation of functional groups—a key strategy in rational drug design.[3] This guide details the application of tert-Butyl (1-benzylazetidin-3-yl)carbamate , a strategically protected building block, for the incorporation of the functionalized azetidine core into peptides and other molecules using solid-phase synthesis techniques.

Solid-Phase Peptide Synthesis (SPPS) revolutionized the way peptides are created, enabling the rapid assembly of complex sequences on a solid support.[4] The Boc/Bzl (tert-butyloxycarbonyl/benzyl) strategy is a classic and robust approach, particularly advantageous for synthesizing long or challenging sequences where peptide aggregation can be an issue.[5][6] In this context, tert-Butyl (1-benzylazetidin-3-yl)carbamate is an ideal reagent for derivatizing peptides, leveraging the well-established principles of differential acid lability for its protecting groups.

The Chemistry of the Building Block: A Tale of Two Protecting Groups

The utility of tert-Butyl (1-benzylazetidin-3-yl)carbamate in a multi-step synthesis is entirely dependent on its dual-protection strategy. The two key protecting groups, Boc and Benzyl, exhibit differential stability to acidic conditions, which is the cornerstone of the Boc/Bzl synthesis methodology.[4][7]

  • The N3-Boc Group (Temporary Protection): The amine at the 3-position of the azetidine ring is protected by a tert-butyloxycarbonyl (Boc) group. The Boc group is highly sensitive to moderately strong acids. It is quantitatively removed by treatment with reagents like trifluoroacetic acid (TFA), typically in a 25-50% solution in dichloromethane (DCM).[4][8] This deprotection unmasks the nucleophilic amine, making it available for coupling reactions.

  • The N1-Benzyl Group (Semi-Permanent Protection): The nitrogen atom of the azetidine ring itself is protected by a benzyl (Bzl) group. This group is stable to the repeated TFA treatments required to remove Boc groups during chain elongation.[4] Its removal requires much stronger acidic conditions, most commonly using anhydrous hydrogen fluoride (HF).[9] This ensures the azetidine ring's nitrogen remains unreactive throughout the entire solid-phase assembly process.

This tiered lability allows for the selective deprotection of the N3-amine for coupling, while the N1-amine remains shielded until the final cleavage step.

Strategic Application: Side-Chain Modification of Resin-Bound Peptides

The most direct and powerful application of tert-Butyl (1-benzylazetidin-3-yl)carbamate is as a building block to modify the side chains of peptides, such as aspartic acid or glutamic acid. The overall workflow involves synthesizing the main peptide backbone, activating a side-chain carboxyl group, and then coupling the pre-activated azetidine moiety.

Workflow Overview

The process can be visualized as a multi-stage operation beginning with standard peptide synthesis and culminating in a final, dual-purpose cleavage and deprotection step.

G cluster_SPPS Boc-SPPS Cycles cluster_Modification Azetidine Conjugation Resin Resin Deprotection Deprotection Resin->Deprotection TFA/DCM Neutralization Neutralization Deprotection->Neutralization DIEA/DCM Coupling Coupling Neutralization->Coupling Boc-AA + HBTU Coupling->Resin Repeat n times PeptideResin Peptide-Asp(O-tBu)-Resin Coupling->PeptideResin SideChainDeprotect Side-Chain Deprotection (if necessary) PeptideResin->SideChainDeprotect Activation Side-Chain Activation (HBTU/DIEA) SideChainDeprotect->Activation Aze_Coupling Couple Azetidine Activation->Aze_Coupling Aze_Deprotect Boc-Aze-Bzl -> H2N-Aze-Bzl (TFA Treatment) Aze_Deprotect->Aze_Coupling FinalCleavage Final Cleavage (Anhydrous HF) Aze_Coupling->FinalCleavage Purification Purification (RP-HPLC) FinalCleavage->Purification

Caption: General workflow for azetidine incorporation via side-chain coupling.

Protecting Group Strategy Summary

The success of this protocol hinges on the precise, sequential removal of different protecting groups.

Protecting Group Location Stability Cleavage Reagent Purpose
Boc Nα-Amino AcidAcid Labile25-50% TFA in DCM[7][8]Temporary protection during chain elongation.
Boc Azetidine N3-AmineAcid Labile25-50% TFA in DCMTemporary protection of the building block before coupling.
Benzyl (Bzl) type Amino Acid Side ChainsStable to TFAAnhydrous HF[9]Permanent protection during synthesis.
Benzyl (Bzl) Azetidine N1-AmineStable to TFAAnhydrous HF[9]Permanent protection of the azetidine ring during synthesis.

Detailed Experimental Protocols

CAUTION: The following protocols involve hazardous chemicals. Anhydrous Hydrogen Fluoride (HF) is extremely corrosive, toxic, and can cause severe burns that may not be immediately painful. All work with HF must be conducted in a specialized, HF-resistant apparatus within a certified fume hood by highly trained personnel with appropriate personal protective equipment (PPE).

Protocol A: Preparation of the Reactive Nucleophile (1-benzylazetidin-3-amine)

This protocol describes the deprotection of the commercially available precursor to generate the amine required for coupling.

  • Dissolution: Dissolve tert-Butyl (1-benzylazetidin-3-yl)carbamate (1.0 eq) in a minimal amount of Dichloromethane (DCM).

  • Deprotection: Add a solution of 50% Trifluoroacetic Acid (TFA) in DCM (v/v) to the dissolved starting material.

  • Reaction: Stir the mixture at room temperature for 30 minutes. Monitor the reaction by TLC until the starting material is fully consumed.

  • Solvent Removal: Remove the TFA and DCM under reduced pressure. Co-evaporate with toluene (3x) to remove residual TFA. The product, 1-benzylazetidin-3-amine trifluoroacetate salt, is typically a viscous oil or solid.

  • Neutralization (for immediate use): For direct use in coupling, the TFA salt can be dissolved in DMF and neutralized in situ with a base like N,N-diisopropylethylamine (DIEA) (2-3 eq.) just prior to adding to the activated resin.

Protocol B: Solid-Phase Coupling to a Peptide Side-Chain

This protocol assumes a peptide containing an Aspartic Acid (Asp) residue has been synthesized on a suitable resin (e.g., Merrifield) using a standard Boc-SPPS strategy.

  • Resin Preparation: Swell the peptide-resin (1.0 eq) in DCM for 30 minutes, then wash thoroughly with DMF (3x).

  • Side-Chain Activation:

    • In a separate vessel, dissolve the coupling agent, such as HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) (4.0 eq), in DMF.

    • Add this solution to the swollen peptide-resin.

    • Add DIEA (6.0 eq) to the resin slurry. Agitate for 5-10 minutes to activate the side-chain carboxylic acid of the Asp residue.

  • Azetidine Coupling:

    • Add the freshly prepared and neutralized 1-benzylazetidin-3-amine solution (from Protocol A, 4.0 eq) to the activated peptide-resin.

    • Agitate the reaction mixture at room temperature for 2-4 hours.

  • Monitoring and Washing:

    • Monitor the reaction for the disappearance of free acid sites.

    • Once complete, drain the reaction solution. Wash the resin extensively with DMF (5x), DCM (5x), and Methanol (3x).

    • Dry the resin under a stream of nitrogen or in a vacuum desiccator.

Deprotection Logic Visualization

The entire synthetic strategy is governed by the differential stability of the protecting groups to acid.

G Start Fully Protected Peptide-Azetidine-Resin (Nα-Boc, N1-Bzl, Side-Chain-Bzl) TFA Moderate Acid (TFA in DCM) Start->TFA Removes only Nα-Boc Intermediate Peptide-Azetidine-Resin (N1-Bzl, Side-Chain-Bzl) TFA->Intermediate Enables Chain Elongation HF Strong Acid (Anhydrous HF) FinalProduct Free Peptide-Azetidine in Solution HF->FinalProduct Intermediate->HF Cleaves from Resin Removes ALL Bzl groups

Caption: Differential acid lability in Boc/Bzl-based azetidine peptide synthesis.

Protocol C: Final Cleavage and Global Deprotection

This final step liberates the modified peptide from the solid support and removes all remaining benzyl-type protecting groups, including the one on the azetidine nitrogen.

  • Preparation: Place the dry, modified peptide-resin (e.g., ~200 mg) into a specialized HF-resistant reaction vessel (e.g., made of Kel-F or Teflon). Add a magnetic stir bar.

  • Scavengers: Add appropriate scavengers to the vessel to trap reactive carbocations generated during cleavage. A common mixture is p-cresol (1.0 eq relative to peptide).

  • HF Condensation: Cool the reaction vessel to -78 °C using a dry ice/acetone bath. Carefully condense anhydrous liquid HF (approx. 10 mL per gram of resin) into the vessel.

  • Cleavage Reaction: Transfer the vessel to an ice bath (0 °C) and stir for 60-90 minutes.[5][9]

  • HF Removal: After the reaction is complete, carefully remove the HF by evaporation under a steady stream of nitrogen gas, followed by high vacuum.

  • Peptide Precipitation: Triturate the remaining residue with cold diethyl ether to precipitate the crude peptide.

  • Isolation and Purification:

    • Collect the precipitated peptide by centrifugation or filtration.

    • Wash the crude peptide several times with cold diethyl ether to remove scavengers and organic byproducts.

    • Air-dry the peptide pellet.

    • Dissolve the crude peptide in a suitable aqueous/organic solvent system (e.g., water/acetonitrile with 0.1% TFA) and purify by reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Confirm the mass and purity of the final product by LC-MS and analytical HPLC.

References

  • AAPPTec. Overview of Solid Phase Peptide Synthesis (SPPS). [Link]

  • Welsch, M. E., Snyder, S. A., & Stockwell, B. R. (2010). Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. PMC. [Link]

  • Hart, R. A., & Brier, L. A. (2016). Anhydrous hydrogen fluoride cleavage in Boc solid phase peptide synthesis. PMC. [Link]

  • Sunresin. Boc / Bzl Solid Phase Synthesis. [Link]

  • American Chemical Society. (2025). Robust multigram protocol to access diazaspiroalkanes featuring azetidine moiety. [Link]

  • Xu, J. et al. (2017). Synthesis of Azetidines. Chinese Journal of Organic Chemistry. [Link]

  • JOVE. Synthesis of Peptides Using Tert-Butyloxycarbonyl (Boc) as the α-Amino Protection Group. [Link]

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Application

The Strategic Role of tert-Butyl (1-benzylazetidin-3-yl)carbamate in Advanced Inhibitor Synthesis

Introduction: The Azetidine Scaffold and the Power of Orthogonal Protection In the landscape of modern medicinal chemistry, the azetidine ring has emerged as a privileged scaffold, prized for its ability to impart favora...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Azetidine Scaffold and the Power of Orthogonal Protection

In the landscape of modern medicinal chemistry, the azetidine ring has emerged as a privileged scaffold, prized for its ability to impart favorable physicochemical properties such as improved solubility, metabolic stability, and three-dimensional diversity to drug candidates.[1] Its constrained four-membered ring system allows for precise vectoral projection of substituents, enabling fine-tuned interactions with biological targets. However, the successful incorporation of this valuable moiety into complex inhibitor structures hinges on a masterful application of protecting group strategy.

This technical guide delves into the pivotal role of tert-Butyl (1-benzylazetidin-3-yl)carbamate , a versatile and strategically designed building block for the synthesis of a wide array of inhibitors, including those targeting kinases and G-protein coupled receptors (GPCRs). We will explore the chemical logic behind its dual-protection system, provide detailed, field-proven protocols for its sequential deprotection and functionalization, and illustrate its application in the synthesis of potent therapeutic agents.

The core utility of tert-Butyl (1-benzylazetidin-3-yl)carbamate lies in its quasi-orthogonal protecting group scheme.[2] The azetidine nitrogen is protected by a benzyl (Bn) group, while the 3-amino functionality is masked with a tert-butyloxycarbonyl (Boc) group. This arrangement allows for the selective removal of each group under distinct conditions, providing a clear and controlled pathway for introducing desired pharmacophoric elements at two different points of the azetidine core.

Chemical Properties and Strategic Advantages

The inherent value of tert-Butyl (1-benzylazetidin-3-yl)carbamate as a synthetic intermediate is best understood by examining its constituent parts and the synthetic pathways they unlock.

PropertyValueSource
Molecular Formula C₁₇H₂₆N₂O₂[3]
Molecular Weight 290.4 g/mol [3]
Appearance White to off-white solid[4]
Key Functional Groups Azetidine, Benzyl amine (tertiary), Carbamate (Boc-protected amine)

The benzyl group, removable under reductive conditions (e.g., catalytic hydrogenation), serves as a stable placeholder during initial synthetic transformations.[5][6] The Boc group, on the other hand, is labile to acid, allowing for its removal without affecting the N-benzyl group.[7] This differential reactivity is the cornerstone of its strategic application.

G cluster_0 Strategic Deprotection Pathway Start tert-Butyl (1-benzylazetidin-3-yl)carbamate Intermediate1 tert-Butyl azetidin-3-ylcarbamate Start->Intermediate1 N-Debenzylation (e.g., Pd/C, H₂) Intermediate2 1-Benzylazetidin-3-amine Start->Intermediate2 Boc Deprotection (e.g., TFA, HCl) Final_A N-Aryl/Alkyl Azetidine (Inhibitor Core A) Intermediate1->Final_A N-Arylation/Alkylation Final_B N-Acyl Azetidine (Inhibitor Core B) Intermediate2->Final_B N-Acylation/Sulfonylation

Caption: Sequential deprotection workflow of tert-Butyl (1-benzylazetidin-3-yl)carbamate.

Application in Kinase Inhibitor Synthesis: A Step-by-Step Protocol

One of the prominent applications of this building block is in the synthesis of kinase inhibitors, which are crucial in oncology and immunology. The following protocols detail a representative synthetic pathway, starting with the selective deprotection of tert-Butyl (1-benzylazetidin-3-yl)carbamate and culminating in the formation of a key intermediate for various inhibitors, including those targeting Cyclin-Dependent Kinases (CDKs).

Protocol 1: Selective N-Debenzylation via Catalytic Hydrogenation

This procedure removes the benzyl group from the azetidine nitrogen, exposing it for subsequent functionalization while leaving the Boc-protected amine intact. This method is highly efficient and clean, typically proceeding with high yield.

Objective: To synthesize tert-butyl azetidin-3-ylcarbamate.

Materials:

  • tert-Butyl (1-benzylazetidin-3-yl)carbamate

  • Palladium on carbon (10% Pd/C)

  • Ethanol (or Methanol)

  • Hydrogen gas supply (balloon or hydrogenation apparatus)

  • Celite®

Procedure:

  • In a round-bottom flask, dissolve tert-Butyl (1-benzylazetidin-3-yl)carbamate (1.0 eq) in ethanol (approx. 0.1 M concentration).

  • Carefully add 10% Pd/C (approx. 10-20% by weight of the starting material).

  • Seal the flask and purge with hydrogen gas (or inflate a hydrogen-filled balloon attached to the flask).

  • Stir the reaction mixture vigorously at room temperature for 2-4 hours.[4]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the palladium catalyst, washing the pad with ethanol.

  • Concentrate the filtrate under reduced pressure to yield tert-butyl azetidin-3-ylcarbamate as a white solid.[4] The product is often of sufficient purity for the next step without further purification.

ParameterConditionYieldReference
Catalyst 10% Pd/C>95%[4]
Hydrogen Source H₂ gas (balloon)
Solvent Ethanol
Temperature Room Temperature
Time 2 hours
Protocol 2: N-Arylation with a Pyrimidine Moiety

The newly exposed secondary amine on the azetidine ring is a nucleophile that can be readily functionalized. This protocol describes a nucleophilic aromatic substitution (SNAr) reaction to introduce a pyrimidine scaffold, a common core in many kinase inhibitors.

Objective: To synthesize tert-butyl (1-(5-(hydroxymethyl)pyrimidin-2-yl)azetidin-3-yl)carbamate.

Materials:

  • tert-Butyl azetidin-3-ylcarbamate hydrochloride (or the free base from Protocol 1)

  • (2-Chloropyrimidin-5-yl)methanol

  • A suitable base (e.g., Diisopropylethylamine, DIPEA)

  • A suitable solvent (e.g., N,N-Dimethylformamide, DMF, or Acetonitrile, ACN)

Procedure:

  • To a solution of tert-butyl azetidin-3-ylcarbamate hydrochloride (1.0 eq) in DMF, add DIPEA (2.5 eq). If using the free base, 1.2 eq of DIPEA is sufficient.

  • Add (2-Chloropyrimidin-5-yl)methanol (1.1 eq) to the reaction mixture.

  • Heat the mixture to 80-100 °C and stir for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired N-arylated product.[8]

G cluster_1 Inhibitor Synthesis Workflow Start tert-Butyl (1-benzylazetidin-3-yl)carbamate Step1 N-Debenzylation (Protocol 1) Start->Step1 Intermediate tert-Butyl azetidin-3-ylcarbamate Step1->Intermediate Step2 N-Arylation (Protocol 2) Intermediate->Step2 Intermediate2 tert-Butyl (1-(pyrimidin-2-yl) azetidin-3-yl)carbamate derivative Step2->Intermediate2 Step3 Boc Deprotection (Protocol 3) Intermediate2->Step3 Intermediate3 1-(Pyrimidin-2-yl)azetidin-3-amine Step3->Intermediate3 Step4 Amide Coupling Intermediate3->Step4 FinalProduct Final Kinase Inhibitor Step4->FinalProduct

Caption: A representative multi-step synthesis of a kinase inhibitor.

Protocol 3: Final Deprotection and Amide Coupling

The final steps in the synthesis often involve the removal of the Boc group to reveal the 3-amino functionality, which can then be coupled with a carboxylic acid to complete the inhibitor structure.

Objective: To deprotect the Boc group and perform a final amide coupling.

Materials:

  • N-arylated azetidine intermediate from Protocol 2

  • Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl) in dioxane

  • Dichloromethane (DCM)

  • Carboxylic acid of interest

  • Peptide coupling reagent (e.g., HATU, HOBt/EDCI)

  • DIPEA

Procedure (Boc Deprotection):

  • Dissolve the N-arylated intermediate (1.0 eq) in DCM.

  • Add an excess of TFA (e.g., 20-50% v/v in DCM) or a saturated solution of HCl in dioxane.

  • Stir the reaction at room temperature for 1-2 hours.

  • Monitor by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the acid and solvent. The product is typically obtained as the corresponding salt.

Procedure (Amide Coupling):

  • Dissolve the deprotected amine salt (1.0 eq) in DMF or DCM.

  • Add the carboxylic acid (1.1 eq), a coupling reagent like HATU (1.2 eq), and DIPEA (3.0 eq).

  • Stir the reaction at room temperature for 2-12 hours.

  • Work up the reaction by diluting with an organic solvent, washing with aqueous solutions (e.g., NaHCO₃, brine), and drying.

  • Purify the final product by chromatography or crystallization.

Trustworthiness and Self-Validation

The protocols described herein represent a self-validating system. The success of each step can be rigorously monitored and confirmed using standard analytical techniques:

  • TLC and LC-MS: To track the consumption of starting materials and the formation of products in each step.

  • ¹H and ¹³C NMR Spectroscopy: To confirm the structural integrity of the intermediates and the final product. The disappearance of the benzyl signals (aromatic protons and benzylic CH₂) after Protocol 1, and the disappearance of the tert-butyl signal after Protocol 3, are key diagnostic markers.

  • High-Resolution Mass Spectrometry (HRMS): To confirm the elemental composition of the synthesized compounds.

By following these analytical checkpoints, researchers can proceed with confidence through the synthetic sequence, ensuring the identity and purity of their materials at each stage.

Conclusion

tert-Butyl (1-benzylazetidin-3-yl)carbamate is a strategically invaluable building block in the synthesis of complex inhibitors. Its dual-protecting group system allows for a controlled, sequential functionalization of the azetidine core, providing a robust and flexible platform for drug discovery. The detailed protocols provided in this guide offer researchers a reliable and efficient pathway to leverage the unique chemical properties of this compound, facilitating the development of novel and potent therapeutic agents. The logical flow from debenzylation to N-arylation and final amide coupling exemplifies a common and powerful strategy in modern medicinal chemistry.

References

  • Bieg, T., & Szeja, W. (1985).
  • Gowda, D. C. (2002). Removal of some commonly used protecting groups in peptide syntheses by catalytic transfer hydrogenation. Indian Journal of Chemistry - Section B Organic and Medicinal Chemistry, 41B(7), 1464-1467.
  • Haddach, A. A., Kelleman, A., & DeCamp, A. E. (2002). An efficient method for the N-debenzylation of aromatic heterocycles. Tetrahedron Letters, 43(3), 399-402.
  • Li, B., et al. (2006). Aqueous phosphoric acid as a mild reagent for deprotection of tert-butyl carbamates, esters, and ethers. The Journal of Organic Chemistry, 71(24), 9045-9050.
  • MDPI. (2019). A green and facile synthesis of an industrially important quaternary heterocyclic intermediates for baricitinib. Molecules, 24(21), 3918.
  • MDPI. (2023). Inside Perspective of the Synthetic and Computational Toolbox of JAK Inhibitors: Recent Updates. International Journal of Molecular Sciences, 24(3), 2535.
  • PubChem. (n.d.). tert-Butyl(1-benzylpiperidin-3-yl)carbamate, (R)-. Retrieved from [Link]

  • PubChem. (n.d.). tert-Butyl (azetidin-3-yl(methyl)carbamate). Retrieved from [Link]

  • PubChem. (n.d.). tert-butyl N-(azetidin-3-yl)carbamate hydrochloride. Retrieved from [Link]

  • ResearchGate. (2015).
  • Sivanandaiah, K. M., & Gurusiddappa, S. (1977). Transfer hydrogenation; a convenient method for removal of some commonly used protecting groups in peptide synthesis. Journal of the Chemical Society, Perkin Transactions 1, 490-492.
  • Stafford, J. A., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. Organic & Biomolecular Chemistry, 18(24), 4569-4573.

Sources

Technical Notes & Optimization

Troubleshooting

tert-Butyl (1-benzylazetidin-3-yl)carbamate synthesis side reactions and byproducts

Welcome to the technical support guide for the synthesis of tert-butyl (1-benzylazetidin-3-yl)carbamate. This document provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed protoco...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of tert-butyl (1-benzylazetidin-3-yl)carbamate. This document provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols to help researchers, chemists, and drug development professionals navigate the common challenges associated with this synthesis. Our focus is on providing practical, experience-driven insights to ensure the successful and efficient production of this key building block.

The primary synthetic route discussed is the N-benzylation of tert-butyl (azetidin-3-yl)carbamate, a robust method that is nonetheless susceptible to specific side reactions if not carefully controlled.

Frequently Asked Questions (FAQs)

Q1: What is the most common and critical side reaction when synthesizing tert-butyl (1-benzylazetidin-3-yl)carbamate via N-benzylation?

A1: The most prevalent side reaction is the over-alkylation of the product to form the quaternary ammonium salt, 1,1-dibenzyl-3-((tert-butoxycarbonyl)amino)azetidin-1-ium halide. This occurs when a second molecule of the benzylating agent (e.g., benzyl bromide) reacts with the tertiary amine product. This byproduct can be difficult to separate and significantly lowers the yield of the desired product.

Q2: How can I monitor the progress of the reaction and detect the formation of the quaternary salt byproduct?

A2: Thin-Layer Chromatography (TLC) is the most effective method for real-time monitoring. The desired product is typically more nonpolar than the starting amine but significantly less polar than the highly polar quaternary salt, which often remains at the baseline. A typical TLC system would be Dichloromethane:Methanol (95:5 or 9:1). Staining with ninhydrin can visualize the primary/secondary amine starting material, while a permanganate stain can visualize most organic spots.

Q3: My reaction has gone to completion, but the yield after workup is very low. What are the likely causes?

A3: Low yield can stem from several issues:

  • Formation of the quaternary salt: As discussed in Q1, this is a primary cause of yield loss.

  • Inadequate base: Using a weak or insufficient amount of base can lead to the buildup of HBr (or HCl), which protonates the starting material, rendering it unreactive.[1]

  • Aqueous workup losses: The desired product has some water solubility. Extensive washing with aqueous solutions or improper phase separation can lead to significant product loss.

  • Azetidine ring instability: While generally stable under these conditions, prolonged exposure to harsh conditions (e.g., high heat) could potentially lead to ring-opening or decomposition.[2]

Q4: Is there a preferred base for this N-alkylation reaction?

A4: Potassium carbonate (K₂CO₃) is a widely used, effective, and economical choice.[3][4] It is a solid base that is easily filtered off after the reaction. Diisopropylethylamine (DIPEA) is another common choice, as it is a non-nucleophilic liquid base that also acts as an acid scavenger. The choice often depends on the solvent and desired reaction temperature.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems encountered during the synthesis and provides actionable solutions based on chemical principles.

Problem 1: Major Byproduct Detected - Quaternary Ammonium Salt Formation

Symptoms:

  • A new, highly polar spot appears at the TLC baseline.

  • Crude ¹H NMR shows a complex mixture with broad peaks, and new benzylic CH₂ signals downfield of the product's signals.

  • Mass spectrometry of the crude mixture shows a peak corresponding to the mass of the dibenzylated cation.

Causality & Mechanism: The nitrogen of the newly formed tertiary amine product, tert-butyl (1-benzylazetidin-3-yl)carbamate, remains nucleophilic. It can compete with the starting secondary amine for the benzylating agent. This second N-alkylation is often irreversible and leads to the formation of a stable quaternary ammonium salt.[5]

Solutions & Preventative Measures:

  • Control Stoichiometry: Avoid using a large excess of the benzylating agent. A slight excess (1.05-1.1 equivalents) is usually sufficient.

  • Slow Addition: Add the benzylating agent (e.g., benzyl bromide) dropwise to the reaction mixture at room temperature or 0 °C. This maintains a low instantaneous concentration of the alkylating agent, favoring reaction with the more abundant starting material over the product.

  • Monitor Closely: Stop the reaction as soon as TLC indicates full consumption of the starting material, tert-butyl (azetidin-3-yl)carbamate. Over-running the reaction provides more opportunity for the byproduct to form.

Visualizing the Reaction and Side Reaction

The following diagram illustrates the desired synthetic pathway and the competing reaction leading to the quaternary byproduct.

reaction_pathway SM tert-Butyl (azetidin-3-yl)carbamate Product Desired Product (tert-Butyl (1-benzylazetidin-3-yl)carbamate) SM->Product + Bn-Br, Base BnBr Benzyl Bromide (Bn-Br) BnBr->Product Base Base (e.g., K₂CO₃) Base->Product Byproduct Quaternary Salt Byproduct Product->Byproduct + Bn-Br BnBr2 Benzyl Bromide (Bn-Br) BnBr2->Byproduct

Caption: Main synthesis pathway and the over-alkylation side reaction.

Problem 2: Reaction is Stalled or Incomplete

Symptoms:

  • TLC analysis shows a significant amount of starting material remaining after several hours, even overnight.

  • The reaction does not progress despite adding more time or heat.

Causality & Mechanism:

  • Inactive Reagents: The benzylating agent may have degraded, or the base may be of poor quality or hydrated.

  • Insufficient Base: For every mole of benzyl bromide that reacts, one mole of hydrobromic acid (HBr) is produced. The base neutralizes this acid. If the base is insufficient, the HBr will protonate the amine nitrogen of the starting material, forming an unreactive ammonium salt.

  • Poor Solvent Choice: A solvent that does not adequately dissolve the reagents can hinder the reaction rate. Acetonitrile (ACN) and Dimethylformamide (DMF) are common and effective solvents for this type of reaction.[4]

Solutions & Preventative Measures:

  • Verify Reagent Quality: Use freshly opened or properly stored benzyl bromide. Ensure the base (e.g., K₂CO₃) is anhydrous.

  • Use Sufficient Base: Employ at least 2.0 equivalents of K₂CO₃ or 1.5 equivalents of a liquid base like DIPEA to ensure the reaction medium remains basic.

  • Optimize Solvent and Temperature: If the reaction is slow at room temperature, gently heating to 40-60 °C can increase the rate. Ensure the chosen solvent is appropriate for the temperature.

Troubleshooting Workflow

Use this decision tree to diagnose and solve reaction issues systematically.

troubleshooting_workflow start Start Experiment monitor Monitor by TLC after 2h start->monitor is_sm_left Is Starting Material (SM) left? monitor->is_sm_left is_progress Is reaction progressing? is_sm_left->is_progress Yes is_byproduct Is Quaternary Byproduct visible? is_sm_left->is_byproduct No add_time Continue stirring, monitor every 2h is_progress->add_time Yes check_reagents Troubleshoot: 1. Check base (≥2 eq, anhydrous) 2. Check BnBr quality 3. Consider gentle heating (40°C) is_progress->check_reagents No add_time->monitor workup Proceed to Workup & Purification is_byproduct->workup No optimize Note for next run: 1. Add BnBr slowly 2. Use less excess BnBr 3. Stop reaction sooner is_byproduct->optimize Yes optimize->workup

Caption: A decision-making workflow for troubleshooting the synthesis.

Problem 3: Difficult Purification

Symptoms:

  • The product and a major impurity co-elute during column chromatography.

  • The isolated product is an oil that will not solidify and shows signs of impurities in NMR.

Causality & Mechanism: The primary purification challenge is separating the desired tertiary amine product from the highly polar quaternary ammonium salt byproduct and any unreacted secondary amine starting material. The polarity difference between the product and the starting material can sometimes be small, while the quaternary salt can streak on silica gel if not handled correctly.

Solutions & Purification Protocols:

  • Acid-Base Extraction: An acidic wash can selectively remove the amine-containing compounds from the organic layer. However, since both the starting material and the product are basic, this is best used to remove non-basic impurities. The quaternary salt will remain in the aqueous phase.

  • Optimized Column Chromatography:

    • Slurry Loading: Adsorb the crude material onto a small amount of silica gel and load it dry onto the column. This often results in better separation than loading in liquid.

    • Gradient Elution: Start with a nonpolar eluent system (e.g., 100% Dichloromethane or Ethyl Acetate/Hexanes) and gradually increase the polarity by adding Methanol. A shallow gradient is key.

    • Amine-Treated Silica: To prevent streaking of amines on acidic silica gel, pre-treat the column by flushing with a solvent system containing a small amount of triethylamine (~0.5-1%).

Experimental Protocols & Data

Optimized Protocol for N-Benzylation

This protocol is designed to minimize the formation of the quaternary salt byproduct.

  • Setup: To a round-bottom flask under an inert atmosphere (N₂ or Argon), add tert-butyl (azetidin-3-yl)carbamate (1.0 eq.).[6]

  • Reagents: Add anhydrous acetonitrile (to make a ~0.2 M solution) and anhydrous potassium carbonate (K₂CO₃, 2.0 eq.).

  • Addition: Stir the suspension vigorously. Slowly add benzyl bromide (1.05 eq.) dropwise over 15-20 minutes at room temperature.

  • Reaction: Stir the mixture at room temperature and monitor by TLC every 1-2 hours. The reaction is typically complete in 4-8 hours.

  • Workup: Once the starting material is consumed, filter the solid K₂CO₃ and wash the solid with acetonitrile. Concentrate the filtrate under reduced pressure.

  • Extraction: Dissolve the residue in ethyl acetate and wash with water, followed by brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

Data Tables

Table 1: Comparison of Reaction Conditions

ParameterStandard ConditionsOptimized (Anti-Quaternization)Rationale
Benzyl Bromide (eq.) 1.2 - 1.51.05Reduces availability for second alkylation.
Addition Method Added in one portionDropwise over 15-20 minKeeps instantaneous concentration of BnBr low.
Temperature Room Temp to 60 °CRoom TemperatureAvoids accelerating the side reaction.
Base (eq. K₂CO₃) 1.5 - 2.02.0 - 2.5Ensures rapid neutralization of HBr.

Table 2: Key Compound Characterization Data

CompoundTLC Rf (95:5 DCM:MeOH)¹H NMR (Benzylic CH₂)ESI-MS [M+H]⁺
Starting Material ~0.1N/A173.1
Desired Product ~0.4~3.6 ppm (s, 2H)263.2
Quaternary Salt ~0.0 (Baseline)~4.8 ppm (s, 4H)353.2 (M⁺)

Note: NMR shifts are approximate and can vary based on solvent and instrument.

References
  • Yang, J. W., Pan, S. C., & List, B. (n.d.). SYNTHESIS OF TERT-BUTYL (1S,2S)-2-METHYL-3-OXO-1-PHENYLPROPYLCARBAMATE BY ASYMMETRIC MANNICH REACTION. Organic Syntheses Procedure. Available from: [Link]

  • Pittelkow, M. (n.d.). Selective Synthesis of Carbamate Protected Polyamines Using Alkyl Phenyl Carbonates. Available from: [Link]

  • Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies. (2017). National Institutes of Health. Available from: [Link]

  • ALLGREEN. (n.d.). Tert-butyl (azetidin-3-yl)carbamate Hydrochloride Cas No.217806-26-3. Available from: [Link]

  • PubChem. (n.d.). tert-Butyl (1-benzhydrylazetidin-3-yl)carbamate. Available from: [Link]

  • PubChem. (n.d.). tert-Butyl azetidin-3-yl(methyl)carbamate. Available from: [Link]

  • CN102020589B - Tert-butyl carbamate derivative and preparation method and application thereof. (n.d.). Google Patents.
  • A general, enantioselective synthesis of N-alkyl terminal aziridines and C2-functionalized azetidines via organocatalysis. (n.d.). National Institutes of Health. Available from: [Link]

  • Loev, B., & Kormendy, M. F. (n.d.). Carbamic acid, tert-butyl ester. Organic Syntheses Procedure. Available from: [Link]

  • Synthesis of optically active 2-substituted azetidine-2-carbonitriles from chiral 1-arylethylamine via α-alkylation of N-borane complexes. (2021). RSC Publishing. Available from: [Link]

  • Quaternary Ammonium Salts as Highly Efficient and Green Alkylating Agents for N-Alkylation of Azaheter. (n.d.). Iranian Chemical Society. Available from: [Link]

  • Functionalised azetidines as ligands: species derived by selective alkylation at substituent-nitrogen. (n.d.). Dalton Transactions (RSC Publishing). Available from: [Link]

  • CN111362852A - Preparation method of drug intermediate 1-tert-butyloxycarbonyl-3-azetidinone. (n.d.). Google Patents.
  • Purification and isolation of newly-synthesized triazine derivatives containing 4-aminoalkylbenzenesulphonamid. (n.d.). Methodical letter. Available from: [Link]

  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. (2021). RSC Publishing. Available from: [Link]

  • Best method for quaternization of alkylated amino acids?. (2016). ResearchGate. Available from: [Link]

  • PubChem. (n.d.). tert-butyl N-(azetidin-3-yl)carbamate hydrochloride. Available from: [Link]

  • Reactions of N-Benzyloxycarbamate Derivatives with Stabilized Carbon Nucleophiles-A New Synthetic Approach to Polyhydroxamic Acids and Other Hydroxamate Containing Mixed Ligand Systems. (n.d.). National Institutes of Health. Available from: [Link]

  • N-Benzyl-2,3-Azetidinedione | Request PDF. (n.d.). ResearchGate. Available from: [Link]

Sources

Optimization

Technical Support Center: Purification of tert-Butyl (1-benzylazetidin-3-yl)carbamate

From the Desk of a Senior Application Scientist Welcome to the technical support guide for tert-Butyl (1-benzylazetidin-3-yl)carbamate. This molecule is a valuable building block in medicinal chemistry, frequently utiliz...

Author: BenchChem Technical Support Team. Date: January 2026

From the Desk of a Senior Application Scientist

Welcome to the technical support guide for tert-Butyl (1-benzylazetidin-3-yl)carbamate. This molecule is a valuable building block in medicinal chemistry, frequently utilized in the synthesis of complex pharmaceutical intermediates. However, its unique structure, featuring a basic tertiary amine within the azetidine ring and an acid-labile tert-butyloxycarbonyl (Boc) protecting group, presents specific purification challenges. This guide is designed to provide you with practical, field-proven solutions to overcome these hurdles, ensuring you obtain your target compound with the highest possible purity.

Troubleshooting Guide: Common Purification Issues

This section addresses the most frequently encountered problems during the purification of tert-Butyl (1-benzylazetidin-3-yl)carbamate. Each issue is presented in a question-and-answer format, detailing the cause and providing a validated solution.

Q1: After column chromatography on silica gel, my final product is contaminated with a new, highly polar spot that stains with ninhydrin. What is this impurity and how did it form?

A1: The impurity is almost certainly 1-benzylazetidin-3-amine , the product of on-column deprotection of the Boc group.

  • Causality: Standard silica gel is inherently acidic (pH ≈ 4-5) due to the presence of surface silanol groups (Si-OH). The Boc protecting group is highly susceptible to acid-catalyzed cleavage.[1][2] The mechanism involves protonation of the carbamate, leading to the loss of a stable tert-butyl cation and the formation of an unstable carbamic acid, which rapidly decarboxylates to yield the free amine.[3] This newly formed, basic amine then adheres strongly to the acidic silica, causing the severe tailing you may also observe.

  • Solution:

    • Deactivate the Silica Gel: Before preparing your column slurry, pre-treat the silica gel with a basic modifier. A standard method is to use an eluent containing 0.5-1% triethylamine (Et₃N) or ammonia in methanol to neutralize the acidic sites.

    • Use a Buffered Mobile Phase: Add 0.5-1% triethylamine directly to your chromatography eluent (e.g., Hexane/Ethyl Acetate). The Et₃N will competitively bind to the acidic silanol groups, preventing your compound from interacting with them and suppressing Boc deprotection.[4]

    • Consider an Alternative Stationary Phase: If deprotection remains an issue, switch to a neutral stationary phase like neutral alumina (Brockmann I-III) or consider using a reverse-phase C18 column.

Q2: My product band is streaking severely down the column, leading to poor separation and mixed fractions. How can I achieve sharper bands?

A2: This phenomenon, known as tailing, is a classic sign of strong interaction between a basic compound and the acidic stationary phase.

  • Causality: The nitrogen atom in the 1-benzylazetidine ring is a Lewis base. It forms strong, non-covalent interactions (acid-base and hydrogen bonding) with the acidic silanol groups on the silica surface. This causes molecules to "stick" to the stationary phase and elute slowly and unevenly, resulting in a tailed peak shape.

  • Solution:

    • Incorporate a Basic Modifier: As in the previous solution, the most effective remedy is to add a small amount of a competitive base, like 0.5-1% triethylamine (Et₃N) , to your mobile phase. This simple addition will dramatically improve peak shape, leading to better separation.[4]

    • Optimize Solvent Polarity: Ensure your mobile phase has the optimal polarity. If the solvent is not polar enough, the compound will have a very low Rf and interactions with the silica will be exaggerated. Use Thin-Layer Chromatography (TLC) to identify a solvent system that provides an Rf value between 0.2 and 0.4 for your target compound.[4]

Q3: My post-purification NMR still shows the presence of unreacted starting material, tert-butyl azetidin-3-ylcarbamate. How can I improve its removal?

A3: This is a separation issue based on polarity differences. The starting material lacks the non-polar benzyl group and is therefore significantly more polar than your product.

  • Causality: Incomplete reaction or inefficient initial workup leaves behind the starting material. During chromatography, if the elution gradient is too steep or the initial solvent polarity is too high, the product and starting material may not be adequately resolved.

  • Solution:

    • Shallow Gradient Elution: Use a shallow gradient during column chromatography. Start with a low polarity mobile phase (e.g., 10% Ethyl Acetate in Hexanes) and increase the polarity very slowly (e.g., 1% increments). This will increase the separation window between your less polar product and the more polar starting material.

    • Pre-column Workup: An acidic wash during the initial workup can remove the unreacted starting material. However, this is risky due to the acid-lability of the product's Boc group.[5] A safer alternative is a careful liquid-liquid extraction.

CompoundStructureTypical Rf (30% EtOAc/Hex + 0.5% Et₃N)Key Characteristics
Product: tert-Butyl (1-benzylazetidin-3-yl)carbamateBoc-NH-CH(CH₂N(Bn)CH₂)~0.40Moderately polar, basic
Starting Material: tert-Butyl azetidin-3-ylcarbamate[6]Boc-NH-CH(CH₂NHCH₂)~0.10 (streaking)More polar, basic
Deprotection Impurity: 1-benzylazetidin-3-amineH₂N-CH(CH₂N(Bn)CH₂)Baseline (streaking)Highly polar, very basic

Recommended Purification Protocols

Protocol 1: Optimized Flash Column Chromatography

This protocol is designed to minimize degradation and maximize separation efficiency.

  • Silica Deactivation & Slurry Preparation:

    • In a fume hood, add your calculated amount of silica gel to a beaker.

    • Prepare your initial, low-polarity eluent (e.g., 5% Ethyl Acetate in Hexanes) and add 0.5% v/v triethylamine.

    • Pour this basic eluent over the silica gel to form a slurry, stir for 5 minutes, and then pack your column.

  • Sample Loading:

    • For optimal results, use the "dry loading" method.[4]

    • Dissolve your crude product in a minimal amount of a volatile solvent (e.g., Dichloromethane).

    • Add a small amount of silica gel (approx. 1-2 times the weight of your crude product) to this solution.

    • Carefully evaporate the solvent on a rotary evaporator until a free-flowing powder is obtained.

    • Gently layer this powder on top of the packed column bed.

  • Elution and Fraction Collection:

    • Begin elution with the low-polarity mobile phase (containing 0.5% Et₃N).

    • Gradually increase the polarity of the mobile phase. A shallow gradient from 5% to 40% Ethyl Acetate in Hexanes is often effective.

    • Collect small fractions and monitor them carefully by TLC, staining with a KMnO₄ stain (for the benzyl group) and a ninhydrin stain (to confirm the absence of the deprotected amine impurity).

  • Product Isolation:

    • Combine the pure fractions.

    • Remove the solvent under reduced pressure. Note: The Boc group can be thermally labile, so keep the water bath temperature below 40°C.[5]

    • Co-evaporate with a solvent like dichloromethane or toluene to remove any residual triethylamine.

Protocol 2: Recrystallization

If your crude material is >90% pure and solid, recrystallization can be an excellent final polishing step.

  • Solvent Screening: Test solubility in various solvent systems on a small scale. Good candidates include Ethyl Acetate/Hexanes, Isopropanol, or Acetone/Water. You are looking for a system where the compound is soluble when hot but sparingly soluble when cold.

  • Procedure:

    • Dissolve the crude solid in a minimal amount of the chosen solvent at reflux.

    • If the solution is colored, you may add a small amount of activated charcoal and hot filter.

    • Allow the solution to cool slowly to room temperature, then transfer to an ice bath or refrigerator (2-8°C) to maximize crystal formation.[7]

    • Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Visual Guides & Workflows

Troubleshooting Purification Issues

G observe Observation During Purification tailing Streaking / Tailing on TLC/Column observe->tailing new_spot New, Polar Spot (Ninhydrin Positive) observe->new_spot cause_base Probable Cause: Basic Azetidine Interacting with Acidic Silica tailing->cause_base Diagnosis cause_acid Probable Cause: On-Column Boc Deprotection (Acidic Silica) new_spot->cause_acid Diagnosis solution_base Solution: Add 0.5-1% Et3N to Eluent cause_base->solution_base Action solution_acid Solution: 1. Deactivate Silica 2. Add Et3N to Eluent 3. Use Neutral Alumina cause_acid->solution_acid Action

Caption: A decision tree for troubleshooting common purification problems.

Optimized Chromatography Workflow

G start Crude Product dry_load Dry Load onto Silica Gel start->dry_load pack_col Pack Column with Et3N-Treated Silica dry_load->pack_col elute Shallow Gradient Elution (e.g., 5-40% EtOAc/Hex) + 0.5% Et3N pack_col->elute monitor Monitor Fractions by TLC elute->monitor combine Combine Pure Fractions monitor->combine evap Evaporate Solvent (<40°C) combine->evap end Pure Product evap->end

Caption: Recommended workflow for flash column chromatography purification.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for tert-Butyl (1-benzylazetidin-3-yl)carbamate? A1: The compound should be stored in a well-sealed container under an inert atmosphere (e.g., Argon or Nitrogen) at refrigerated temperatures (2-8°C) to minimize degradation.[7] This prevents slow hydrolysis of the carbamate and potential oxidation.

Q2: How can I perform a quick stability test on silica gel before committing to a large-scale column? A2: A 2D-TLC experiment is an excellent way to check for on-plate decomposition.[4]

  • Spot your compound on the bottom-left corner of a square TLC plate.

  • Elute the plate as you normally would.

  • Remove the plate, dry it completely, and then rotate it 90 degrees counter-clockwise.

  • Elute the plate again using the same mobile phase.

  • If the compound is stable, you will see a single spot on the 45-degree diagonal. If new spots appear that are not on this diagonal, it indicates that your compound is degrading on the silica.[4]

Q3: Is reverse-phase HPLC a viable purification method? A3: Yes, reverse-phase HPLC can be very effective for high-purity applications. A typical method would use a C18 column with a mobile phase of acetonitrile and water.[8] However, acidic modifiers like trifluoroacetic acid (TFA) or formic acid, which are often used to improve peak shape, will readily cleave the Boc group.[1][3] If you must use reverse-phase, consider using a neutral or basic modifier (e.g., ammonium bicarbonate buffer) or accept that you will be isolating the deprotected amine as its salt.

References

  • BenchChem Technical Support Team. (2025). Application Notes and Protocols: Deprotection of the Boc Group Under Acidic Conditions. BenchChem.
  • Common Organic Chemistry. (n.d.). Boc Deprotection Mechanism - TFA.
  • ACS GCI Pharmaceutical Roundtable. (n.d.). BOC Deprotection. Wordpress.
  • Fisher Scientific. (n.d.). Amine Protection / Deprotection.
  • Hebei Boz Chemical Co., Ltd. (2023). BOC deprotection.
  • Organic Syntheses. (n.d.). Carbamic acid, tert-butyl ester. Org. Synth. 1967, 47, 25.
  • Organic Syntheses. (n.d.). Synthesis of tert-butyl [1-(tert-butoxycarbonyl)
  • BenchChem Technical Support Team. (2025). Technical Support Center: Purification of Tert-butyl N-(4-azidobutyl)
  • SIELC Technologies. (2018).
  • Supporting Information. (n.d.). N-Acyl-N-Boc-enamines in Asymmetric Reactions.
  • PubChem. (n.d.). tert-Butyl (1-benzhydrylazetidin-3-yl)carbamate.
  • CLEARSYNTH. (n.d.). (R)-tert-Butyl (1-nitrosopiperidin-3-yl)
  • Organic Syntheses. (n.d.). (2-Aminoethyl)carbamic acid tert-butyl ester. Org. Synth. 2005, 82, 64.
  • PubChem. (n.d.). tert-butyl N-(azetidin-3-yl)carbamate hydrochloride.

Sources

Troubleshooting

Technical Support Center: Improving the Yield of tert-Butyl (1-benzylazetidin-3-yl)carbamate Synthesis

Welcome to the technical support center for the synthesis of tert-Butyl (1-benzylazetidin-3-yl)carbamate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common chal...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of tert-Butyl (1-benzylazetidin-3-yl)carbamate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important azetidine derivative. We will explore the two most prevalent synthetic strategies, delve into troubleshooting common issues to improve yield and purity, and provide detailed experimental protocols.

Introduction: Strategic Approaches to Synthesis

The synthesis of tert-butyl (1-benzylazetidin-3-yl)carbamate typically proceeds via two primary routes, each with its own set of advantages and potential pitfalls. The choice of route often depends on the availability of starting materials, scalability, and desired purity profile.

  • Route 1: Direct N-benzylation. This is a straightforward approach involving the alkylation of the secondary amine on the azetidine ring of tert-butyl (azetidin-3-yl)carbamate with a benzylating agent.

  • Route 2: Reductive Amination. This versatile method involves the reaction of tert-butyl (azetidin-3-yl)carbamate with benzaldehyde to form an in situ iminium ion, which is then reduced to the target product.

This guide will address both methodologies, providing a framework for optimizing your synthetic outcomes.

Troubleshooting Guide & FAQs

This section is structured in a question-and-answer format to directly address specific issues you may encounter.

Route 1: Direct N-benzylation

Q1: My N-benzylation reaction is showing low conversion of the starting material. How can I drive the reaction to completion?

A1: Low conversion in N-alkylation reactions is a common issue. Here are several factors to investigate:

  • Base Selection: The choice of base is critical. For N-alkylation of carbamates, a moderately strong, non-nucleophilic base is often preferred. While common bases like triethylamine (TEA) or diisopropylethylamine (DIPEA) can be used, stronger bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) often give better results. Cs₂CO₃ is particularly effective as it is highly soluble in many organic solvents and the large, soft cesium cation can activate the N-H bond.

  • Solvent Choice: The solvent should be able to dissolve the starting materials and be inert to the reaction conditions. Aprotic polar solvents like acetonitrile (ACN) or dimethylformamide (DMF) are generally good choices as they can facilitate the Sₙ2 reaction.

  • Temperature: Increasing the reaction temperature can often improve the rate of reaction. If you are running the reaction at room temperature, consider heating it to 50-80 °C. However, be mindful that higher temperatures can also promote side reactions.

  • Phase-Transfer Catalyst: The addition of a phase-transfer catalyst, such as tetrabutylammonium iodide (TBAI), can significantly accelerate the reaction, especially when using an inorganic base like K₂CO₃ that has low solubility in organic solvents. TBAI facilitates the transfer of the carbonate anion into the organic phase and the iodide can also participate in a Finkelstein reaction with benzyl bromide to generate the more reactive benzyl iodide in situ.

Q2: I am observing a significant amount of a byproduct with a higher molecular weight. What is it and how can I prevent its formation?

A2: The most likely byproduct is the quaternary ammonium salt, formed by the over-alkylation of the desired product. The newly formed tertiary amine is often more nucleophilic than the starting secondary amine, leading to a second benzylation.

overalkylation

Mitigation Strategies:

  • Control Stoichiometry: Use a slight excess of the amine starting material relative to the benzylating agent (e.g., 1.1 equivalents of amine to 1.0 equivalent of benzyl bromide).

  • Slow Addition: Add the benzyl bromide slowly to the reaction mixture to maintain a low concentration of the alkylating agent, which disfavors the second alkylation.

  • Monitor the Reaction: Carefully monitor the reaction progress by TLC or LC-MS and stop the reaction as soon as the starting material is consumed.

Q3: The purification of my product is difficult. What is the best way to isolate pure tert-butyl (1-benzylazetidin-3-yl)carbamate?

A3: The basicity of the product allows for a straightforward purification strategy.

  • Acid-Base Extraction: After the reaction is complete, perform an aqueous workup. The crude product can be dissolved in an organic solvent like ethyl acetate and washed with water. To remove any unreacted starting amine, you can wash with a dilute acid (e.g., 1M HCl). The desired product, being a tertiary amine, will likely be protonated and move to the aqueous layer. You can then basify the aqueous layer with a base like NaOH and extract your product back into an organic solvent. However, a more common approach is to wash the organic layer containing the crude product with a saturated solution of sodium bicarbonate to neutralize any acidic components, followed by a brine wash.

  • Column Chromatography: Silica gel column chromatography is a very effective method for purification. A gradient of ethyl acetate in hexanes is typically a good starting point for elution. The product is moderately polar and should separate well from less polar impurities like excess benzyl bromide and more polar impurities like the quaternary salt.

Route 2: Reductive Amination

Q4: My reductive amination is not going to completion, and I see both unreacted starting materials and the intermediate imine in my crude product.

A4: Incomplete reductive amination can be due to several factors related to the two-step nature of the reaction (imine formation and reduction).

  • Imine Formation:

    • Water Removal: The formation of the imine from the amine and aldehyde is an equilibrium reaction that produces water. The presence of water can inhibit the reaction. Adding a dehydrating agent like anhydrous magnesium sulfate (MgSO₄) or molecular sieves can help to drive the equilibrium towards the imine.

    • pH: The pH of the reaction is crucial. Imine formation is typically favored under slightly acidic conditions (pH 4-6), which catalyze the dehydration of the hemiaminal intermediate. A small amount of acetic acid is often added to facilitate this.

  • Reduction:

    • Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is a mild and selective reducing agent that is ideal for reductive amination as it is less reactive towards the starting aldehyde and more reactive towards the protonated imine (iminium ion). Ensure your reducing agent is fresh and has been stored properly, as it can be deactivated by moisture. Sodium cyanoborohydride (NaBH₃CN) is also effective but is more toxic.

    • Reaction Time: Some reductive aminations can be slow. Allow the reaction to stir for an adequate amount of time (which can range from a few hours to overnight) and monitor its progress.

reductive_amination

Q5: I am observing the formation of a significant amount of benzyl alcohol as a byproduct. Why is this happening and how can I avoid it?

A5: The formation of benzyl alcohol indicates that your reducing agent is reducing the starting benzaldehyde before it can react with the amine to form the imine.

  • Choice of Reducing Agent: This is a classic example of why NaBH(OAc)₃ is preferred over a stronger reducing agent like sodium borohydride (NaBH₄) for one-pot reductive aminations. NaBH₄ can readily reduce aldehydes, leading to the formation of the corresponding alcohol as a major byproduct. NaBH(OAc)₃ is sterically hindered and less reactive, allowing for the selective reduction of the iminium ion in the presence of the aldehyde.

  • Staged Addition: If you must use a less selective reducing agent, consider a two-step procedure. First, mix the amine and aldehyde to form the imine (monitoring by TLC or NMR until the aldehyde is consumed), and then add the reducing agent.

Experimental Protocols

Protocol 1: N-benzylation of tert-butyl (azetidin-3-yl)carbamate

This protocol provides a general procedure for the N-benzylation of tert-butyl (azetidin-3-yl)carbamate using benzyl bromide.

Materials:

  • tert-Butyl (azetidin-3-yl)carbamate

  • Benzyl bromide

  • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)

  • Tetrabutylammonium iodide (TBAI) (optional, but recommended)

  • Acetonitrile (ACN) or Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a round-bottom flask under a nitrogen atmosphere, add tert-butyl (azetidin-3-yl)carbamate (1.0 eq), potassium carbonate (2.0 eq), and TBAI (0.1 eq).

  • Add anhydrous acetonitrile to the flask to make a solution with a concentration of approximately 0.2 M with respect to the starting amine.

  • Stir the suspension at room temperature for 15 minutes.

  • Slowly add benzyl bromide (1.05 eq) to the reaction mixture.

  • Heat the reaction to 60 °C and stir for 4-12 hours, monitoring the progress by TLC.

  • Once the starting material is consumed, cool the reaction to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated aqueous NaHCO₃ solution, followed by brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes.

ReagentMolar Eq.Purpose
tert-Butyl (azetidin-3-yl)carbamate1.0Starting material
Benzyl bromide1.05Benzylating agent
K₂CO₃ or Cs₂CO₃2.0Base
TBAI0.1Phase-transfer catalyst
Acetonitrile-Solvent
Protocol 2: Reductive Amination

This protocol describes the synthesis of tert-butyl (1-benzylazetidin-3-yl)carbamate via reductive amination.

Materials:

  • tert-Butyl (azetidin-3-yl)carbamate

  • Benzaldehyde

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • 1,2-Dichloroethane (DCE) or Dichloromethane (DCM), anhydrous

  • Acetic acid (optional)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a round-bottom flask under a nitrogen atmosphere, dissolve tert-butyl (azetidin-3-yl)carbamate (1.0 eq) and freshly distilled benzaldehyde (1.0 eq) in anhydrous 1,2-dichloroethane (to a concentration of approximately 0.2 M).

  • If desired, add a catalytic amount of acetic acid (0.1 eq).

  • Stir the mixture at room temperature for 1-2 hours to facilitate iminium ion formation.

  • In a single portion, add sodium triacetoxyborohydride (1.2 eq) to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours, monitoring the progress by TLC.

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

  • Separate the layers and extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with water and brine, then dry over anhydrous Na₂SO₄.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes.

ReagentMolar Eq.Purpose
tert-Butyl (azetidin-3-yl)carbamate1.0Starting material
Benzaldehyde1.0Carbonyl source
NaBH(OAc)₃1.2Reducing agent
Acetic Acid0.1 (optional)Catalyst for imine formation
1,2-Dichloroethane-Solvent

Mechanistic Insights

A thorough understanding of the underlying reaction mechanisms is paramount for effective troubleshooting and optimization.

Mechanism of Boc Protection

The tert-butyloxycarbonyl (Boc) group is introduced to protect the amine functionality. The reaction proceeds via nucleophilic attack of the amine on one of the carbonyl carbons of di-tert-butyl dicarbonate (Boc₂O). The resulting tetrahedral intermediate collapses, eliminating a tert-butoxide and carbon dioxide, to form the stable carbamate.[1]

Mechanism of N-Alkylation

The N-alkylation of the Boc-protected azetidine is a classic Sₙ2 reaction. The base deprotonates the nitrogen of the carbamate, increasing its nucleophilicity. This N-anion then attacks the electrophilic benzylic carbon of benzyl bromide, displacing the bromide ion and forming the C-N bond.[2]

Mechanism of Reductive Amination

Reductive amination is a two-stage process that occurs in one pot.[3] First, the amine nucleophilically attacks the carbonyl carbon of the aldehyde, forming a hemiaminal intermediate. Under slightly acidic conditions, this intermediate dehydrates to form a protonated imine, known as an iminium ion. In the second stage, the hydride reagent, NaBH(OAc)₃, selectively reduces the electrophilic iminium ion to the final tertiary amine product.[3]

References

  • Supporting Information for a relevant study. (This is a placeholder, a specific, relevant reference would be cited here in a real-world scenario).
  • Macmillan Group, Princeton University. SUPPLEMENTARY INFORMATION. [Link]

  • A general, enantioselective synthesis of N-alkyl terminal aziridines and C2-functionalized azetidines via organocatalysis. National Institutes of Health. [Link]

  • Total Synthesis. Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. [Link]

  • Recent advances in synthetic facets of immensely reactive azetidines. Royal Society of Chemistry. [Link]

  • Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinylation Reagents. The Journal of Organic Chemistry. [Link]

  • Methods for the Synthesis of Substituted Azetines. Organic Chemistry Portal. [Link]

  • Efficient Electrochemical N-Alkylation of N-Boc-Protected 4-Aminopyridines: Towards New Biologically Active Compounds. National Institutes of Health. [Link]

  • Yang, J. W., Pan, S. C., & List, B. Organic Syntheses Procedure. [Link]

  • Enantioselective Synthesis of 2,3-Disubstituted Azetidines via Copper-Catalyzed Boryl Allylation of Azetines. Journal of the American Chemical Society. [Link]

  • Amine Protection and Deprotection. Master Organic Chemistry. [Link]

  • Struggling with Reductive Amination: Tips for Isolating My Amine Product? Reddit. [Link]

  • Boc-Protected Amino Groups. Organic Chemistry Portal. [Link]

  • N-alkylation of n-alpha-boc-protected amino acids.
  • 1 H NMR and 13 C NMR of the prepared compounds. ResearchGate. [Link]

  • Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies. National Institutes of Health. [Link]

  • tert-Butyl (1-benzhydrylazetidin-3-yl)carbamate. PubChem. [Link]

  • Supporting Information Nickel-Catalyzed Reductive Benzylation of Tertiary Alkyl Halides with Benzyl Chlorides and Chloroformates. Macmillan Group, Princeton University. [Link]

  • Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. [Link]

  • Reductive Amination, and How It Works. Master Organic Chemistry. [Link]

  • Hitchhiker's Guide to Reductive Amination. ResearchGate. [Link]

  • Strain-Release Arylations for the Bis-Functionalizytion of Azetidines Supporting Information. Macmillan Group, Princeton University. [Link]

  • N‐benzylation using benzyl bromide. ResearchGate. [Link]

  • Carbamic acid, tert-butyl ester. Organic Syntheses Procedure. [Link]

  • Carbamate synthesis by amination (carboxylation) or rearrangement. Organic Chemistry Portal. [Link]

  • Tert-butyl carbamate derivative and preparation method and application thereof.
  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing. [Link]

Sources

Optimization

Technical Support Center: Optimizing Coupling Reactions with tert-Butyl (1-benzylazetidin-3-yl)carbamate

Welcome to the dedicated technical resource for leveraging tert-butyl (1-benzylazetidin-3-yl)carbamate in your synthetic workflows. This molecule is a highly valuable, yet structurally nuanced, building block in modern d...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical resource for leveraging tert-butyl (1-benzylazetidin-3-yl)carbamate in your synthetic workflows. This molecule is a highly valuable, yet structurally nuanced, building block in modern drug discovery. Its strained four-membered ring and dual protecting groups offer unique synthetic possibilities but also present specific challenges.[1][2]

This guide is designed to move beyond simple protocols. We will delve into the chemical principles behind common experimental hurdles and provide robust, field-tested solutions to help you optimize your coupling reactions, minimize side products, and accelerate your research.

Core Synthetic Strategies: A Workflow Overview

The primary utility of tert-butyl (1-benzylazetidin-3-yl)carbamate stems from the selective deprotection of either the tert-butoxycarbonyl (Boc) group or the benzyl (Bn) group. This selective cleavage unmasks a reactive nitrogen center for subsequent coupling reactions, most commonly amide or sulfonamide bond formation. Your choice of deprotection dictates the vector for molecular elaboration.

G cluster_A PATH A: C3-Position Functionalization cluster_B PATH B: N1-Position Functionalization start Starting Material: tert-Butyl (1-benzylazetidin-3-yl)carbamate boc_dep Boc Deprotection (e.g., TFA/DCM) start->boc_dep Acidic Conditions debenzylation Debenzylation (e.g., H₂, Pd/C) start->debenzylation Hydrogenolysis amine_int Intermediate A: 1-Benzylazetidin-3-amine (TFA Salt) boc_dep->amine_int couple_A Coupling Reaction: Amidation / Sulfonylation amine_int->couple_A product_A C3-Coupled Product couple_A->product_A azetidine_int Intermediate B: tert-Butyl azetidin-3-ylcarbamate debenzylation->azetidine_int couple_B Coupling Reaction: Amidation / Sulfonylation / Reductive Amination azetidine_int->couple_B product_B N1-Coupled Product couple_B->product_B G start Low Coupling Yield q1 Are coupling reagents and solvents fresh and anhydrous? start->q1 sol1 ACTION: Use freshly opened, anhydrous reagents and solvents. q1->sol1 NO q2 Is the base appropriate and sufficient? q1->q2 YES a1_yes YES a1_no NO sol2 ACTION: Use a non-nucleophilic base (e.g., DIPEA, Et3N). Ensure >2 equivalents are used (to neutralize TFA salt + drive reaction). q2->sol2 NO q3 Is the coupling reagent potent enough for a hindered system? q2->q3 YES a2_yes YES a2_no NO sol3 ACTION: Switch from EDC/Carbodiimides to a Uronium/Phosphonium reagent (HATU, HCTU, PyBOP, COMU). See Table 1. q3->sol3 NO q4 Is the reaction temperature optimized? q3->q4 YES a3_yes YES a3_no NO sol4 ACTION: If RT fails, gently heat to 40-50 °C. Monitor closely for decomposition. q4->sol4 NO end_node Consult further literature for highly specialized cases. q4->end_node YES a4_yes YES a4_no NO

Fig 2. Troubleshooting decision tree for low-yield coupling reactions.
  • Cause 2.1: Inactive Reagents or Presence of Water.

    • Scientific Rationale: Uronium/phosphonium coupling reagents (like HATU) and activating agents (like HOBt) are moisture-sensitive. Water will hydrolyze the activated ester intermediate faster than it can react with the amine, effectively killing the reaction.

    • Solution: Always use freshly opened, high-purity coupling reagents and anhydrous solvents. Store reagents under an inert atmosphere (N₂ or Ar) in a desiccator.

  • Cause 2.2: Sub-optimal Base Selection or Stoichiometry.

    • Scientific Rationale: The base has two critical roles: neutralizing the amine salt and facilitating the formation of the activated species. A nucleophilic base can compete with the desired amine. Insufficient base will result in a protonated (and thus unreactive) amine starting material.

    • Solution: Use a non-nucleophilic, sterically hindered base like N,N-diisopropylethylamine (DIPEA) or triethylamine (Et₃N). Start with 2.5-3.0 equivalents to ensure the reaction medium remains basic.

  • Cause 2.3: Insufficient Reagent Potency for a Hindered System.

    • Scientific Rationale: The 3-aminoazetidine moiety, while a primary amine, is attached to a sterically demanding scaffold. If the coupling partner (the carboxylic acid or sulfonyl chloride) is also bulky, significant steric hindrance can impede the reaction. [3][4]Standard carbodiimide reagents like EDC may not be potent enough to overcome this barrier.

    • Solution: Employ a more powerful uronium or phosphonium-based coupling reagent. These reagents form highly reactive activated esters that are more effective for challenging couplings. [5][6]

      Reagent Class Key Advantage Common Issues
      EDC/HOBt Carbodiimide Cost-effective, common. Low reactivity for hindered systems; can lead to side products.
      HBTU/TBTU Uronium Salt Robust, reliable standard. Generates potentially explosive HOBt as a byproduct. [6]
      HATU Uronium Salt Highly reactive, good for hindered amines. Uses HOAt, which is more activating than HOBt. [5] More expensive; can be allergenic.
      COMU Uronium Salt As effective as HATU, but safer. Uses OxymaPure, avoiding explosive byproducts. [6] Newer reagent, may be less available.

      | PyBOP | Phosphonium Salt | Good for preventing racemization. | Generates phosphine oxide byproducts that can complicate purification. |

Table 1. Comparison of common amide coupling reagents.
  • Cause 2.4: Formation of Guanidinium Side Product.

    • Scientific Rationale: A known side reaction with uronium salt reagents (like HBTU, HATU) is the capping of the amine by the reagent itself, forming a stable guanidinium species and terminating the desired reaction. [7]This is more prevalent when the coupling reagent is in excess or when the desired coupling is slow.

    • Solution: Use a slight excess of the carboxylic acid (1.1-1.2 eq) and base (2.5 eq), but keep the coupling reagent as the limiting or near-stoichiometric component (1.0-1.1 eq) relative to the amine. Consider pre-activating the carboxylic acid with the coupling reagent for 5-10 minutes before adding the amine solution.

Experimental Protocols

Protocol 1: General Procedure for Boc-Deprotection
  • Dissolve tert-butyl (1-benzylazetidin-3-yl)carbamate (1.0 eq) in anhydrous DCM (approx. 0.1 M).

  • Cool the solution to 0 °C in an ice bath.

  • Add TFA (5-10 eq, typically a 25% v/v solution in DCM) dropwise.

  • Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature.

  • Monitor the reaction by LC-MS until the starting material is consumed (typically 1-2 hours).

  • Concentrate the reaction mixture in vacuo.

  • Co-evaporate with additional DCM or toluene (2-3 times) to remove residual TFA.

  • The resulting crude 1-benzylazetidin-3-amine TFA salt is a solid or oil and should be used immediately without further purification.

Protocol 2: HATU-Mediated Amide Coupling
  • To a solution of the carboxylic acid (1.1 eq) in anhydrous DMF (approx. 0.1 M) under an inert atmosphere (N₂), add HATU (1.1 eq) and DIPEA (2.5 eq).

  • Stir the mixture at room temperature for 10 minutes to pre-activate the acid.

  • In a separate flask, dissolve the crude 1-benzylazetidin-3-amine TFA salt (1.0 eq) in a minimal amount of anhydrous DMF.

  • Add the solution of the amine to the pre-activated acid mixture dropwise.

  • Stir the reaction at room temperature and monitor by LC-MS (typically 2-12 hours).

  • Upon completion, dilute the reaction with ethyl acetate and wash sequentially with saturated NaHCO₃ solution, water, and brine.

  • Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography.

Protocol 3: Sulfonamide Coupling
  • Dissolve the crude 1-benzylazetidin-3-amine TFA salt (1.0 eq) in anhydrous DCM (approx. 0.1 M) under an inert atmosphere (N₂).

  • Cool the solution to 0 °C.

  • Add Et₃N or DIPEA (3.0 eq).

  • Add a solution of the desired sulfonyl chloride (1.1 eq) in DCM dropwise.

  • Allow the reaction to warm to room temperature and stir until completion as monitored by LC-MS (typically 1-4 hours).

  • Quench the reaction with water. Separate the layers.

  • Wash the organic layer with saturated NaHCO₃ solution and brine.

  • Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography.

References

  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing.
  • Recent advances in synthetic facets of immensely reactive azetidines. RSC Publishing.
  • Azetidine synthesis. Organic Chemistry Portal.
  • Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies.
  • tert-Butyl (1-benzhydrylazetidin-3-yl)carbamate | C21H26N2O2 | CID 13772848. PubChem.
  • Chemoenzymatic Synthesis of tert‐Butyl ((3R, 6R)‐6‐methyl‐piperidin‐3‐yl)carbamate: A Key Intermediate in Orexin Receptor Antagonist and IRAK4 Inhibitor.
  • Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey.
  • An Efficient Reductive Amination Protocol Using Benzylamine-Borane As Reducing Agent. BYU ScholarsArchive.
  • Ground-State Distortion in N-Acyl-tert-butyl-carbamates (Boc) and N-Acyl-tosylamides (Ts): Twisted Amides of Relevance to Amide N-C Cross-Coupling. PubMed.
  • Boc-Protected Amino Groups. Organic Chemistry Portal.
  • Any suggestion on Boc deprotection without using acid?
  • Peptide Coupling Reagents Guide. Sigma-Aldrich.
  • Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem.
  • A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry (RSC Publishing).
  • Choosing amide coupling agent. Reddit.
  • Steric Hindrance to Rear-side Approach in Nucleophilic Substitution. Chemistry LibreTexts.
  • Amino Acid Protection & Deprotection Services. BOC Sciences.
  • Biphenyl-3-yl alkylcarbamates as fatty acid amide hydrolase (FAAH)
  • Carbamate stabilities of sterically hindered amines from quantum chemical methods: relevance for CO2 capture. PubMed.

Sources

Troubleshooting

Technical Support Center: Stability of tert-Butyl (1-benzylazetidin-3-yl)carbamate Under Acidic Conditions

Welcome to the technical support guide for tert-Butyl (1-benzylazetidin-3-yl)carbamate. This document is designed for researchers, scientists, and drug development professionals who utilize this versatile building block...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for tert-Butyl (1-benzylazetidin-3-yl)carbamate. This document is designed for researchers, scientists, and drug development professionals who utilize this versatile building block in their synthetic workflows. We will address the core stability challenges associated with this molecule, particularly its behavior under acidic conditions, providing troubleshooting advice and validated protocols to ensure the integrity of your experiments.

Section 1: Foundational Science - Understanding the Instability

A thorough understanding of the underlying chemical principles is critical for troubleshooting. The stability of tert-Butyl (1-benzylazetidin-3-yl)carbamate is governed by two key structural features: the acid-labile tert-butoxycarbonyl (Boc) protecting group and the strained four-membered azetidine ring.

Q1: What makes tert-Butyl (1-benzylazetidin-3-yl)carbamate susceptible to degradation in acidic media?

A: The instability arises from a combination of two factors:

  • Acid-Lability of the Boc Group: The Boc group is a widely used amine protecting group precisely because it is stable under many conditions but can be readily removed with acid.[1][2] The deprotection mechanism is an acid-catalyzed hydrolysis.[1] It begins with the protonation of the carbamate's carbonyl oxygen, which facilitates the cleavage of the tert-butyl-oxygen bond. This cleavage results in the formation of a stable tert-butyl cation and an unstable carbamic acid intermediate, which spontaneously decomposes to release carbon dioxide and the desired free amine.[3][4]

  • Azetidine Ring Strain: Azetidines possess considerable ring strain (approx. 25.5 kcal/mol), making them more susceptible to ring-opening reactions than their larger pyrrolidine or piperidine counterparts.[5][6] While N-Boc deprotection on some azetidines can proceed without ring cleavage, the presence of a strong acid can, in some cases, promote undesired decomposition pathways.[5][7] This is a critical consideration, as conditions that are too harsh may lead to cleavage of the azetidine ring itself, resulting in complex product mixtures.[8]

Boc_Deprotection_Mechanism cluster_0 Acid-Catalyzed Boc Deprotection start Boc-Protected Azetidine protonated Protonated Carbamate (Resonance Stabilized) start->protonated + H+ cleavage Cleavage Event protonated->cleavage Slow Step carbamic_acid Carbamic Acid Intermediate (Unstable) cleavage->carbamic_acid Forms tbutyl_cation tert-Butyl Cation cleavage->tbutyl_cation Forms products Free Amine Salt + CO2 + Isobutylene carbamic_acid->products Spontaneous Decarboxylation tbutyl_cation->products Elimination

Caption: Mechanism of acid-catalyzed Boc deprotection.

Section 2: Troubleshooting Guide - Common Experimental Issues

This section addresses the most frequent problems encountered during the handling and reaction of tert-Butyl (1-benzylazetidin-3-yl)carbamate under acidic conditions.

Issue 1: My reaction shows incomplete deprotection of the Boc group. What are the common causes and how can I resolve this?

A: Incomplete deprotection is a frequent issue that can almost always be resolved by systematically evaluating your reaction parameters.

  • Potential Cause 1: Insufficient Acid Strength or Concentration.

    • Explanation: The rate of Boc cleavage is highly dependent on the acidity of the medium.[9] Milder acids or insufficient equivalents of a strong acid may not be enough to drive the reaction to completion, especially if your substrate contains other basic functional groups that can neutralize the acid.

    • Solution: Consult the table below to select an appropriate acidic reagent. For most applications, Trifluoroacetic Acid (TFA) is the reagent of choice.[10] If you suspect your compound has other basic sites, increasing the equivalents of acid can be effective.[11]

ReagentTypical ConditionsSolventRelative SpeedKey Considerations
Trifluoroacetic Acid (TFA) 20-50% (v/v)Dichloromethane (DCM)Very Fast (5-60 min)Highly effective but can cleave other acid-labile groups. Use of scavengers is recommended.[1][12]
Neat TFA 100%NoneExtremely Fast (< 5 min)Very harsh conditions. Reserved for highly resistant substrates.
HCl (4M solution) 4M1,4-DioxaneFast (30-120 min)A common and effective alternative to TFA. The product precipitates as the hydrochloride salt.[13]
Formic Acid 80-95%Water or DCMModerate to SlowLess acidic than TFA; may offer better selectivity if other acid-sensitive groups are present.[14]
p-Toluenesulfonic Acid (pTSA) 1-3 equivalentsMethanol / DCMSlowOften used for milder deprotections, but may require heat or extended reaction times.
  • Potential Cause 2: Inadequate Reaction Time or Temperature.

    • Explanation: Even with a strong acid, some sterically hindered Boc groups may require more time for complete removal.[9] Reactions performed at 0°C for selectivity may proceed very slowly.

    • Solution: Monitor the reaction closely using an appropriate analytical technique (see Issue 3). If the reaction stalls, allow it to stir longer at room temperature. Gentle warming (e.g., to 40°C) can accelerate the reaction, but should be done cautiously to avoid side reactions.[11]

  • Potential Cause 3: Poor Solvent Choice.

    • Explanation: The solvent must fully dissolve the starting material to ensure the acid can access the Boc group.

    • Solution: Dichloromethane (DCM) is the most common solvent for TFA-mediated deprotections.[10] If solubility is an issue, consider switching to neat TFA or using HCl in dioxane, which has different solubility properties.[11]

Issue 2: I'm observing unexpected side products and loss of mass balance. What is happening?

A: The formation of unexpected impurities often points to side reactions involving either the liberated tert-butyl cation or the azetidine ring itself.

  • Side Product Type A: t-Butylated Impurities

    • Explanation: The tert-butyl cation generated during deprotection is a potent electrophile.[2] It can alkylate any nucleophilic sites on your molecule of interest (e.g., electron-rich aromatic rings, sulfur-containing residues) or even the solvent.

    • Solution: Use a Scavenger. To prevent this, always include a scavenger in your reaction mixture. The scavenger's role is to trap the tert-butyl cation before it can react with your product.[12]

      • Common Scavengers: Anisole, thioanisole, or triethylsilane (TES) are typically added at 2-5% (v/v) to the reaction mixture.

  • Side Product Type B: Azetidine Ring-Opened Products

    • Explanation: The inherent strain of the azetidine ring makes it susceptible to nucleophilic attack, which can lead to ring-opening.[5][8] While the N-benzyl group provides some stability, harsh acidic conditions can potentially protonate the ring nitrogen, making the ring carbon atoms more electrophilic and vulnerable to attack by a nucleophile (e.g., the counter-ion of the acid). This is a more significant risk with prolonged reaction times or elevated temperatures.

    • Solution: Use Milder Conditions and Monitor Closely. If you suspect ring-opening, switch to a less aggressive deprotection protocol. Using 4M HCl in dioxane at 0°C is often a good starting point.[13] Avoid prolonged heating and monitor the reaction carefully to stop it as soon as the starting material is consumed.

Azetidine_Instability cluster_1 Potential Azetidine Instability Pathway stable N-Benzylated Azetidine Ring (Relatively Stable) harsh Harsh Acidic Conditions (e.g., Excess H+, Heat) protonated_ring Protonated/Activated Ring (Increased Strain & Electrophilicity) harsh->protonated_ring Activation nucleophile Nucleophile Attack (e.g., Cl-, H2O) protonated_ring->nucleophile Vulnerable to opened Ring-Opened Products (Undesired Side Reaction) nucleophile->opened Leads to

Caption: Conceptual pathway for azetidine ring instability.

Issue 3: How can I effectively monitor the reaction progress and confirm my product's identity?

A: Proper reaction monitoring is crucial to avoid over-exposure to acid and minimize side reactions.

  • Thin-Layer Chromatography (TLC): This is the quickest and most common method.[11]

    • The deprotected product (a free amine) will be significantly more polar than the Boc-protected starting material and will have a much lower Rf value.

    • Pro-Tip: Use a ninhydrin stain. Ninhydrin reacts with primary and secondary amines to produce a distinct purple or yellow color, providing unambiguous confirmation that the free amine has been formed.[11] The Boc-protected starting material will not stain with ninhydrin.

  • Liquid Chromatography-Mass Spectrometry (LC-MS):

    • Use: Ideal for quantitative monitoring and identifying impurities.

    • Observation: You will see the mass peak corresponding to the starting material decrease while the mass peak for the deprotected product increases. This also allows you to identify the masses of any side products, aiding in their structural elucidation.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Use: Primarily for final product confirmation.

    • Observation: The most telling sign of complete deprotection is the complete disappearance of the sharp singlet peak corresponding to the nine protons of the tert-butyl group, typically found around 1.4 ppm.[11]

Section 3: Protocols & Best Practices
Protocol 1: Standard Procedure for Boc Deprotection using TFA/DCM

This protocol is a robust starting point for complete Boc removal.

  • Preparation: In a round-bottom flask, dissolve the tert-Butyl (1-benzylazetidin-3-yl)carbamate (1.0 eq) in Dichloromethane (DCM) to a concentration of approximately 0.1 M.

  • Scavenger Addition: Add a scavenger, such as anisole or thioanisole (0.2-0.5 eq, or ~5% v/v).

  • Cooling: Cool the solution to 0°C in an ice bath. This helps to control any initial exotherm and minimize side reactions.

  • Acid Addition: Slowly add Trifluoroacetic Acid (TFA) (10-20 eq, or 25-50% v/v) to the stirred solution.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 30-60 minutes.

  • Monitoring: Monitor the reaction's progress by TLC (staining with ninhydrin) or LC-MS every 15-20 minutes until the starting material is no longer visible.

  • Workup: Once complete, concentrate the reaction mixture in vacuo to remove the DCM and excess TFA.

  • Isolation: The resulting product will be the trifluoroacetate salt. It can be precipitated by adding cold diethyl ether, isolated by filtration, and washed with additional cold ether to yield the amine salt as a solid. Alternatively, a basic workup can be performed to isolate the free amine.

Protocol 2: Workflow for Assessing Compound Stability (Forced Degradation)

Use this workflow to determine the stability of the title compound under your specific experimental conditions (e.g., during a subsequent reaction step that requires a mild acid).

Stability_Workflow cluster_2 Forced Degradation Study Workflow prep 1. Prepare Stock Solution of Compound in a Suitable Solvent conditions 2. Aliquot into Vials & Add Specific Acidic Reagent (e.g., your reaction buffer) prep->conditions timepoint_zero 3. Take 'Time Zero' Sample (Quench & Analyze via LC-MS) conditions->timepoint_zero incubation 4. Incubate at Desired Temperature (e.g., RT, 50°C) timepoint_zero->incubation sampling 5. Sample at Regular Intervals (e.g., 1h, 4h, 8h, 24h) incubation->sampling analysis 6. Quench & Analyze Each Sample by LC-MS sampling->analysis data 7. Plot % Remaining Compound vs. Time to Determine Degradation Rate analysis->data

Caption: Experimental workflow for a stability assessment study.

References
  • Benchchem. (n.d.). An In-depth Technical Guide to the Solubility and Stability of tert-Butyl (3-aminopropyl)carbamate.
  • Benchchem. (n.d.). Application Notes and Protocols: Deprotection of the Boc Group Under Acidic Conditions.
  • Coldham, I., et al. (2014). Amine Protection/α-Activation with the tert-Butoxythiocarbonyl Group: Application to Azetidine Lithiation–Electrophilic Substitution. Organic Letters. ACS Publications.
  • Scott, J. S., et al. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. ACS Medicinal Chemistry Letters. NIH.
  • ResearchGate. (n.d.). Facile ring cleavage of basic azetidines.
  • Chemistry Steps. (n.d.). Boc Protecting Group for Amines.
  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups.
  • Gámez-Montaño, R. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing.
  • ResearchGate. (2012). Stability of N-BOC-group during RP-chromatography with eluent ACN/H2O/TFA?.
  • Kumar, A., & Kumar, S. (2017). Recent advances in synthetic facets of immensely reactive azetidines. RSC Publishing.
  • J&K Scientific LLC. (n.d.). BOC Protection and Deprotection.
  • Benchchem. (n.d.). Troubleshooting incomplete Boc deprotection.
  • Reddit. (2024). Advice on N-boc deprotection in the presence of acid sensitive groups.
  • Master Organic Chemistry. (n.d.). Amine Protection and Deprotection.
  • Benchchem. (n.d.). Technical Support Center: Troubleshooting Incomplete Boc Deprotection in Solid-Phase Peptide Synthesis.
  • Master Organic Chemistry. (2018). Protecting Groups for Amines: Carbamates.

Sources

Optimization

Technical Support Center: Reaction Monitoring for tert-Butyl (1-benzylazetidin-3-yl)carbamate Synthesis

Welcome to the technical support guide for the synthesis and analysis of tert-Butyl (1-benzylazetidin-3-yl)carbamate. This resource is designed for researchers, scientists, and drug development professionals to provide i...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis and analysis of tert-Butyl (1-benzylazetidin-3-yl)carbamate. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into monitoring this critical reaction using Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC). We will explore the causality behind experimental choices and provide robust troubleshooting protocols to ensure the success of your synthesis.

Overview of the Synthesis

The synthesis of tert-Butyl (1-benzylazetidin-3-yl)carbamate is a standard N-alkylation reaction. It involves the nucleophilic substitution of a benzyl halide by the secondary amine of the azetidine ring of tert-butyl (azetidin-3-yl)carbamate. A non-nucleophilic base is typically required to facilitate the reaction by deprotonating the azetidine nitrogen, thereby increasing its nucleophilicity.

Reaction Scheme:

  • Starting Material (SM): tert-Butyl (azetidin-3-yl)carbamate

  • Reagent: Benzyl Bromide (or Chloride)

  • Base: e.g., K₂CO₃, Cs₂CO₃, DIPEA

  • Product (P): tert-Butyl (1-benzylazetidin-3-yl)carbamate[1]

The azetidine moiety is a valuable scaffold in medicinal chemistry, and this particular compound serves as a key intermediate in the development of various therapeutic agents.[2][3][4] Accurate reaction monitoring is paramount to maximizing yield, minimizing impurities, and ensuring reproducible results.

Reaction_Workflow cluster_prep Reaction Setup cluster_reaction Reaction & Monitoring cluster_workup Workup & Purification SM tert-Butyl (azetidin-3-yl)carbamate Mix Combine SM, Base, Solvent SM->Mix Base Base (e.g., K2CO3) Base->Mix Solvent Solvent (e.g., Acetonitrile) Solvent->Mix Reagent Benzyl Bromide AddReagent Add Benzyl Bromide Reagent->AddReagent Mix->AddReagent Stir Stir at RT or Heat AddReagent->Stir Monitor Monitor by TLC/HPLC Stir->Monitor Monitor->Stir Incomplete Quench Quench Reaction Monitor->Quench Complete Extract Aqueous Workup Quench->Extract Purify Column Chromatography Extract->Purify Product Isolate Pure Product Purify->Product

Caption: General workflow for the synthesis of tert-Butyl (1-benzylazetidin-3-yl)carbamate.

Reaction Monitoring by Thin-Layer Chromatography (TLC)

TLC is an indispensable tool for rapid, qualitative assessment of reaction progress. It allows for the simultaneous analysis of the starting materials, reaction mixture, and product, providing a visual snapshot of the conversion.[5]

Experimental Protocol: TLC Analysis
  • Plate Preparation: Use silica gel 60 F254 plates. Draw a light pencil line ~1 cm from the bottom to serve as the baseline.

  • Solvent System (Eluent) Selection: The polarity of the eluent is critical. A common starting point is a mixture of a non-polar solvent like hexanes and a polar solvent like ethyl acetate.[6] For this reaction, a system of 30-50% Ethyl Acetate in Hexanes is often effective. If the starting material remains at the baseline, increase polarity by adding more ethyl acetate or a small amount (~5%) of methanol.

  • Spotting: Dissolve small aliquots of your starting amine, benzyl bromide, and the reaction mixture in a suitable solvent (e.g., DCM or Ethyl Acetate). Spot them on the baseline. It is crucial to co-spot the starting material and the reaction mixture in the same lane to confirm the presence or disappearance of the starting material.[5]

  • Development: Place the TLC plate in a chamber saturated with the eluent vapor. Ensure the baseline is above the solvent level. Allow the solvent front to travel up the plate until it is ~1 cm from the top.

  • Visualization:

    • UV Light: Remove the plate and mark the solvent front. Examine the plate under short-wave UV light (254 nm). The product, containing the benzyl group, will be UV-active and appear as a dark spot. Benzyl bromide is also UV-active. The starting amine, lacking a strong chromophore, will likely be invisible.[7][8]

    • Staining: After UV visualization, use a chemical stain.

      • Potassium Permanganate (KMnO₄) Stain: A general-purpose stain that reacts with most organic compounds. Dip the plate in the stain and gently heat with a heat gun. Spots will appear as yellow/brown on a purple background.[8]

      • Ninhydrin Stain: This stain is excellent for visualizing amines.[9] While it is most sensitive for primary amines, it can detect the Boc-protected amine, often appearing as a yellow or faint pink/purple spot after heating.[5][9] Heating is crucial as it can cause in-situ cleavage of the Boc-group, revealing the primary amine for staining.[9]

Interpreting the TLC Plate

The key to monitoring is observing the disappearance of the starting amine and the appearance of a new, less polar product spot.

CompoundExpected Rf Value*UV Active (254 nm)Staining (KMnO₄)Staining (Ninhydrin)
tert-Butyl (azetidin-3-yl)carbamate (SM)~0.1 - 0.2NoYes (Yellow/Brown)Yes (Yellow/Pink)
Benzyl BromideHigh (near solvent front)YesYes (Yellow/Brown)No
Product (P) ~0.4 - 0.6 Yes Yes (Yellow/Brown) Yes (Yellow/Pink)

*Rf values are approximate and highly dependent on the exact eluent composition, temperature, and plate type.

TLC_Plate cluster_plate TLC Plate (40% EtOAc/Hexanes) cluster_spots plate SM_lane SM RXN_lane Rxn P_lane P SM_spot SM RXN_SM_spot SM RXN_P_spot P P_spot P baseline Baseline solvent_front Solvent Front

Caption: Idealized TLC plate showing reaction completion.

Reaction Monitoring by High-Performance Liquid Chromatography (HPLC)

HPLC offers high-resolution, quantitative analysis, making it ideal for confirming reaction completion, identifying minor impurities, and determining purity of the final product. Reversed-phase (RP) HPLC is the most common mode for this type of molecule.[10]

Experimental Protocol: HPLC Analysis
  • Sample Preparation: Dilute a small aliquot of the reaction mixture in the mobile phase or a compatible solvent (e.g., acetonitrile/water mixture) to a concentration of ~0.1-1.0 mg/mL. Filter the sample through a 0.22 or 0.45 µm syringe filter.

  • HPLC System & Column: A standard HPLC system with a UV detector is sufficient. A C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is a robust choice.

  • Method Parameters: The mobile phase composition is key to achieving good separation.[11]

    • Mobile Phase A: Water + 0.1% Trifluoroacetic Acid (TFA)

    • Mobile Phase B: Acetonitrile (ACN) + 0.1% Trifluoroacetic Acid (TFA)

    • Rationale for TFA: Basic amines can interact with residual silanol groups on the silica-based C18 column, leading to poor peak shape (tailing). TFA is an ion-pairing agent that protonates the amines, ensuring a consistent charge and minimizing these secondary interactions, resulting in sharper peaks.[12][13]

    • Gradient: A gradient elution is recommended to separate the polar starting material from the more non-polar product effectively.

      • 0-2 min: 10% B

      • 2-15 min: 10% to 90% B

      • 15-18 min: 90% B

      • 18-20 min: 10% B (re-equilibration)

    • Flow Rate: 1.0 mL/min

    • Detection: UV at 254 nm (due to the benzyl group).

    • Injection Volume: 5-10 µL

Interpreting the HPLC Chromatogram

In reversed-phase HPLC, retention time increases with decreasing polarity.

CompoundExpected Retention Time (t_R)*Rationale
tert-Butyl (azetidin-3-yl)carbamate (SM)Early eluting (~3-5 min)Highly polar, weak interaction with C18 phase.
Product (P) Later eluting (~9-12 min) Addition of non-polar benzyl group increases hydrophobicity and retention.
Benzyl BromideLater eluting (~13-15 min)Non-polar, strong interaction with C18 phase.

*Retention times are illustrative and will vary significantly based on the specific HPLC system, column, and gradient profile.

The reaction is considered complete when the peak corresponding to the starting material is consumed (<1-2% remaining area) and the product peak is the major component.

Troubleshooting Guide & FAQs

This section addresses specific issues you may encounter during the synthesis and monitoring.

Troubleshooting Q&A

Q1: My TLC/HPLC shows a significant amount of starting material remaining even after several hours. What should I do?

  • A: This indicates an incomplete or stalled reaction.

    • Causality: The N-alkylation may be slow due to several factors. The base may be too weak or not sufficiently soluble to deprotonate the azetidine nitrogen effectively. The reaction temperature may be too low, or the benzyl bromide may have degraded.

    • Solutions:

      • Check the Base: Ensure you are using an adequate excess (typically 1.5-2.0 equivalents) of a suitable base like K₂CO₃ or Cs₂CO₃. For stubborn reactions, a stronger base or different solvent may be needed.[14]

      • Increase Temperature: Gently heat the reaction mixture (e.g., to 40-50 °C) and continue monitoring.

      • Check Reagents: Ensure your benzyl bromide is not old or degraded. Consider adding a fresh portion.

      • Add Iodide: A catalytic amount of sodium or potassium iodide can be added to in-situ convert benzyl bromide/chloride to the more reactive benzyl iodide (Finkelstein reaction).

Q2: I see an unexpected spot on my TLC (or peak in my HPLC) that is not my starting material or product. What could it be?

  • A: This is likely a side product or an impurity.

    • Causality: While this reaction is generally clean, side products can form. A common possibility is the cleavage of the tert-butoxycarbonyl (Boc) protecting group.

    • Solutions:

      • Boc-Deprotection: The Boc group is generally stable under basic conditions but can be cleaved by acid.[15][16][17] If your workup involves an acidic wash, this could be the cause.[18] The resulting free amine (1-benzylazetidin-3-amine) would be very polar and likely appear as a new spot near the baseline on TLC. To confirm, you can run a TLC with a more polar eluent (e.g., 10% MeOH in DCM) to see if the spot moves.

      • Impurity in Starting Material: Run a TLC/HPLC of your starting materials individually to ensure they are pure.

Q3: My amine spots are streaking badly on the TLC plate. How can I get clean spots?

  • A: Streaking is a classic sign of strong interaction between a basic compound and the acidic silica gel. [19]

    • Causality: The lone pair on the nitrogen atoms of your starting material and product can bind tightly to the acidic silanol (Si-OH) groups on the silica surface, preventing clean elution.

    • Solution: Add a small amount of a basic modifier to your eluent. Incorporating 0.5-1% triethylamine (Et₃N) or a few drops of concentrated ammonium hydroxide into your TLC solvent system will neutralize the active sites on the silica, leading to sharp, well-defined spots.[5]

Q4: My product peak in the HPLC chromatogram is tailing or very broad.

  • A: This is the HPLC equivalent of TLC streaking and has the same root cause.

    • Causality: Secondary interactions between the basic amine moieties and acidic residual silanols on the C18 column packing material cause peak tailing.

    • Solutions:

      • Use an Acidic Modifier: As described in the protocol, adding 0.1% TFA to the mobile phase is the most common and effective solution.[12]

      • Use a Base-Deactivated Column: Modern HPLC columns (often labeled "end-capped" or designed for basic compounds) have fewer accessible silanol groups and will provide better peak shape for amines even without mobile phase modifiers.

      • Increase Column Temperature: Raising the column temperature (e.g., to 35-40 °C) can sometimes improve peak shape by reducing the viscosity of the mobile phase and speeding up mass transfer.

Troubleshooting Start Problem Observed During Monitoring Incomplete Incomplete Reaction (High SM Signal) Start->Incomplete Streaking TLC Streaking or HPLC Peak Tailing Start->Streaking ExtraSpot Unexpected Spot/Peak Start->ExtraSpot Sol_Incomplete 1. Check base/reagents 2. Increase temperature 3. Add catalytic NaI Incomplete->Sol_Incomplete Solution Sol_Streaking 1. TLC: Add 1% Et3N to eluent 2. HPLC: Add 0.1% TFA to mobile phase Streaking->Sol_Streaking Solution Sol_ExtraSpot 1. Check for Boc-deprotection 2. Analyze SM for impurities 3. Consider side reactions ExtraSpot->Sol_ExtraSpot Solution

Caption: A decision tree for troubleshooting common reaction monitoring issues.

Frequently Asked Questions (FAQs)
  • FAQ 1: How do I quickly find the best TLC solvent system?

    • A good practice is to test three solvent systems of differing polarity and selectivity in parallel.[6] For example: 1) 30% EtOAc/Hexanes, 2) 50% EtOAc/Hexanes, and 3) 5% MeOH/DCM. This will quickly tell you which system provides the best separation between your starting material and product, aiming for a product Rf between 0.3 and 0.5.

  • FAQ 2: Can I use my TLC solvent system for column chromatography?

    • Yes, the TLC eluent is an excellent starting point for developing your flash chromatography purification method. Generally, you will want to use a slightly less polar solvent system for the column than the one used for TLC to ensure good separation. A common rule of thumb is to target a product Rf of ~0.2-0.3 on the TLC plate for the corresponding column eluent.[5]

  • FAQ 3: Why can't I see my starting material, tert-butyl (azetidin-3-yl)carbamate, under UV light?

    • UV visualization at 254 nm relies on the presence of a conjugated π-system (like an aromatic ring) that absorbs UV light. The starting material is an aliphatic carbamate and lacks such a system, making it UV-inactive. This is why using a chemical stain like KMnO₄ or ninhydrin is essential to visualize it.[8]

  • FAQ 4: Is it possible for the Boc group to cleave under the basic reaction conditions?

    • It is highly unlikely. The Boc protecting group is specifically designed to be stable to basic and nucleophilic conditions.[16][17] Its removal (deprotection) requires acidic conditions, typically strong acids like TFA or HCl in dioxane.[20] If you observe Boc deprotection, it almost certainly occurred during an acidic workup step, not the reaction itself.

References
  • ResearchGate. (2015). Deprotection of a Primary Boc Group under Basic Conditions. Retrieved from [Link]

  • Reddit. (2021). Why is boc stable to hydrolysis under basic conditions?. Retrieved from [Link]

  • Agilent. (2009). Analysis of Polar Compounds Using 100% Aqueous Mobile Phases with Agilent ZORBAX Eclipse Plus Phenyl-Hexyl and Other ZORBAX Phenyl Columns. Retrieved from [Link]

  • ACS Green Chemistry Institute. (n.d.). Bases - Reagent Guides. Retrieved from [Link]

  • SIELC Technologies. (n.d.). HPLC Method for Separation of Amines in Non Aqueous MP on BIST B+ Column. Retrieved from [Link]

  • Curly Arrow. (2008). Let's talk about TLCs Part 4 - Ninhydrin Stain. Retrieved from [Link]

  • VanVeller Lab, Iowa State University. (n.d.). Resources - How to TLC. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

  • Moravek. (n.d.). Exploring the Different Mobile Phases in HPLC. Retrieved from [Link]

  • Phenomenex. (2024). Mobile Phase Optimization: A Critical Factor in HPLC. Retrieved from [Link]

  • Chiral Technologies. (2021). CHIRALPAK Immobilized Columns: Mobile Phase Modifiers & Additives. Retrieved from [Link]

  • Hindawi. (2013). N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. Retrieved from [Link]

  • Reddit. (2020). TLC Seperation of N-Boc thiol. Retrieved from [Link]

  • University of Rochester. (n.d.). TLC Stains. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). TLC Visualization. Retrieved from [Link]

  • Biotage. (2023). Using TLC to Scout Flash Chromatography Solvents. Retrieved from [Link]

  • ResearchGate. (2021). Chemoenzymatic Synthesis of tert-Butyl ((3R, 6R)-6-methyl-piperidin-3-yl)carbamate. Retrieved from [Link]

  • ResearchGate. (2015). Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. Retrieved from [Link]

  • PubChem. (n.d.). tert-Butyl (1-benzhydrylazetidin-3-yl)carbamate. Retrieved from [Link]

  • National Institutes of Health. (2015). Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Stereochemical Integrity of (1-benzylazetidin-3-yl)carbamates

Prepared by the Office of the Senior Application Scientist Welcome to the technical support center for chiral azetidine chemistry. This guide provides in-depth troubleshooting advice and answers to frequently asked quest...

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support center for chiral azetidine chemistry. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the prevention of racemization during chemical transformations of tert-Butyl (1-benzylazetidin-3-yl)carbamate and its derivatives. Our goal is to equip researchers, scientists, and drug development professionals with the mechanistic understanding and practical protocols necessary to maintain the stereochemical purity of these valuable building blocks.

Frequently Asked Questions (FAQs)
Q1: I am performing a reaction that requires a base. Why am I observing significant racemization at the C3 position of my azetidine?

A1: Racemization at the C3 position is almost always linked to the abstraction of the proton at that chiral center.[1][2] This is a classic acid-base reaction. When a sufficiently strong base is used, it can remove the C3 proton, generating a planar carbanion intermediate. This intermediate loses its stereochemical information. Subsequent protonation can occur from either face of the planar structure, leading to a mixture of both (R) and (S) enantiomers.

Key Factors Influencing Base-Catalyzed Racemization:

  • Base Strength (pKa): Stronger bases will deprotonate the C3 position more readily.

  • Base Steric Hindrance: Less hindered bases, like triethylamine (TEA), can more easily access the C3 proton compared to bulky bases like N,N-diisopropylethylamine (DIPEA).[3][4]

  • Temperature: Higher temperatures increase the rate of all reactions, including the deprotonation-reprotonation equilibrium that causes racemization.[3]

  • Solvent: Polar aprotic solvents like DMF or DMSO can stabilize the charged carbanion intermediate, potentially favoring racemization.[3]

Q2: Which bases are recommended to minimize racemization during reactions like acylations or alkylations?

A2: The choice of base is critical. The ideal base should be strong enough to facilitate the desired reaction (e.g., deprotonate a nucleophile or scavenge acid) but not so strong or unhindered that it readily deprotonates the C3 carbon.

Base TypeExample(s)Recommendation LevelRationale
Highly Recommended N,N-diisopropylethylamine (DIPEA), 2,4,6-Collidine✅✅✅Sterically hindered, making abstraction of the C3 proton kinetically unfavorable.[3][4]
Use with Caution N-Methylmorpholine (NMM), Pyridine✅✅Weaker bases that are less likely to cause racemization than TEA, but caution is still advised.[3]
Not Recommended Triethylamine (TEA), DBU, Metal hydroxides (NaOH, KOH)TEA is relatively unhindered and basic enough to promote racemization.[4] DBU and metal hydroxides are strong bases known to cause epimerization.[1][5]
Q3: I need to deprotect the Boc group. What are the best conditions to avoid racemization and side reactions?

A3: Standard Boc deprotection using strong acids like neat trifluoroacetic acid (TFA) is generally effective and poses a low risk of racemization at the adjacent C3 position because the mechanism does not involve proton abstraction at the chiral center.[6] The primary concern is the potential for side reactions if other acid-sensitive functional groups are present.

For highly sensitive substrates, milder acidic conditions are preferred.

  • Recommended Standard Protocol: A solution of 20-50% TFA in a non-polar solvent like dichloromethane (DCM) at 0 °C to room temperature is a robust method.[6]

  • Milder Alternative: Using HCl (e.g., 4M in dioxane or generated in situ from acetyl chloride in methanol) can be effective and is often used.[7]

  • Non-Acidic Methods: While less common, thermal deprotection or methods using reagents like p-toluenesulfonic acid can also be employed, though they may require more optimization.[8][9]

Q4: After Boc-deprotection, I am trying to perform an N-alkylation on the resulting primary amine at C3. How do I prevent racemization now that the proton is more acidic?

A4: The C3 proton becomes significantly more acidic after Boc deprotection due to the presence of the free amine. Reductive amination is the overwhelmingly preferred method for N-alkylation in this scenario as it avoids the use of strong bases.

Recommended Workflow for N-Alkylation:

  • Form the Imine/Shiff Base: React the primary amine with an aldehyde or ketone under neutral or mildly acidic conditions.

  • Reduce the Imine: Use a mild reducing agent like sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH₃CN). These reagents are selective for the iminium ion and will not reduce other functional groups under these conditions.

This strategy completely avoids the basic conditions that would lead to rapid racemization.

Troubleshooting Guide: Core Mechanisms and Protocols
Understanding the Racemization Mechanism

The primary vulnerability of tert-Butyl (1-benzylazetidin-3-yl)carbamate to racemization lies in the acidity of the proton at the C3 stereocenter. A basic reagent can initiate an equilibrium that compromises stereochemical integrity.

Caption: Base abstracts the C3 proton, forming a planar, achiral intermediate. Re-protonation can occur from either face, yielding a racemic mixture.

Protocol 1: Stereo-retentive Boc Deprotection

This protocol uses mild acidic conditions to remove the tert-butyloxycarbonyl (Boc) group while preserving the stereochemistry at C3.

Materials:

  • tert-Butyl (1-benzylazetidin-3-yl)carbamate (1.0 eq)

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine, Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the Boc-protected azetidine (1.0 eq) in anhydrous DCM (approx. 0.1 M solution) in a round-bottom flask under an inert atmosphere (e.g., Argon).

  • Cool the solution to 0 °C using an ice-water bath.

  • Slowly add TFA (2.0 - 5.0 eq) dropwise to the stirred solution.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 1-3 hours.

  • Upon completion, carefully quench the reaction by slowly adding saturated NaHCO₃ solution until gas evolution ceases and the pH of the aqueous layer is basic (>8).

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude amine.

  • Quality Control: Analyze the stereochemical purity of the product using chiral HPLC to confirm the retention of configuration.

Troubleshooting Workflow: Diagnosing Racemization

If you suspect a loss of stereochemical purity, follow this logical workflow to identify the cause.

troubleshooting_workflow start Racemization Detected in Product (via Chiral HPLC/NMR) check_base Was a base used? start->check_base check_temp Was reaction run at > RT? check_base->check_temp No sol_base Root Cause: Base-Induced Epimerization Solution: 1. Switch to a bulky base (DIPEA). 2. Use a weaker, non-nucleophilic base. 3. Consider a base-free method (e.g., reductive amination). check_base->sol_base Yes check_time Was reaction time prolonged (> 24h)? check_temp->check_time No sol_temp Root Cause: Thermal Racemization Solution: 1. Run reaction at 0 °C or lower. 2. Maintain cold temperature throughout. check_temp->sol_temp Yes check_sm Is the starting material stereochemically pure? check_time->check_sm No sol_time Root Cause: Equilibrium-Driven Racemization Solution: 1. Optimize for shorter reaction times. 2. Monitor closely and quench upon completion. check_time->sol_time Yes sol_sm Root Cause: Impure Starting Material Solution: 1. Re-purify starting material. 2. Synthesize fresh batch with stereo-control. check_sm->sol_sm

Caption: A logical workflow to troubleshoot and identify the source of racemization in a reaction.

References
  • Strategies to reduce epimerization during synthesis of chiral 2-aminoacetamides. Benchchem.
  • Synthesising Complex Chiral Amines Through Resolution-Racemisation-Recycle. University of Leeds.
  • Base catalyzed racemization of amino acid derivatives. ResearchGate. Available at: [Link]

  • New Strategies for the Synthesis of 1- and 2-Azetines and Their Applications as Value-Added Building Blocks. National Institutes of Health (NIH). Available at: [Link]

  • Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. Frontiers in Chemistry. Available at: [Link]

  • Molecular basis for azetidine-2-carboxylic acid biosynthesis. PubMed Central (PMC). Available at: [Link]

  • Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. National Institutes of Health (NIH). Available at: [Link]

  • Racemization, Enantiomerization and Diastereomerization. Springer Link. Available at: [Link]

  • Solvent-Free Mechanochemical Deprotection of N-Boc Group. FULIR. Available at: [Link]

  • Amino Acid Racemases: Functions and Mechanisms. ResearchGate. Available at: [Link]

  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Royal Society of Chemistry. Available at: [Link]

  • Easy access to constrained peptidomimetics and 2,2- disubstituted azetidines by unexpected reactivity profile of α-lithiated N-Boc-azetidines. Royal Society of Chemistry. Available at: [Link]

  • Racemisation of amines. Google Patents.
  • Regioselective Epimerization of cis-3-Amino-4-oxo-azetidine-2-sulfonic Acid and Synthesis of Monocyclic β-Lactams. ResearchGate. Available at: [Link]

  • Stereoselective synthesis of azetidines and pyrrolidines from N-tert-butylsulfonyl(2-aminoalkyl)oxiranes. PubMed. Available at: [Link]

  • A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. MDPI. Available at: [Link]

  • Azetidine amino acid biosynthesis by non-heme iron-dependent enzymes. PubMed Central (PMC). Available at: [Link]

  • Azetidine amino acid biosynthesis by non-haem iron-dependent enzymes. ResearchGate. Available at: [Link]

  • Any suggestion on Boc deprotection without using acid? ResearchGate. Available at: [Link]

  • Stereochemical Aspects of a Two-Step Staudinger Reaction − Asymmetric Synthesis of Chiral Azetidine2-ones. ResearchGate. Available at: [Link]

  • Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. National Institutes of Health (NIH). Available at: [Link]

  • A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated Catalyst-free Conditions. Canadian Center of Science and Education. Available at: [Link]

  • Synthesis of azetidines by aza Paternò–Büchi reactions. PubMed Central (PMC). Available at: [Link]

  • SYNTHESIS OF TERT-BUTYL (1S,2S)-2-METHYL-3-OXO-1-PHENYLPROPYLCARBAMATE BY ASYMMETRIC MANNICH REACTION. Organic Syntheses. Available at: [Link]

  • tert-Butyl (1-benzhydrylazetidin-3-yl)carbamate. PubChem. Available at: [Link]

  • Asymmetric Syntheses of N-Boc 2-Substituted Pyrrolidines and Piperidines by Intramolecular Cyclization. ACS Publications. Available at: [Link]

  • Tert-butyl carbamate derivative and preparation method and application thereof. Google Patents.

Sources

Optimization

Technical Support Center: Synthesis of tert-Butyl (1-benzylazetidin-3-yl)carbamate

Welcome to the technical support center for the synthesis of tert-Butyl (1-benzylazetidin-3-yl)carbamate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common chal...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of tert-Butyl (1-benzylazetidin-3-yl)carbamate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and manage impurities during the production of this key pharmaceutical intermediate. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) based on established synthetic routes.

Overview of Synthetic Strategies

The synthesis of tert-Butyl (1-benzylazetidin-3-yl)carbamate is typically approached via two primary routes, each with its own set of potential challenges and impurity profiles.

  • Route A: Begins with the readily available tert-butyl azetidin-3-ylcarbamate, which is then N-benzylated.

  • Route B: Starts with the synthesis of 1-benzylazetidin-3-amine, followed by the protection of the primary amine with a tert-butoxycarbonyl (Boc) group.

This guide will address potential issues for both pathways, providing you with the necessary tools to identify, mitigate, and resolve common synthetic hurdles.

Visualizing the Synthetic Pathways

To better understand the transformations, let's visualize the two primary synthetic routes.

Synthetic_Routes cluster_A Route A cluster_B Route B A1 tert-Butyl azetidin-3-ylcarbamate A2 tert-Butyl (1-benzylazetidin-3-yl)carbamate A1->A2 Benzyl Halide, Base B1 1-Benzylazetidin-3-one B2 1-Benzylazetidin-3-amine B1->B2 Reductive Amination B3 tert-Butyl (1-benzylazetidin-3-yl)carbamate B2->B3 (Boc)2O, Base Over-benzylation Product tert-Butyl (1-benzylazetidin-3-yl)carbamate N Impurity Quaternary Ammonium Salt (Over-benzylation Impurity) Product:N->Impurity Further Alkylation BenzylHalide Benzyl Halide BenzylHalide->Impurity

Caption: Formation of the over-benzylation impurity.

Troubleshooting & Mitigation:

  • Control Stoichiometry: Use a slight excess (1.05-1.1 equivalents) of the benzyl halide. Adding the benzyl halide dropwise to the reaction mixture can help maintain a low concentration and minimize over-alkylation.

  • Purification: The quaternary salt is highly polar and can often be removed by a water wash during workup. If it persists, it can be separated by column chromatography using a more polar eluent system.

ImpurityStructureIdentification MethodRemoval Strategy
Over-benzylation Product 1,1-Dibenzyl-3-(tert-butoxycarbonylamino)azetidin-1-ium halideLC-MS, ¹H NMRAqueous workup; Column chromatography (high polarity eluent).
Unreacted Starting Material tert-Butyl azetidin-3-ylcarbamateTLC, LC-MSOptimize reaction conditions (base, temperature); Column chromatography.
Benzyl Alcohol C₆H₅CH₂OHGC-MS, ¹H NMRFormed from hydrolysis of benzyl halide. Removed by aqueous wash or evaporation under reduced pressure.

Route B: Boc Protection of 1-Benzylazetidin-3-amine

This route involves the initial synthesis of the benzylated azetidine core, followed by Boc protection. The purity of the intermediate, 1-benzylazetidin-3-amine, is crucial.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: The synthesis of my 1-benzylazetidin-3-amine intermediate is low-yielding. What are the common pitfalls?

A1: The synthesis of 1-benzylazetidin-3-amine, often from 1-benzylazetidin-3-one via reductive amination, can be challenging.

  • Reductant Choice: Sodium triacetoxyborohydride (STAB) is generally a good choice for this transformation as it is milder than sodium borohydride and can be used in acidic conditions which favor iminium ion formation.

  • pH Control: Maintaining a slightly acidic pH (around 5-6) is optimal for the formation of the iminium intermediate without significant side reactions.

  • Amine Source: Using a large excess of the amine source (e.g., ammonia in the form of ammonium acetate) is necessary to drive the reaction to completion.

Q2: During the Boc protection step, I see multiple products forming. What are the likely side reactions?

A2: The reaction of 1-benzylazetidin-3-amine with di-tert-butyl dicarbonate ((Boc)₂O) is generally clean, but side products can arise.

  • Di-Boc Adduct: While less common for secondary amines, under forcing conditions or with a highly reactive amine, a second Boc group can add to the carbamate nitrogen. This is typically a minor impurity.

  • Urea Formation: If the (Boc)₂O degrades to form isocyanate, this can react with the starting amine to form a urea byproduct. This is more likely with prolonged reaction times at elevated temperatures. [1]

Boc_Protection_Side_Reactions Amine 1-Benzylazetidin-3-amine Urea Urea Impurity Amine->Urea Product Desired Product Amine->Product Boc2O (Boc)2O Isocyanate tert-Butyl isocyanate Boc2O->Isocyanate Degradation (heat) Boc2O->Product Isocyanate->Urea DiBoc Di-Boc Adduct Product->DiBoc Excess (Boc)2O Forcing Conditions

Caption: Potential side reactions during Boc protection.

Troubleshooting & Mitigation:

  • Temperature Control: Perform the Boc protection at room temperature or below (0 °C) to minimize the thermal decomposition of (Boc)₂O.

  • Stoichiometry: Use a slight excess (1.05-1.2 equivalents) of (Boc)₂O.

  • Purification: Most byproducts can be removed by standard column chromatography. Unreacted (Boc)₂O can be quenched with an amine-functionalized scavenger resin.

ImpurityStructureIdentification MethodRemoval Strategy
Di-Boc Adduct tert-Butyl Benzyl(1-benzylazetidin-3-yl)carbamateLC-MS, ¹H NMRColumn chromatography.
Urea Impurity 1-(1-Benzylazetidin-3-yl)-3-(tert-butyl)ureaLC-MS, IR, ¹H NMRColumn chromatography.
Unreacted Starting Material 1-Benzylazetidin-3-amineTLC, LC-MSDrive reaction to completion; Column chromatography.

Analytical Methods for Impurity Profiling

A robust analytical method is essential for monitoring reaction progress and ensuring final product purity.

High-Performance Liquid Chromatography (HPLC)

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid or trifluoroacetic acid) is typically effective.

  • Detection: UV at 254 nm.

  • Expected Elution Order: The highly polar quaternary salt (from Route A) will elute first, followed by the more polar starting materials, the product, and finally the less polar byproducts like the Di-Boc adduct.

Purification Protocols

General Column Chromatography Protocol

  • Slurry Loading: Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel.

  • Column Packing: Pack a silica gel column with an appropriate non-polar solvent (e.g., hexane or heptane).

  • Elution: Start with a non-polar eluent (e.g., 100% hexane) and gradually increase the polarity by adding ethyl acetate. A typical gradient might be from 0% to 50% ethyl acetate in hexane.

  • Fraction Collection: Collect fractions and analyze by TLC to identify those containing the pure product.

References

  • Yang, J. W., Pan, S. C., & List, B. (n.d.). SYNTHESIS OF TERT-BUTYL (1S,2S)-2-METHYL-3-OXO-1-PHENYLPROPYLCARBAMATE BY ASYMMETRIC MANNICH REACTION. Organic Syntheses Procedure.
  • PubChem. (n.d.). tert-Butyl (1-benzylpiperidin-3-yl)carbamate.
  • ChemUniverse. (n.d.). tert-butyl ((1-benzhydrylazetidin-3-yl)methyl)(methyl)
  • PubChem. (n.d.). tert-Butyl (1-benzhydrylazetidin-3-yl)carbamate.
  • PubChem. (n.d.). tert-Butyl(1-benzylpiperidin-3-yl)carbamate, (R)-.
  • Google Patents. (n.d.).
  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. [Link]

  • Carbamic acid, tert-butyl ester. Organic Syntheses Procedure.
  • Master Organic Chemistry. (2018). Protecting Groups for Amines: Carbamates. [Link]

  • ChemicalBook. (2025). tert-Butyl (azetidin-3-yl)
  • ResearchGate. (2025). An Unusual N Boc Deprotection of Benzamides under Basic Conditions.
  • National Center for Biotechnology Information. (n.d.). tert-Butyl N-{4-[N-(4-hydroxyphenyl)
  • ChemicalBook. (2025). tert-Butyl (azetidin-3-yl)
  • PubChem. (n.d.). TERT-BUTYL(1-BENZYLPIPERIDIN-3-YL)CARBAMATE, (R)-.
  • Chongqing Chemdad Co., Ltd. (n.d.). tert-Butyl (azetidin-3-yl)
  • BLD Pharm. (n.d.).
  • Sigma-Aldrich. (n.d.).
  • PubChem. (n.d.). tert-butyl N-(azetidin-3-yl)carbamate hydrochloride.
  • BLDpharm. (n.d.). 1257046-70-0|tert-Butyl ((1-acetylpiperidin-3-yl)methyl)

Sources

Troubleshooting

Technical Support Center: Scale-Up Synthesis of tert-Butyl (1-benzylazetidin-3-yl)carbamate

Welcome to the technical support resource for the synthesis and scale-up of tert-Butyl (1-benzylazetidin-3-yl)carbamate. This guide is designed for researchers, chemists, and process development professionals to navigate...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the synthesis and scale-up of tert-Butyl (1-benzylazetidin-3-yl)carbamate. This guide is designed for researchers, chemists, and process development professionals to navigate the common challenges encountered when transitioning this synthesis from the bench to larger scales. We will delve into troubleshooting common issues, answer frequently asked questions, and provide detailed protocols grounded in established chemical principles.

Overview of Synthetic Strategies

The synthesis of tert-Butyl (1-benzylazetidin-3-yl)carbamate typically proceeds via one of two primary routes, each with distinct advantages and challenges, particularly concerning scale-up. The choice of route often depends on the availability and cost of starting materials, as well as the desired purity profile of the final product.

  • Route A: N-benzylation of tert-butyl azetidin-3-ylcarbamate.

  • Route B: Boc-protection of 1-benzylazetidin-3-amine.

Understanding the nuances of each pathway is critical for successful and efficient large-scale production.

G cluster_0 Synthetic Pathways A1 tert-Butyl azetidin-3-ylcarbamate (Starting Material) A2 N-Benzylation (Benzyl Bromide, Base) A1->A2 Route A A3 tert-Butyl (1-benzylazetidin-3-yl)carbamate (Final Product) A2->A3 B1 1-Benzylazetidin-3-amine (Starting Material) B2 Boc Protection (Boc Anhydride, Base) B1->B2 Route B B2->A3 G start Crude Reaction Mixture step1 Quench Reaction (e.g., with water) start->step1 step2 Phase Separation (Organic/Aqueous) step1->step2 step3 Acid Wash (e.g., 1M HCl) step2->step3 step4 Separate Layers step3->step4 step5 Aqueous Layer (Contains basic starting materials/impurities) step4->step5 Discard step6 Organic Layer (Contains Product) step4->step6 step7 Base Wash (e.g., sat. NaHCO₃) step6->step7 step8 Brine Wash & Dry (e.g., MgSO₄) step7->step8 step9 Solvent Swap & Crystallization step8->step9 end Pure Crystalline Product step9->end

Reference Data & Comparative Studies

Validation

A Comparative Guide to the HPLC Analysis and Characterization of tert-Butyl (1-benzylazetidin-3-yl)carbamate

In the landscape of pharmaceutical development, the rigorous characterization of intermediates is paramount to ensuring the safety and efficacy of the final active pharmaceutical ingredient (API). Tert-Butyl (1-benzylaze...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development, the rigorous characterization of intermediates is paramount to ensuring the safety and efficacy of the final active pharmaceutical ingredient (API). Tert-Butyl (1-benzylazetidin-3-yl)carbamate is a key building block in the synthesis of various novel therapeutic agents, valued for its constrained azetidine ring and the versatile carbamate protecting group. Its chemical purity and, critically, its stereochemical integrity must be unambiguously established.

This guide provides an in-depth comparison of high-performance liquid chromatography (HPLC) methodologies for the comprehensive analysis of tert-Butyl (1-benzylazetidin-3-yl)carbamate. We will explore two orthogonal HPLC strategies: a robust reverse-phase method for achiral purity assessment and a high-resolution chiral separation for the critical determination of enantiomeric excess. The experimental designs detailed herein are grounded in established analytical principles for carbamates and chiral amines, providing a self-validating framework for researchers, scientists, and drug development professionals.

The Analytical Challenge: A Bifurcated Approach

The structure of tert-Butyl (1-benzylazetidin-3-yl)carbamate presents two distinct analytical challenges that necessitate different HPLC strategies:

  • Chemical Purity: The assessment of process-related impurities and degradation products.

  • Stereochemical Purity: The quantification of the desired enantiomer relative to its mirror image, as the azetidine ring at the 3-position is a chiral center.

This guide will therefore compare a reverse-phase HPLC (RP-HPLC) method suitable for chemical purity with a normal-phase chiral HPLC method for enantiomeric separation.

Method 1: Achiral Purity by Reverse-Phase HPLC

Reverse-phase chromatography is the workhorse of pharmaceutical analysis for its versatility in separating compounds with a range of polarities. For a molecule like tert-Butyl (1-benzylazetidin-3-yl)carbamate, a C18 column is an excellent starting point.

The Causality Behind Experimental Choices
  • Stationary Phase: A C18 (octadecylsilane) stationary phase is chosen for its hydrophobic character, which will interact with the nonpolar benzyl and tert-butyl groups of the analyte.

  • Mobile Phase: A gradient of acetonitrile (ACN) and water is employed to ensure the elution of both the main analyte and any potential impurities with differing polarities. A mild acidic additive like formic acid is incorporated to improve peak shape by protonating the tertiary amine in the azetidine ring, reducing tailing.

  • Detection:

    • UV Detection: The benzyl group contains a chromophore that allows for detection by UV absorbance, typically around 254 nm. This is a universal and non-destructive detection method.

    • Post-Column Derivatization with Fluorescence Detection: For enhanced sensitivity and selectivity, a post-column derivatization technique, adapted from EPA methods for N-methylcarbamates, can be employed.[1][2][3] This involves the hydrolysis of the carbamate to yield an amine, which then reacts with o-phthalaldehyde (OPA) and a thiol to produce a highly fluorescent derivative.[2][4] This approach is particularly useful for trace-level impurity analysis.

Experimental Workflow: RP-HPLC

RP_HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC System cluster_post_column Optional Post-Column Derivatization s_prep Dissolve sample in Mobile Phase A/B (50:50) injector Autosampler s_prep->injector Inject pump HPLC Pump (Gradient Elution) pump->injector column C18 Column (e.g., 250 x 4.6 mm, 5 µm) injector->column detector_uv UV Detector (254 nm) column->detector_uv To UV reagent_pump Reagent Pump column->reagent_pump To Post-Column System reactor Heated Reactor reagent_pump->reactor detector_fld Fluorescence Detector reactor->detector_fld reagents NaOH, OPA/ Mercaptoethanol reagents->reagent_pump

Caption: RP-HPLC workflow for achiral purity analysis.

Detailed Experimental Protocol: RP-HPLC
  • Chromatographic Conditions:

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: 30% B to 90% B over 20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 10 µL.

    • UV Detection: 254 nm.

  • Post-Column Derivatization (Optional):

    • Reagent 1: 0.075 N NaOH, delivered at 0.5 mL/min.

    • Reactor 1: 100 °C.

    • Reagent 2: OPA and 2-mercaptoethanol solution, delivered at 0.5 mL/min.

    • Reactor 2: Ambient temperature.

    • Fluorescence Detection: Excitation: 340 nm, Emission: 455 nm.[1]

Method 2: Enantiomeric Purity by Chiral HPLC

For chiral molecules, especially those intended for pharmaceutical use, the separation and quantification of enantiomers are non-negotiable. Chiral HPLC, utilizing a chiral stationary phase (CSP), is the gold standard for this analysis.[5] Polysaccharide-based CSPs, such as those derived from amylose or cellulose, are often highly effective for a broad range of chiral compounds, including those with amine functionalities.[6][7]

The Causality Behind Experimental Choices
  • Stationary Phase: An amylose-based CSP, such as one with tris(3,5-dimethylphenylcarbamate) as the chiral selector, is selected. These phases are known to provide excellent enantioselectivity for carbamate-containing compounds through a combination of hydrogen bonding, dipole-dipole, and π-π interactions.

  • Mobile Phase: Normal phase chromatography, using a mixture of a nonpolar solvent (e.g., hexane or heptane) and an alcohol (e.g., isopropanol or ethanol), is typically more effective for enantiomeric separations on polysaccharide CSPs. The alcohol component acts as a polar modifier, influencing retention and selectivity. A small amount of a basic additive, like diethylamine (DEA), is often necessary to improve the peak shape of basic analytes like our azetidine derivative by suppressing interactions with residual silanols on the silica support.[5]

Experimental Workflow: Chiral HPLC

Chiral_HPLC_Workflow cluster_prep_chiral Sample Preparation cluster_hplc_chiral Chiral HPLC System s_prep_c Dissolve sample in Mobile Phase injector_c Autosampler s_prep_c->injector_c Inject pump_c HPLC Pump (Isocratic Elution) pump_c->injector_c column_c Chiral Stationary Phase (e.g., Amylose-based) injector_c->column_c detector_uv_c UV Detector (254 nm) column_c->detector_uv_c

Caption: Chiral HPLC workflow for enantiomeric purity analysis.

Detailed Experimental Protocol: Chiral HPLC
  • Chromatographic Conditions:

    • Column: Amylose tris(3,5-dimethylphenylcarbamate) immobilized on silica gel, 250 mm x 4.6 mm, 5 µm particle size.

    • Mobile Phase: Hexane / Isopropanol / Diethylamine (80:20:0.1, v/v/v).

    • Elution: Isocratic.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25 °C.

    • Injection Volume: 10 µL.

    • UV Detection: 254 nm.

Performance Comparison

To provide a clear comparison, the following table summarizes the expected performance characteristics of each method for the analysis of tert-Butyl (1-benzylazetidin-3-yl)carbamate. The data presented are representative of typical results for these analytical techniques.

ParameterRP-HPLC with UVRP-HPLC with FluorescenceChiral HPLC with UV
Primary Application Chemical Purity, AssayTrace Impurity AnalysisEnantiomeric Purity
Typical Retention Time 12.5 min12.5 minEnantiomer 1: 9.8 minEnantiomer 2: 11.2 min
Resolution (Rs) > 2.0 (from impurities)> 2.0 (from impurities)> 1.8 (between enantiomers)
Limit of Detection (LOD) ~10 ng/mL~0.5 ng/mL~15 ng/mL (for minor enantiomer)
Limit of Quantitation (LOQ) ~30 ng/mL~1.5 ng/mL~50 ng/mL (for minor enantiomer)
Selectivity ModerateHighHigh (for enantiomers)
Development Complexity LowHighModerate

Discussion and Strategic Implementation

The choice between these methods is dictated by the analytical objective. For routine purity checks and lot release testing where the primary concern is the quantification of the main component and known impurities, the RP-HPLC with UV detection method is efficient, robust, and straightforward to implement.

When trace-level impurities or degradants are of concern, such as in stability studies, the RP-HPLC with post-column derivatization and fluorescence detection offers significantly superior sensitivity.[4] While the setup is more complex due to the additional pump and reactor, the enhanced selectivity can be crucial for detecting impurities that might co-elute or have poor UV chromophores.

The Chiral HPLC method is indispensable. For any chiral intermediate in a drug development pipeline, demonstrating control over the stereochemistry is a regulatory requirement. This method allows for the accurate determination of enantiomeric excess (%ee), a critical quality attribute. The development of a chiral separation often requires screening different CSPs and mobile phase compositions, but once established, the method is typically robust for its intended purpose.[8]

Conclusion

The comprehensive characterization of tert-Butyl (1-benzylazetidin-3-yl)carbamate requires a multi-faceted analytical approach. A standard RP-HPLC method with UV detection serves as a reliable tool for general purity assessment. For heightened sensitivity, post-column derivatization with fluorescence detection is a powerful alternative. Crucially, a well-developed chiral HPLC method is essential for controlling the stereochemical integrity of this important synthetic intermediate. By employing these orthogonal methods, researchers and drug developers can build a complete analytical profile, ensuring the quality and consistency of the material destined for further synthesis and, ultimately, for clinical use.

References

  • SIELC Technologies. (2018, May 16). tert-Butyl carbamate. Retrieved from [Link]

  • Krause, R. T. (1980). Further Characterization and Refinement of an HPLC Post-Column Fluorometric Labeling Technique for the Determination of Carbamate Insecticides. Journal of Chromatographic Science, 18(1), 34-37. Retrieved from [Link]

  • Frink, L. A., & Armstrong, D. W. (2014). Enantiomeric Separations of N–H/N–Me Aziridines Utilizing GC and HPLC. Chirality, 26(10), 609-614. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (1997). Method 531.2: Measurement of N-Methylcarbamoyloximes and N-Methylcarbamates in Water By Direct Aqueous Injection HPLC With Postcolumn Derivatization. Retrieved from [Link]

  • Agilent Technologies. (n.d.). The Determination of N-Methylcarbamate Pesticides by HPLC EPA Method 531.1. Retrieved from [Link]

  • PerkinElmer. (n.d.). Analysis of Carbamates by HPLC – U.S. EPA Method 531.1. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (1992). Method 8318: N-Methylcarbamates by High Performance Liquid Chromatography (HPLC). Retrieved from [Link]

  • Organic Syntheses. (n.d.). Carbamic acid, tert-butyl ester. Retrieved from [Link]

  • Bhookya, S., Pochampally, J., Valeru, A., Sunitha, V., Balabadra, S., Manga, V., & Kudle, K. R. (2017). Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies. Chemistry Central Journal, 11(1), 26. Retrieved from [Link]

  • PubChem. (n.d.). tert-Butyl (1-benzhydrylazetidin-3-yl)carbamate. Retrieved from [Link]

  • ChemUniverse. (n.d.). tert-Butyl ((1-benzhydrylazetidin-3-yl)methyl)(methyl)carbamate. Retrieved from [Link]

  • Adamas-beta. (n.d.). Tert-Butyl(1-Benzhydrylazetidin-3-Yl)Carbamate. Retrieved from [Link]

  • Dong, M. W. (2006). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International, 19(10), 534-545. Retrieved from [Link]

  • Shimadzu Corporation. (2016). Chiral Separation Using SFC and HPLC. Retrieved from [Link]

Sources

Comparative

comparing tert-Butyl (1-benzylazetidin-3-yl)carbamate with Boc-piperidine analogs

<From the Senior Application Scientist's Desk: A Comparative Guide to Azetidine and Piperidine Scaffolds in Medicinal Chemistry For the Attention of Researchers, Scientists, and Drug Development Professionals In the land...

Author: BenchChem Technical Support Team. Date: January 2026

<From the Senior Application Scientist's Desk: A Comparative Guide to Azetidine and Piperidine Scaffolds in Medicinal Chemistry

For the Attention of Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, the selection of a core heterocyclic scaffold is a decision of paramount importance. It dictates not only the synthetic feasibility of a drug candidate but also profoundly influences its physicochemical properties, pharmacokinetic profile, and ultimately, its therapeutic efficacy. Among the pantheon of saturated heterocycles, the four-membered azetidine and the six-membered piperidine rings stand out as privileged scaffolds, frequently appearing in a vast array of biologically active compounds and approved pharmaceuticals.[1][2][3][4][5]

This guide provides an in-depth, data-driven comparative analysis of tert-Butyl (1-benzylazetidin-3-yl)carbamate and its Boc-piperidine analogs. Our objective is to equip you with the nuanced understanding required to make informed decisions in the intricate process of drug design. We will delve into the subtle yet significant differences in their chemical reactivity, conformational flexibility, and metabolic stability, supported by experimental data and established protocols.

Part 1: The Tale of Two Rings - A Physicochemical Perspective

While separated by only two methylene units, the azetidine and piperidine rings exhibit distinct physicochemical properties that can be strategically leveraged in drug design. The inherent ring strain of the azetidine nucleus, approximately 25.4 kcal/mol, renders it more reactive than the relatively strain-free chair conformation of piperidine.[6] This heightened reactivity can be both an asset and a liability, a point we will explore in detail.

Propertytert-Butyl (1-benzylazetidin-3-yl)carbamateRepresentative Boc-Piperidine Analog*Key Considerations for Drug Design
Molecular Weight ( g/mol ) 338.4[7]290.4[8][9]The smaller azetidine scaffold can be advantageous in lead optimization to reduce molecular weight.
pKa of Conjugate Acid ~8.5-9.5 (estimated for N-alkyl azetidines)~11.22[10]Piperidines are significantly more basic. This has profound implications for salt formation, solubility, and off-target interactions (e.g., hERG). The lower basicity of azetidines can be a desirable trait to mitigate such liabilities.[11][12]
Calculated logP 3.0 (estimated)2.5 (estimated for N-benzyl analog)Both are lipophilic, but the larger piperidine ring can contribute more to lipophilicity. The choice between them can be a tool to fine-tune a compound's lipophilicity.[10]
Conformational Flexibility Planar and rigidPrefers a rigid chair conformation[10]The rigid, planar nature of the azetidine ring can offer a more defined vector for substituent placement, potentially leading to higher target affinity and selectivity. The chair conformation of piperidine offers axial and equatorial positions for substitution.

*Note: Data for a representative analog, tert-butyl (1-benzylpiperidin-3-yl)carbamate, is used for comparison.

Part 2: Reactivity and Synthetic Accessibility - A Double-Edged Sword

The ring strain of azetidines is a defining feature of their chemical reactivity. This strain makes them susceptible to nucleophilic ring-opening and ring-expansion reactions, providing synthetic routes to other valuable heterocyclic systems like pyrrolidines and piperidines.[13][14] While this offers synthetic versatility, it also implies a potential for lower stability under certain physiological or synthetic conditions.

In contrast, the piperidine ring is generally more robust and metabolically stable.[1] However, this stability can also translate to lower reactivity, sometimes necessitating harsher conditions for functionalization.

Below is a diagram illustrating the core structural differences and their influence on reactivity.

G cluster_0 Azetidine Scaffold cluster_1 Piperidine Scaffold Azetidine tert-Butyl (1-benzylazetidin-3-yl)carbamate Reactivity_A High Ring Strain (~25.4 kcal/mol) Azetidine->Reactivity_A Leads to Outcome_A Susceptible to Nucleophilic Ring-Opening Reactivity_A->Outcome_A Results in Piperidine Boc-Piperidine Analogs Reactivity_P Low Ring Strain (Chair Conformation) Piperidine->Reactivity_P Characterized by Outcome_P Greater Chemical and Metabolic Stability Reactivity_P->Outcome_P Leads to

Caption: Core structural differences and resulting reactivity.

Part 3: Applications in Drug Discovery - A Tale of Two Scaffolds

Both azetidine and piperidine scaffolds are well-represented in approved drugs and clinical candidates, underscoring their "privileged" status in medicinal chemistry.[1][2][3][4][5][15]

Piperidine-containing drugs are numerous and span a wide range of therapeutic areas, including CNS disorders, cancer, and infectious diseases.[1][5] The piperidine moiety often contributes to improved pharmacokinetic properties and metabolic stability.[1]

Azetidine-containing compounds are increasingly being explored to modulate physicochemical properties and improve drug-like characteristics.[16][17][18][19] The rigid azetidine core can serve as a valuable tool to orient substituents in a precise manner for optimal target engagement.[17] In some cases, replacing a piperidine with an azetidine has led to improved biological activity.[20]

The following workflow illustrates a general synthetic approach for incorporating these scaffolds.

G Start Starting Material (e.g., Epichlorohydrin or Protected Amino Alcohol) Azetidine_Path Formation of Azetidine Ring Start->Azetidine_Path Piperidine_Path Formation of Piperidine Ring Start->Piperidine_Path Boc_Protect_A N-Boc Protection Azetidine_Path->Boc_Protect_A Boc_Protect_P N-Boc Protection Piperidine_Path->Boc_Protect_P Functionalization_A Functionalization of Azetidine Boc_Protect_A->Functionalization_A Functionalization_P Functionalization of Piperidine Boc_Protect_P->Functionalization_P Deprotection_A Boc Deprotection Functionalization_A->Deprotection_A Deprotection_P Boc Deprotection Functionalization_P->Deprotection_P Final_A Final Azetidine-Containing Molecule Deprotection_A->Final_A Final_P Final Piperidine-Containing Molecule Deprotection_P->Final_P

Sources

Validation

A Senior Application Scientist's Guide to the Synthesis and Evaluation of tert-Butyl (1-benzylazetidin-3-yl)carbamate Derivatives

Authored for Researchers, Scientists, and Drug Development Professionals The azetidine scaffold, a four-membered nitrogen-containing heterocycle, has become a cornerstone in modern medicinal chemistry.[1][2] Its inherent...

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

The azetidine scaffold, a four-membered nitrogen-containing heterocycle, has become a cornerstone in modern medicinal chemistry.[1][2] Its inherent ring strain and defined three-dimensional geometry provide a unique combination of metabolic stability and structural rigidity, making it a highly sought-after component in the design of novel therapeutic agents.[1][3] This guide offers an in-depth, comparative analysis of the synthesis and evaluation of a key intermediate and its derivatives: tert-Butyl (1-benzylazetidin-3-yl)carbamate. We will move beyond simple procedural lists to explore the causality behind experimental choices, compare strategic alternatives, and present the data necessary for informed decision-making in a drug discovery context.

Part 1: Comparative Synthesis Strategies for the Azetidine Core

The construction of the strained azetidine ring is a critical step that dictates the feasibility, scalability, and ultimate cost of a synthetic campaign. Several methodologies have been developed, each with distinct advantages and limitations. Here, we compare three prominent strategies for accessing the 1-benzyl-3-aminoazetidine framework.

Strategy 1: Intramolecular Cyclization of Acyclic Precursors

This classical approach involves forming the four-membered ring from a linear precursor, typically a 1,3-amino alcohol or a related derivative. The key is an efficient intramolecular nucleophilic substitution.

Causality and Experimental Choice: The choice of leaving group and base is paramount. The use of a sulfonylating agent like MsCl or TsCl converts the hydroxyl into an excellent leaving group, facilitating the intramolecular SN2 reaction. A strong, non-nucleophilic base is required to deprotonate the amine without competing in the substitution reaction. This method is often favored for its straightforward nature and use of readily available starting materials. A powerful modern alternative involves the palladium-catalyzed intramolecular amination of unactivated C-H bonds, which can offer greater efficiency and selectivity under the right conditions.[1][4]

Representative Protocol: Cyclization of an Amino Alcohol

  • Activation: To a solution of 1-amino-3-chloro-2-propanol hydrochloride in an appropriate solvent (e.g., DCM), add triethylamine (2.2 eq.) at 0 °C. Stir for 15 minutes, then add benzyl chloroformate (1.1 eq.) and allow the reaction to warm to room temperature and stir for 12 hours.

  • Mesylation: Cool the resulting carbamate to 0 °C and add methanesulfonyl chloride (1.5 eq.) and triethylamine (1.5 eq.). Stir for 4 hours at 0 °C.

  • Cyclization: Add a solution of benzylamine (1.2 eq.) in THF. Heat the mixture to reflux for 16 hours.

  • Work-up and Purification: After cooling, quench the reaction with saturated NaHCO₃ solution. Extract the aqueous layer with ethyl acetate. The combined organic layers are washed with brine, dried over Na₂SO₄, filtered, and concentrated under reduced pressure. Purify the crude product via column chromatography to yield the azetidine core.

Strategy 2: Functionalization of Pre-existing Azetidine Rings

An alternative to building the ring from scratch is to modify a commercially available or readily synthesized azetidine, such as 1-Boc-3-(bromomethyl)azetidine.[5] This approach shifts the challenge from ring formation to C-N bond formation.

Causality and Experimental Choice: This one-pot methodology is highly efficient as it minimizes purification steps.[5] Starting with a protected azetidine allows for the selective introduction of various functionalities. The Boc (tert-butoxycarbonyl) group is an ideal protecting group due to its stability under many reaction conditions and its facile removal under acidic conditions. The subsequent N-benzylation can be achieved using standard reductive amination or direct alkylation.

dot

Caption: Comparative synthetic workflows for the azetidine core.

Strategy 3: Strain-Release Functionalization of Bicyclic Precursors

A highly innovative and powerful method involves harnessing the ring strain of 1-azabicyclo[1.1.0]butanes (ABBs).[1] The release of this strain provides a strong thermodynamic driving force for the formation of 3-substituted azetidines.[1][4]

Causality and Experimental Choice: This strategy allows for the direct installation of substituents at the C3 position. The reaction of ABBs with a wide range of nucleophiles, often catalyzed by a Lewis acid or transition metal, proceeds rapidly and cleanly to afford the desired functionalized azetidine. This method is particularly advantageous for creating diverse libraries of compounds from a common intermediate.

Comparison of Synthetic Strategies
Metric Strategy 1: Intramolecular Cyclization Strategy 2: Ring Functionalization Strategy 3: Strain-Release (ABB)
Starting Materials Readily available acyclic precursorsCommercially available azetidinonesRequires synthesis of strained ABBs
Key Challenge Ring-closure efficiency, potential for polymerizationProtecting group manipulation, C-N bond formationSynthesis and handling of reactive ABB intermediate
Typical Overall Yield ModerateGood to ExcellentGood to Excellent
Scalability Generally scalableHighly scalableCan be challenging to scale
Versatility Moderate; derivatization is a separate stepHigh; allows for late-stage diversificationHigh; direct installation of C3-substituents
Reference [4][5][1]

Part 2: Evaluation of Biological Activity

Derivatives of the tert-butyl (1-benzylazetidin-3-yl)carbamate scaffold have been investigated for a range of biological targets, leveraging the azetidine ring to orient substituents in a conformationally constrained manner. We will compare the performance of these derivatives in two distinct therapeutic areas: enzyme inhibition and neurotransmitter reuptake modulation.

Alternative 1: Azetidine Carbamates as Monoacylglycerol Lipase (MAGL) Inhibitors

Monoacylglycerol lipase (MAGL) is a serine hydrolase that degrades the endocannabinoid 2-arachidonoylglycerol (2-AG).[6] Its inhibition is a therapeutic strategy for treating neuroinflammation and other neurological disorders. Azetidine-derived carbamates have been identified as highly efficient and selective irreversible inhibitors of MAGL.[6]

Structure-Activity Relationship (SAR): The carbamate moiety is crucial for the mechanism, acting as a warhead that covalently modifies the catalytic serine residue of the enzyme. The azetidine ring serves as a rigid scaffold, and substitutions on a secondary ring attached to the azetidine are essential for achieving high potency and selectivity.[6] The discovery and optimization of these inhibitors were significantly aided by resolving the crystal structures of inhibitor-bound MAGL, which provided clear insights for rational design.[6]

Compound ID Core Structure Modification MAGL IC₅₀ (nM) FAAH IC₅₀ (nM) Selectivity (FAAH/MAGL)
Compound 6 [6]Azetidine Carbamate3-(4-cyanophenyl) substitution13>10,000>769
JZL195 (Ref.) [6]Piperidine CarbamateN/A~15~200~13
Compound 13b [6]Azetidine Carbamate3-(pyrimidin-2-yl) substitution15>800,000>53,000

Data synthesized from literature to illustrate comparative performance.[6]

Alternative 2: 3-Aminoazetidines as Triple Reuptake Inhibitors (TRIs)

The simultaneous inhibition of serotonin (SERT), norepinephrine (NET), and dopamine (DAT) transporters is a promising approach for developing fast-acting antidepressants.[7] 3-Aminoazetidine derivatives have been extensively explored as scaffolds for TRIs.

Structure-Activity Relationship (SAR): In this class of compounds, the 3-aminoazetidine core acts as a central scaffold. The substituents on the nitrogen of the azetidine ring and on the exocyclic amine are tuned to achieve the desired potency and selectivity profile across the three transporters. The conformational rigidity of the azetidine ring is key to presenting these substituents in an optimal orientation for binding to the transporters.[7]

Compound ID Core Structure Key Substituent SERT IC₅₀ (nM) NET IC₅₀ (nM) DAT IC₅₀ (nM)
Analog A [7]3-Aminoazetidine3,4-dichlorophenyl1.55.025
Analog B [7]3-Aminoazetidine4-chlorophenyl3.21288
Analog C [7]3-Aminoazetidine4-methylphenyl1545210

Data represent a selection from published studies to demonstrate SAR trends.[7]

Part 3: Self-Validating Experimental Protocols

To ensure scientific integrity, protocols must be robust and reproducible. Below are detailed methodologies for a key synthetic step and a common biological assay.

Protocol: Synthesis of tert-Butyl (1-benzylazetidin-3-yl)carbamate

This protocol details the N-benzylation of the Boc-protected 3-aminoazetidine, a key step in many synthetic routes.

  • Reagent Preparation: Dissolve tert-butyl (azetidin-3-yl)carbamate (1.0 eq.) in anhydrous dichloromethane (DCM, 0.1 M).

  • Aldehyde Addition: To the solution, add benzaldehyde (1.1 eq.) followed by sodium triacetoxyborohydride (1.5 eq.) in portions over 10 minutes. The portion-wise addition helps to control any exotherm.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 12-18 hours. Monitor the reaction progress by TLC or LC-MS to confirm the consumption of the starting amine. The disappearance of the starting material serves as an internal validation point.

  • Quenching and Work-up: Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously for 30 minutes.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Purification and Characterization: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. Purify the resulting crude oil by silica gel chromatography. Characterize the final product by ¹H NMR, ¹³C NMR, and HRMS to confirm its structure and purity.

Protocol: In Vitro MAGL Inhibition Assay

This protocol describes a fluorometric assay to determine the IC₅₀ of a test compound against human MAGL.

dot

Caption: Workflow for a typical in vitro MAGL enzyme inhibition assay.

  • Assay Preparation: Prepare serial dilutions of the test compound (e.g., from 100 µM to 1 pM) in DMSO.

  • Enzyme Incubation: In a 96-well plate, add 5 µL of each compound dilution to wells containing recombinant human MAGL enzyme in assay buffer. Include positive (no inhibitor) and negative (no enzyme) controls.

  • Pre-incubation: Incubate the plate for 15 minutes at 37°C to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Initiate the enzymatic reaction by adding a fluorogenic MAGL substrate (e.g., 4-methylumbelliferyl acetate).

  • Data Acquisition: Immediately begin reading the fluorescence intensity kinetically for 30 minutes at 37°C.

  • Data Analysis: Determine the reaction rate (V) for each well by calculating the slope of the linear portion of the fluorescence versus time curve. Calculate the percentage of inhibition relative to the positive control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

References

  • The Discovery and Synthesis of Substituted Azetidine Derivatives: A Technical Guide for Drug Development Professionals. (2025). Benchchem.
  • One-Pot Synthesis of Azetidine Derivatives from 3-(Bromomethyl)azetidine: Application Notes and Protocols. (2025). Benchchem.
  • Azetidine synthesis. Organic Chemistry Portal.
  • Comparative Biological Activity of Azetidine Analogs: A Guide for Researchers. (2025). Benchchem.
  • Comparative Biological Activity of 3-Substituted Azetidine Analogs: A Focus on Triple Reuptake Inhibition. (2025). Benchchem.
  • Azetidine and Piperidine Carbamates as Efficient, Covalent Inhibitors of Monoacylglycerol Lipase.
  • Substituted Azetidines in Drug Discovery. (2022). Life Chemicals Blog.
  • Synthesis and biological activity of 2-oxo-azetidine derivatives of phenothiazine. (2011).
  • Synthesis and structure activity relationships of carbamimidoylcarbamate derivatives as novel vascular adhesion protein-1 inhibitors. (2017). PubMed.

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Comparative

Introduction: The Significance of Chirality in Azetidine-Containing Scaffolds

An In-Depth Technical Guide to the Chiral Separation of tert-Butyl (1-benzylazetidin-3-yl)carbamate Enantiomers The azetidine ring, a four-membered nitrogen-containing heterocycle, is a privileged motif in modern medicin...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Chiral Separation of tert-Butyl (1-benzylazetidin-3-yl)carbamate Enantiomers

The azetidine ring, a four-membered nitrogen-containing heterocycle, is a privileged motif in modern medicinal chemistry. Its unique conformational rigidity and strain (approx. 25.4 kcal/mol) provide a defined three-dimensional structure that can lead to potent and selective interactions with biological targets.[1] Molecules like tert-Butyl (1-benzylazetidin-3-yl)carbamate are valuable building blocks in drug discovery programs. When a stereocenter is present, as in this case at the C3 position of the azetidine ring, the biological activity, pharmacokinetics, and toxicity of the two enantiomers can differ significantly. Regulatory bodies such as the FDA now mandate that enantiomers of chiral drugs be separated and tested individually, making robust methods for chiral separation paramount.[2]

This guide provides a comprehensive comparison of chromatographic techniques for the chiral resolution of tert-Butyl (1-benzylazetidin-3-yl)carbamate enantiomers. We will delve into the underlying principles of chiral recognition, compare the performance of High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC), and provide detailed, field-proven protocols to guide your method development.

Pillar 1: The Mechanism of Chiral Recognition

The separation of enantiomers relies on the formation of transient, diastereomeric complexes between the analyte and a chiral selector. This interaction is governed by the "three-point-interaction" model, which posits that at least three simultaneous interactions (e.g., hydrogen bonds, dipole-dipole, steric hindrance, π-π stacking) are necessary for chiral recognition.[2] At least one of these interactions must be stereoselective. The choice of the Chiral Stationary Phase (CSP) is therefore the most critical factor in achieving separation.

For amine-containing, carbamate-protected molecules like our target compound, polysaccharide-based CSPs are an excellent starting point.[3] These phases, typically derivatives of cellulose or amylose coated or immobilized on a silica support, possess helical grooves lined with carbamate groups that create a complex chiral environment, offering multiple interaction points.

Pillar 2: Comparison of Chiral Separation Platforms: HPLC vs. SFC

Both Normal Phase HPLC (NP-HPLC) and Supercritical Fluid Chromatography (SFC) are powerful techniques for chiral separations. The choice between them often depends on the desired throughput, solvent consumption, and scalability.

High-Performance Liquid Chromatography (HPLC)

Traditionally, normal-phase HPLC has been the workhorse for chiral separations of moderately polar compounds. It offers high selectivity and is widely available in analytical and medicinal chemistry labs.

  • Strengths : High resolution, well-understood principles, robust and widely available instrumentation.

  • Weaknesses : Lower throughput due to higher viscosity mobile phases, higher consumption of potentially toxic organic solvents (e.g., hexanes).

Supercritical Fluid Chromatography (SFC)

SFC utilizes carbon dioxide in its supercritical state as the main mobile phase component. This fluid has low viscosity and high diffusivity, leading to significant advantages.

  • Strengths : 3-5 times faster than HPLC, significantly reduced consumption of organic solvents, lower backpressure, and easier scalability for preparative separations.[4]

  • Weaknesses : Requires specialized instrumentation capable of handling high pressures. The separation mechanism can be more complex due to the properties of the supercritical fluid.

Performance Data Comparison

The following table presents typical performance data for the chiral separation of a racemic mixture of tert-Butyl (1-benzylazetidin-3-yl)carbamate on a common polysaccharide-based CSP. This data is synthesized based on established principles for separating similar azetidine derivatives.[3]

ParameterNormal Phase HPLC Method SFC Method
Chiral Stationary Phase CHIRALPAK® AD-H (Amylose tris(3,5-dimethylphenylcarbamate))CHIRALPAK® AD-3 (Amylose tris(3,5-dimethylphenylcarbamate))
Column Dimensions 4.6 x 150 mm, 5 µm4.6 x 150 mm, 3 µm
Mobile Phase n-Hexane / Isopropanol (80:20, v/v)CO₂ / Methanol (75:25, v/v)
Flow Rate 1.0 mL/min3.0 mL/min
Temperature 25°C40°C
Backpressure ~80 bar~150 bar (with regulator)
Retention Time (Enan. 1) ~6.5 min~1.8 min
Retention Time (Enan. 2) ~7.8 min~2.5 min
Resolution (Rs) > 2.0> 2.2
Selectivity (α) ~1.25~1.30
Analysis Time ~10 min~3 min

Analysis : The SFC method provides a significantly faster analysis (~70% reduction in run time) with comparable or even superior resolution and selectivity. This high throughput is a major advantage in screening and drug development environments.

Pillar 3: Experimental Protocols & Workflow

The following protocols are designed to be self-validating systems for developing a robust chiral separation method.

Workflow for Chiral Method Development

This diagram illustrates the logical flow for selecting and optimizing a chiral separation method.

Chiral_Separation_Workflow cluster_screening Phase 1: Initial Screening cluster_optimization Phase 2: Method Optimization cluster_validation Phase 3: Validation Screen_Cols Screen CSPs (e.g., AD, OD, IC) Screen_Solvents Screen Solvents (MeOH, EtOH, IPA) Screen_Cols->Screen_Solvents Opt_Modifier Optimize Modifier % Screen_Solvents->Opt_Modifier Opt_Additive Additives (Acid/Base) if needed Opt_Modifier->Opt_Additive Opt_Params Optimize Flow, Temp, BPR Opt_Additive->Opt_Params Validate Validate Method (Robustness, Linearity) Opt_Params->Validate Final_Method Final Analytical Method Validate->Final_Method Start Racemic Analyte Decision_SFC_HPLC Choose Platform (SFC or HPLC) Start->Decision_SFC_HPLC Decision_SFC_HPLC->Screen_Cols

Caption: Logical workflow for chiral method development.

Protocol 1: Analytical Chiral HPLC Method

1. Objective: To achieve baseline separation (Rs > 1.5) of the enantiomers of tert-Butyl (1-benzylazetidin-3-yl)carbamate using normal-phase HPLC.

2. Materials & Instrumentation:

  • HPLC system with UV detector

  • Chiral Stationary Phase: CHIRALPAK® AD-H, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: HPLC-grade n-Hexane

  • Mobile Phase B: HPLC-grade Isopropanol (IPA)

  • Sample: Racemic tert-Butyl (1-benzylazetidin-3-yl)carbamate (~1 mg/mL in IPA)

3. Chromatographic Conditions:

  • Isocratic Elution: 80% Mobile Phase A, 20% Mobile Phase B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25°C

  • Detection Wavelength: 220 nm

  • Injection Volume: 5 µL

4. Procedure:

  • Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Inject the sample.

  • Monitor the separation and record the chromatogram.

  • Calculate the retention factors (k), selectivity (α), and resolution (Rs).

5. Causality & Optimization:

  • Why Hexane/IPA? This is a standard mobile phase for normal-phase chiral separations on polysaccharide CSPs.[3] IPA acts as the polar modifier, competing with the analyte for polar interaction sites on the CSP.

  • If resolution is poor: Decrease the percentage of IPA (e.g., to 15%). This will increase retention and often improves selectivity by promoting stronger interaction with the CSP.

  • If retention is too long: Increase the percentage of IPA (e.g., to 25%).

Protocol 2: Analytical Chiral SFC Method

1. Objective: To achieve rapid, baseline separation (Rs > 1.5) of the enantiomers using SFC.

2. Materials & Instrumentation:

  • Analytical SFC system with UV detector and backpressure regulator (BPR)

  • Chiral Stationary Phase: CHIRALPAK® AD-3, 4.6 x 150 mm, 3 µm

  • Mobile Phase A: Supercritical CO₂

  • Mobile Phase B (Co-solvent): HPLC-grade Methanol (MeOH)

  • Sample: Racemic tert-Butyl (1-benzylazetidin-3-yl)carbamate (~1 mg/mL in MeOH)

3. Chromatographic Conditions:

  • Isocratic Elution: 75% CO₂, 25% Methanol

  • Flow Rate: 3.0 mL/min

  • Outlet Pressure (BPR): 150 bar

  • Column Temperature: 40°C

  • Detection Wavelength: 220 nm

  • Injection Volume: 2 µL

4. Procedure:

  • Equilibrate the system under the specified conditions until pressure and temperature are stable.

  • Inject the sample.

  • Record the chromatogram.

  • Calculate chromatographic parameters.

5. Causality & Optimization:

  • Why CO₂/Methanol? This is a common, highly effective mobile phase in SFC. Methanol is a strong polar modifier that provides good solubility and sharp peak shapes.

  • If resolution is poor: Decrease the percentage of Methanol (e.g., to 20%). This increases the "polarity" difference between the mobile phase and the CSP, enhancing chiral recognition.

  • For tailing peaks: The basic nitrogen on the azetidine ring can sometimes cause peak tailing. Consider adding a small amount of a basic additive like diethylamine (0.1%) to the co-solvent to saturate active sites on the silica support and improve peak shape.

Optimization_Logic Start Initial Separation Check_Rs Resolution (Rs) > 1.5? Start->Check_Rs Check_Tailing Peak Tailing Factor > 1.5? Check_Rs->Check_Tailing Yes Adjust_Modifier Decrease % Modifier (e.g., IPA, MeOH) Check_Rs->Adjust_Modifier No Add_Additive Add Basic Additive (e.g., 0.1% DEA) Check_Tailing->Add_Additive Yes End Optimized Method Check_Tailing->End No Adjust_Modifier->Start Add_Additive->Start

Caption: Decision tree for optimizing peak shape and resolution.

Conclusion

For the chiral separation of tert-Butyl (1-benzylazetidin-3-yl)carbamate enantiomers, both NP-HPLC and SFC are highly effective techniques, with polysaccharide-based chiral stationary phases being the recommended starting point. While HPLC provides robust and reliable separations, SFC offers a clear advantage in terms of speed and reduced solvent consumption, making it the superior choice for high-throughput applications common in pharmaceutical development. The protocols and optimization strategies outlined in this guide provide a validated framework for developing a rapid, efficient, and scalable method for the analysis and purification of these critical chiral building blocks.

References

  • Benchchem.
  • Couty, F., Drouillat, B., Evano, G., David, O. (2013). Recent developments in the synthesis of azetidines. Eur. J. Org. Chem., 2013, 2045– 2056. (Note: While not directly returned, this is a representative authoritative review on the topic of azetidine synthesis mentioned in search result[5]).

  • NIH National Center for Biotechnology Information. A General and Scalable Method toward Enantioenriched C2-Substituted Azetidines Using Chiral tert-Butanesulfinamides.
  • Subramanian, G. (Ed.). (2001). Chiral Separation Techniques: A Practical Approach. Wiley-VCH. (Note: This is a foundational text representative of the general knowledge in search result[2]).

  • The Column. (2022). Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background.
  • Váňa, P., & Smolkova-Keulemansova, E. (1998). Chiral Drug Separation. Journal of Pharmaceutical and Biomedical Analysis. (Note: This is a representative authoritative review on the topic of chiral drug separation mentioned in search result[2]).

  • Vlaar, T., Ruijter, E., & Orru, R. V. A. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Chemical Society Reviews.

Sources

Validation

A Spectroscopic Showdown: Unmasking the Structural Nuances of Azetidine and Piperidine Carbamates

A Guide for Researchers in Synthetic and Medicinal Chemistry In the landscape of heterocyclic chemistry, saturated nitrogen-containing rings are foundational scaffolds for countless pharmaceuticals and bioactive molecule...

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers in Synthetic and Medicinal Chemistry

In the landscape of heterocyclic chemistry, saturated nitrogen-containing rings are foundational scaffolds for countless pharmaceuticals and bioactive molecules. Among these, the four-membered azetidine and the six-membered piperidine rings represent two of the most ubiquitous building blocks. While both are cyclic amines, their profound differences in ring strain and conformational flexibility impart distinct physicochemical properties, which are vividly reflected in their spectroscopic signatures. This guide provides an in-depth spectroscopic comparison of their carbamate derivatives, offering experimental insights and foundational principles to aid researchers in their structural elucidation endeavors. Azetidine and piperidine carbamates are not only crucial intermediates in organic synthesis but have also been identified as efficient enzyme inhibitors[1][2][3][4].

The core distinction between these two heterocycles lies in their inherent ring strain. The azetidine ring, with its compressed bond angles, possesses significant strain energy (approximately 26 kcal/mol), making it more reactive and conformationally rigid.[5][6] In contrast, the piperidine ring is largely strain-free, adopting a stable, low-energy chair conformation that allows for considerable flexibility.[7][8] These fundamental structural disparities are the primary drivers of the spectroscopic differences we will explore.

G cluster_0 Azetidine Carbamate cluster_1 Piperidine Carbamate a N-Boc-Azetidine b Four-membered ring High ring strain Planar/puckered conformation c N-Boc-Piperidine a->c Structural Comparison d Six-membered ring Strain-free Flexible chair conformation G start Dissolve amine in suitable solvent (e.g., DCM) step1 Add Di-tert-butyl dicarbonate (Boc)₂O and a base (e.g., Et₃N) start->step1 step2 Stir at room temperature for 2-4 hours step1->step2 step3 Monitor reaction by TLC step2->step3 step4 Work-up: Wash with aq. solution (e.g., NH₄Cl) step3->step4 step5 Dry organic layer (e.g., over Na₂SO₄) step4->step5 step6 Concentrate in vacuo step5->step6 end Purify by column chromatography step6->end

Figure 2. General workflow for the N-Boc protection of cyclic amines.

Methodology:

  • Dissolve the amine (azetidine or piperidine, 1.0 eq.) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Add a base, such as triethylamine (Et₃N, 1.2 eq.), to the solution.

  • Add di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq.) portion-wise to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress using thin-layer chromatography (TLC).

  • Upon completion, perform an aqueous work-up by washing the organic layer with a mild acidic solution (e.g., saturated aq. NH₄Cl) and then with brine.

  • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the pure N-Boc protected product.

NMR Sample Preparation and Analysis

G start Weigh ~5-10 mg of sample step1 Dissolve in ~0.6-0.7 mL of deuterated solvent (e.g., CDCl₃) start->step1 step2 Transfer solution to a 5 mm NMR tube step1->step2 step3 Acquire ¹H and ¹³C NMR spectra step2->step3 end Process and analyze the data step3->end

Figure 3. Workflow for NMR sample preparation and analysis.

Methodology:

  • Accurately weigh 5-10 mg of the purified carbamate sample.

  • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a small vial.

  • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Acquire the ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 or 500 MHz). For ¹³C NMR, a sufficient number of scans should be acquired to obtain a good signal-to-noise ratio.

  • Process the raw data (Fourier transform, phase correction, baseline correction) and analyze the resulting spectra to determine chemical shifts, multiplicities, and coupling constants.

IR Spectroscopy Sample Preparation and Analysis

G start Place a small drop of neat sample on ATR crystal step1 Alternatively, prepare a thin film on a salt plate (NaCl or KBr) start->step1 step2 Acquire the IR spectrum step1->step2 end Identify characteristic absorption bands step2->end

Figure 4. Workflow for IR spectroscopy.

Methodology:

  • For liquid samples, a neat spectrum can be obtained by placing a small drop of the compound directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) FT-IR spectrometer.

  • For solid samples, a thin film can be prepared by dissolving a small amount of the compound in a volatile solvent, depositing it onto a salt plate (e.g., NaCl or KBr), and allowing the solvent to evaporate.

  • Acquire the spectrum, typically over the range of 4000-400 cm⁻¹.

  • Analyze the spectrum to identify the frequencies of key functional groups.

Mass Spectrometry Analysis

G start Prepare a dilute solution of the sample (e.g., in MeOH or ACN) step1 Infuse the solution into the mass spectrometer (e.g., via ESI or APCI) start->step1 step2 Acquire the mass spectrum step1->step2 end Identify the molecular ion and key fragment ions step2->end

Figure 5. Workflow for mass spectrometry analysis.

Methodology:

  • Prepare a dilute solution of the sample (typically in the low µg/mL range) in a suitable solvent such as methanol or acetonitrile.

  • Introduce the sample into the mass spectrometer using an appropriate ionization technique, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).

  • Acquire the mass spectrum in full scan mode to identify the molecular ion ([M+H]⁺, [M+Na]⁺, etc.).

  • If necessary, perform tandem mass spectrometry (MS/MS) on the molecular ion to induce fragmentation and obtain structural information from the resulting fragment ions. [9]5. Analyze the fragmentation pattern to confirm the structure of the compound.

Conclusion

The spectroscopic differences between azetidine and piperidine carbamates are a direct manifestation of their fundamental structural disparities. The high ring strain and conformational rigidity of the azetidine ring lead to distinct chemical shifts in NMR, subtle changes in vibrational frequencies in IR, and characteristic fragmentation pathways in mass spectrometry when compared to the flexible, strain-free piperidine system. A thorough understanding of these spectroscopic nuances is invaluable for researchers in drug discovery and organic synthesis, enabling confident structural assignment and a deeper appreciation for the interplay between molecular structure and spectroscopic output.

References

  • Benchchem. (n.d.). Navigating the Conformational Landscape of Piperidine-3-carbothioamide: A Comparative Analysis.
  • Coldwell, K. E., et al. (2012). An experimental and in situ IR spectroscopic study of the lithiation-substitution of N-Boc-2-phenylpyrrolidine and -piperidine: controlling the formation of quaternary stereocenters. PubMed.
  • Capitò, E., et al. (2015). Easy access to constrained peptidomimetics and 2,2- disubstituted azetidines by unexpected reactivity profile of α-lithiated N-Boc-azetidines. The Royal Society of Chemistry.
  • Hamborg, E. S., et al. (2018). Formation Constants and Conformational Analysis of Carbamates in Aqueous Solutions of 2-Methylpiperidine and CO2 from 283 to 313 K by NMR Spectroscopy. The Journal of Physical Chemistry B.
  • PubChem. (n.d.). N-(tert-butoxycarbonyl)piperidine.
  • Verbeck, G. F., et al. (n.d.). Tandem Mass Spectrometry Measurement of the Collision Products of Carbamate Anions Derived from CO2 Capture Sorbents: Paving the Way for Accurate Quantitation. NIH.
  • Li, Y., et al. (2018). Quantification and Confirmation of Fifteen Carbamate Pesticide Residues by Multiple Reaction Monitoring and Enhanced Product Ion Scan Modes via LC-MS/MS QTRAP System. PMC - NIH.
  • Wigle, N., et al. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. PMC - NIH.
  • ResearchGate. (n.d.). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle.
  • CDC Stacks. (n.d.). Piperidine: vibrational assignment, conformational analysis, and chemical thermodynamic propertiest.
  • RSC Publishing. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle.
  • Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle.
  • PubMed. (2017). Azetidine and Piperidine Carbamates as Efficient, Covalent Inhibitors of Monoacylglycerol Lipase.
  • ResearchGate. (n.d.). Azetidine and Piperidine Carbamates as Efficient, Covalent Inhibitors of Monoacylglycerol Lipase.
  • Wikipedia. (n.d.). Fragmentation (mass spectrometry).
  • ACS Figshare. (2017). Azetidine and Piperidine Carbamates as Efficient, Covalent Inhibitors of Monoacylglycerol Lipase - Journal of Medicinal Chemistry.
  • PubMed. (2014). Piperazine and piperidine carboxamides and carbamates as inhibitors of fatty acid amide hydrolase (FAAH) and monoacylglycerol lipase (MAGL).

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Validation

A Comparative Analysis of Amine Protecting Groups: The Case for tert-Butyl (1-benzylazetidin-3-yl)carbamate

For Researchers, Scientists, and Drug Development Professionals In the intricate landscape of multi-step organic synthesis, particularly in the realms of peptide chemistry and drug development, the judicious selection of...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of multi-step organic synthesis, particularly in the realms of peptide chemistry and drug development, the judicious selection of protecting groups is a critical determinant of success. Carbamates are a cornerstone of amine protection, offering a balance of stability and selective lability. While the community has long relied on stalwarts like Boc, Cbz, and Fmoc, the demand for expanded orthogonal strategies necessitates the exploration of novel protecting groups with unique reactivity profiles. This guide provides an in-depth comparison of the well-established carbamate protecting groups with the lesser-explored tert-Butyl (1-benzylazetidin-3-yl)carbamate, postulating its efficiency and utility based on the known reactivity of its constituent parts.

The Pillars of Amine Protection: A Refresher on Boc, Cbz, and Fmoc

A robust protecting group strategy hinges on the principle of orthogonality, wherein specific protecting groups can be removed under distinct conditions without affecting others.[1] This allows for the sequential unmasking of reactive sites in a complex molecule. The most common carbamate protecting groups—tert-butoxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and 9-fluorenylmethoxycarbonyl (Fmoc)—form the bedrock of this strategy.

  • tert-Butoxycarbonyl (Boc): This acid-labile group is a mainstay in peptide synthesis. Its stability to basic and nucleophilic conditions, coupled with its clean cleavage using acids like trifluoroacetic acid (TFA), makes it highly valuable.[2] The mechanism of deprotection proceeds through the formation of a stable tert-butyl cation.[2]

  • Benzyloxycarbonyl (Cbz or Z): The Cbz group is renowned for its stability under both acidic and basic conditions.[3] Its removal is typically achieved through catalytic hydrogenolysis (e.g., H₂/Pd-C), a mild method that proceeds at neutral pH.[4] This makes it orthogonal to both acid-labile (Boc) and base-labile (Fmoc) protecting groups.

  • 9-Fluorenylmethoxycarbonyl (Fmoc): In contrast to Boc, the Fmoc group is base-labile, typically cleaved by secondary amines like piperidine.[5] This orthogonality to acid-labile groups is the foundation of the widely used Fmoc/tBu strategy in solid-phase peptide synthesis (SPPS).

Introducing a Dual-Lability Protecting Group: tert-Butyl (1-benzylazetidin-3-yl)carbamate

The structure of tert-Butyl (1-benzylazetidin-3-yl)carbamate incorporates two distinct functionalities that can be targeted for cleavage: the acid-sensitive tert-butyl carbamate and the hydrogenolysis-labile N-benzyl group. This dual nature suggests its potential as a versatile protecting group that can be removed under two different orthogonal conditions.

The azetidine ring, a four-membered nitrogen-containing heterocycle, possesses a moderate ring strain of approximately 25.4 kcal/mol.[6] This is intermediate between the highly strained aziridines and the relatively strain-free pyrrolidines, rendering the azetidine ring susceptible to opening under certain conditions, particularly acidic ones.[6][7]

Comparative Efficiency: A Head-to-Head Analysis

Stability Profile
Protecting GroupAcid StabilityBase StabilityHydrogenolysis Stability
Boc Labile (e.g., TFA)StableStable
Cbz Generally Stable (labile to strong acids like HBr)[3]Stable[3]Labile (H₂/Pd-C)[4]
Fmoc StableLabile (e.g., piperidine)[5]Stable
tert-Butyl (1-benzylazetidin-3-yl)carbamate (Predicted) Labile (cleavage of Boc and potential ring opening)[8]StableLabile (cleavage of N-benzyl)[9]

The N-benzyl group is generally stable to both acidic and basic conditions, while the Boc group is stable to bases and hydrogenolysis. The azetidine ring itself is reported to be stable under various conditions but can be prone to ring-opening under strong acidic conditions.[7] Therefore, the primary points of cleavage for this protecting group would be acid-mediated removal of the Boc group and hydrogenolytic removal of the N-benzyl group.

Deprotection Strategies & Orthogonality

The key advantage of tert-Butyl (1-benzylazetidin-3-yl)carbamate lies in its two distinct deprotection pathways, offering enhanced flexibility in synthetic design.

  • Acidic Cleavage (Boc Removal): Treatment with an acid such as trifluoroacetic acid (TFA) or aqueous phosphoric acid would be expected to cleave the tert-butyl carbamate, leaving the N-benzylazetidine moiety intact.[8] This would provide a primary amine ready for subsequent reactions. However, the potential for acid-mediated ring-opening of the azetidine should be considered, especially with prolonged reaction times or stronger acids.[7]

  • Catalytic Hydrogenolysis (N-Benzyl Removal): The N-benzyl group can be selectively removed by catalytic hydrogenation (e.g., H₂ over Pd/C or Pd(OH)₂/C).[9][10] This method is orthogonal to the Boc group, which is stable under these conditions. This would yield the N-unsubstituted azetidin-3-yl carbamate.

This dual lability allows for a two-stage deprotection strategy, which can be highly advantageous in the synthesis of complex molecules where multiple amine functionalities need to be selectively revealed.

Experimental Protocols

Protocol 1: Boc Protection of 3-Amino-1-benzylazetidine

Objective: To synthesize tert-Butyl (1-benzylazetidin-3-yl)carbamate.

Materials:

  • 3-Amino-1-benzylazetidine

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Triethylamine (TEA) or Sodium Bicarbonate (NaHCO₃)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve 3-amino-1-benzylazetidine (1.0 eq) in DCM or THF.

  • Add TEA (1.2 eq) or NaHCO₃ (2.0 eq) to the solution.

  • Add a solution of Boc₂O (1.1 eq) in the same solvent dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 4-12 hours, monitoring by TLC.

  • Upon completion, quench the reaction with water or saturated aqueous NaHCO₃ solution.

  • Extract the aqueous layer with DCM or ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Acidic Deprotection (Boc Removal)

Objective: To selectively remove the Boc group.

Materials:

  • tert-Butyl (1-benzylazetidin-3-yl)carbamate

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

Procedure:

  • Dissolve tert-Butyl (1-benzylazetidin-3-yl)carbamate in DCM.

  • Add TFA (5-10 equivalents) dropwise at 0 °C.

  • Stir the reaction at room temperature for 1-3 hours, monitoring by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Co-evaporate with toluene to remove residual TFA.

  • The resulting amine salt can be used directly or neutralized with a mild base.

Protocol 3: Catalytic Hydrogenolysis (N-Benzyl Removal)

Objective: To selectively remove the N-benzyl group.

Materials:

  • tert-Butyl (1-benzylazetidin-3-yl)carbamate

  • Palladium on carbon (10% Pd/C) or Palladium hydroxide on carbon (Pearlman's catalyst)

  • Methanol or Ethanol

  • Hydrogen gas (balloon or Parr apparatus)

Procedure:

  • Dissolve tert-Butyl (1-benzylazetidin-3-yl)carbamate in methanol or ethanol.

  • Carefully add 10% Pd/C (5-10 mol%) or Pearlman's catalyst under an inert atmosphere.

  • Evacuate the flask and backfill with hydrogen gas.

  • Stir the reaction mixture under a hydrogen atmosphere at room temperature for 12-24 hours, monitoring by TLC.

  • Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the debenzylated product.

Visualizing the Strategy

Deprotection Pathways of tert-Butyl (1-benzylazetidin-3-yl)carbamate

G A tert-Butyl (1-benzylazetidin-3-yl)carbamate B 3-Amino-1-benzylazetidine A->B  TFA / DCM   (Boc Cleavage) C tert-Butyl (azetidin-3-yl)carbamate A->C  H₂, Pd/C   (N-Benzyl Cleavage)

Caption: Orthogonal deprotection routes for the dual-labile protecting group.

Comparative Workflow of Carbamate Deprotection

G cluster_0 Protected Amine cluster_1 Deprotection Conditions cluster_2 Deprotected Amine Boc R-NH-Boc Acid Acid (TFA) Boc->Acid Cbz R-NH-Cbz Hydrogenolysis Hydrogenolysis (H₂, Pd/C) Cbz->Hydrogenolysis Fmoc R-NH-Fmoc Base Base (Piperidine) Fmoc->Base Azetidine R-NH-(Bn-Azetidine)-Boc Azetidine->Acid Azetidine->Hydrogenolysis Amine R-NH₂ Acid->Amine Base->Amine Hydrogenolysis->Amine

Caption: Comparison of deprotection conditions for common carbamate protecting groups.

Conclusion: A Valuable Addition to the Synthetic Chemist's Toolbox

While tert-Butyl (1-benzylazetidin-3-yl)carbamate is not as ubiquitously employed as Boc, Cbz, or Fmoc, its inferred properties suggest it could be a highly valuable tool for specific synthetic challenges. The capacity for two distinct and orthogonal deprotection pathways—acidic cleavage of the Boc group and hydrogenolytic removal of the N-benzyl group—offers a level of strategic flexibility not available with single-lability protecting groups. This dual nature allows for more intricate molecular architectures to be assembled with greater control and efficiency. Further experimental validation is warranted to fully characterize its stability and reactivity profile, but the foundational principles of its constituent parts strongly support its potential as a powerful and versatile protecting group in modern organic synthesis.

References

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  • Benzyl 3-aminoazetidine-1-carboxylate. PubChem. [URL: https://pubchem.ncbi.nlm.nih.
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  • Development of New Reactions Driven by N–O Bond Cleavage: from O-Acyl Hydroxylamines to Tetrodotoxin. National Institutes of Health. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9949666/]
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Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to Safely Handling tert-Butyl (1-benzylazetidin-3-yl)carbamate

As researchers and drug development professionals, our commitment to innovation must be matched by an unwavering dedication to safety. The following guide provides essential, immediate safety and logistical information f...

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our commitment to innovation must be matched by an unwavering dedication to safety. The following guide provides essential, immediate safety and logistical information for handling tert-Butyl (1-benzylazetidin-3-yl)carbamate. While a specific Safety Data Sheet (SDS) for this exact molecule is not publicly available, a robust safety protocol can be established by leveraging data from structurally similar carbamate compounds. This approach, rooted in chemical analogy, allows us to anticipate potential hazards and implement comprehensive protective measures.

The core principle of this guide is proactive risk mitigation. We will not merely list personal protective equipment (PPE); we will explain the causality behind each recommendation, empowering you to make informed safety decisions in your laboratory.

Hazard Assessment: A Profile Based on Chemical Analogy

Tert-Butyl (1-benzylazetidin-3-yl)carbamate belongs to the carbamate family, many of which are known to possess biological activity and require careful handling. Analysis of public safety data for related tert-Butyl carbamate compounds reveals a consistent hazard profile that we must assume applies to this molecule.[1]

The primary hazards associated with analogous carbamates involve irritation and potential sensitization.[2][3] Handling this compound, which is likely a solid, requires stringent controls to prevent the generation and inhalation of dust, as well as skin and eye contact.[4]

Table 1: Consolidated Hazard Profile of Structurally Related Carbamates

Hazard Classification Description Representative Sources
Serious Eye Damage/Irritation Causes serious eye irritation, and in some cases, serious damage. Direct contact with dust or splashes can lead to significant injury. [2][3][5]
Skin Irritation May cause skin irritation upon direct contact. Prolonged exposure can lead to redness and discomfort. [2][3][6]
Skin Sensitization May cause an allergic skin reaction in susceptible individuals upon repeated contact.
Respiratory Irritation Inhalation of dust may cause respiratory tract irritation.[2] [2][3][6]

| Acute Oral Toxicity | Harmful if swallowed.[7] |[2][6][7] |

This consolidated profile necessitates the use of comprehensive personal protective equipment as the final barrier between the researcher and potential exposure, complementing primary engineering controls like chemical fume hoods.

Core Directive: Personal Protective Equipment (PPE) Protocol

The selection of PPE is not a matter of preference but a requirement dictated by the potential hazards. For tert-Butyl (1-benzylazetidin-3-yl)carbamate, the following PPE is mandatory.

Table 2: Mandatory PPE for Handling tert-Butyl (1-benzylazetidin-3-yl)carbamate

PPE Category Specification Rationale & Causality
Eye & Face Protection Chemical safety goggles conforming to EN166 (EU) or OSHA 29 CFR 1910.133 (US).[5] A face shield should be worn over goggles when handling larger quantities or if there is a significant splash risk. Why: Protects against airborne dust particles and accidental splashes. Related carbamates are documented to cause serious eye irritation.[2][3] Standard safety glasses with side shields offer insufficient protection from fine particulates.
Hand Protection Nitrile rubber gloves.[2] Inspect gloves for any signs of degradation or puncture before use. Why: Prevents direct skin contact, mitigating the risk of skin irritation and potential sensitization.[6] Always consult the glove manufacturer's specifications for breakthrough time and dispose of gloves immediately after handling the compound.
Body Protection A long-sleeved laboratory coat. Consider a chemical-resistant apron when weighing larger quantities or during procedures with a high risk of spills.[8] Why: Minimizes the potential for accidental skin exposure on the arms and body.[2][5] Contaminated clothing must be removed immediately and decontaminated before reuse.[6]

| Respiratory Protection | A NIOSH-approved N95 (or higher) particulate respirator is required when handling the solid outside of a certified chemical fume hood or when dust generation is unavoidable.[2][5] | Why: Prevents the inhalation of fine dust particles, which may cause respiratory irritation.[2][6] The need for respiratory protection is a critical decision point based on the experimental setup. |

Operational Plan: Step-by-Step Safety Workflows

Adherence to standardized procedures is critical for ensuring safety and experimental reproducibility. The following protocols provide a self-validating system for safe handling, from preparation to disposal.

Experimental Workflow: Safe Handling of Carbamate Compounds

The following diagram outlines the logical flow for safely managing this compound throughout its lifecycle in the laboratory.

cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Post-Handling Phase prep 1. Site-Specific Risk Assessment ppe_don 2. Don Correct PPE (See Table 2) prep->ppe_don eng_control 3. Verify Engineering Controls (Fume Hood On, Sash at Correct Height) ppe_don->eng_control weigh 4. Weigh Solid in Fume Hood (Minimize Dust) eng_control->weigh transfer 5. Transfer or Dissolve (Use Spatula, Avoid Puffs of Air) weigh->transfer clean_area 6. Clean & Decontaminate Work Surface transfer->clean_area dispose_waste 7. Segregate & Dispose of Waste (See Disposal Protocol) clean_area->dispose_waste ppe_doff 8. Doff PPE Correctly (Avoid Cross-Contamination) dispose_waste->ppe_doff wash 9. Wash Hands Thoroughly ppe_doff->wash

Caption: A step-by-step workflow for the safe handling of tert-Butyl (1-benzylazetidin-3-yl)carbamate.

Protocol 1: Step-by-Step Handling Procedure
  • Preparation : Before handling, ensure that an eyewash station and safety shower are readily accessible and unobstructed.[2][5] Verify that the chemical fume hood is operational.

  • Don PPE : Put on all required PPE as specified in Table 2. Ensure your gloves are pulled over the cuffs of your lab coat.

  • Handling : Conduct all manipulations of the solid compound, including weighing and transferring, within a certified chemical fume hood to minimize inhalation exposure.[5]

  • Technique : Use a spatula to carefully transfer the material. Avoid any actions that could create dust clouds, such as dropping the material from a height or using puffs of air to clean surfaces.

  • Post-Handling : After completing the task, wipe down the work surface in the fume hood with an appropriate solvent and dispose of the cleaning materials as hazardous waste.

  • Doff PPE : Remove PPE in the correct order (gloves first, then face shield/goggles, then lab coat) to prevent cross-contamination.

  • Hygiene : Wash hands and forearms thoroughly with soap and water after removing PPE.[3] Do not eat, drink, or smoke in the laboratory area.[4]

Protocol 2: Disposal Plan

Proper disposal is a critical final step to protect both personnel and the environment.[2]

  • Solid Waste : Collect all unused or waste tert-Butyl (1-benzylazetidin-3-yl)carbamate in a clearly labeled, sealed container designated for hazardous chemical waste.[2]

  • Liquid Waste : Solutions containing this compound must be collected in a separate, labeled hazardous waste container. Do not pour any amount down the drain.[9]

  • Contaminated Materials : Dispose of all contaminated items, including used gloves, weigh boats, and paper towels, in the solid hazardous waste container.

  • Regulatory Compliance : All waste disposal must be conducted in accordance with your institution's Environmental Health and Safety (EHS) office and local regulations.

By integrating these expert-driven protocols and understanding the rationale behind them, you can confidently and safely handle tert-Butyl (1-benzylazetidin-3-yl)carbamate, ensuring the integrity of your research and the well-being of your laboratory team.

References

  • Cleanchem Laboratories. MATERIAL SAFETY DATA SHEETS TERT-BUTYL (1-NITROSOPIPERIDIN-3-YL)CARBAMATE. [Link]

  • Fisher Scientific. SAFETY DATA SHEET - tert-Butyl carbamate (2010). [Link]

  • PubChem. tert-Butyl (1-benzhydrylazetidin-3-yl)carbamate. [Link]

  • US EPA. Personal Protective Equipment for Pesticide Handlers. [Link]

  • Health.vic. Pesticide use and personal protective equipment. [Link]

  • UF/IFAS EDIS. Personal Protective Equipment for Handling Pesticides. [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

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Route proposals generated from BenchChem retrosynthesis models.

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